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  • Product: rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol
  • CAS: 16015-08-0

Core Science & Biosynthesis

Foundational

High-Resolution NMR Characterization of trans-5-Methyltetrahydrofuran-2-methanol: Stereochemical Assignment and Conformational Analysis

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The 2,5-disubstituted tetrahydrofuran (THF) motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The 2,5-disubstituted tetrahydrofuran (THF) motif is a privileged scaffold found in numerous biologically active natural products, polyether antibiotics, and pharmaceutical intermediates. Accurate stereochemical assignment of these rings is notoriously challenging due to their high degree of conformational flexibility. As a Senior Application Scientist, I frequently encounter the need to unambiguously differentiate between cis and trans diastereomers of THF derivatives.

This whitepaper provides an in-depth, self-validating protocol for the structural elucidation of trans-5-methyltetrahydrofuran-2-methanol . By synthesizing theoretical conformational dynamics with rigorous nuclear magnetic resonance (NMR) methodologies, this guide establishes a definitive framework for assigning 1H and 13C chemical shifts, driven by the causal principles of the γ-gauche effect and Nuclear Overhauser Effect (NOE) networks.

Theoretical Grounding: Conformational Dynamics and the γ-Gauche Effect

Unlike rigid six-membered rings, five-membered THF rings undergo rapid pseudorotation, transitioning seamlessly between various envelope (E) and half-chair (T) conformations. This dynamic behavior averages the scalar couplings ( 3JHH​ ), making simple Karplus equation analyses insufficient for stereochemical assignment.

The Causality of Chemical Shifts in THF Rings

To differentiate the trans isomer from the cis isomer, we must rely on the γ-gauche effect observed in 13C NMR [1].

  • The cis Isomer: Can adopt a conformation where both the C2-hydroxymethyl and C5-methyl groups occupy pseudo-equatorial positions. This minimizes steric clash and reduces γ-gauche compression on the ring carbons.

  • The trans Isomer: Geometrically forced to place at least one substituent in a pseudo-axial orientation. This pseudo-axial group creates a strong steric compression (γ-gauche interaction) with the syn-axial protons on the C3 or C4 ring carbons.

Diagnostic Insight: Because of this forced γ-gauche compression, the 13C NMR signals for the C3 and C4 carbons in the trans isomer are characteristically shifted upfield (shielded) by 1–3 ppm relative to the cis isomer[2].

Experimental Workflow: A Self-Validating NMR Protocol

To ensure absolute trustworthiness in our structural assignment, the analytical protocol must be self-validating. Every step in the workflow below is designed to cross-verify the previous one, eliminating artifacts and ensuring that the final stereochemical assignment is mathematically and physically sound.

Step-by-Step Methodology

Step 1: Sample Preparation and Environmental Control

  • Action: Dissolve 15-20 mg of highly pure (>98%) trans-5-methyltetrahydrofuran-2-methanol in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected not just for solubility, but because its low dielectric constant preserves the natural intramolecular hydrogen bonding dynamics of the C2-hydroxymethyl group, which would be disrupted by protic or highly polar solvents (like DMSO-d 6​ or Methanol-d 4​ ).

Step 2: Probe Tuning and 3D Shimming

  • Action: Insert the sample into a 400 MHz or 600 MHz spectrometer. Perform automated tuning and matching (ATM), followed by gradient 3D shimming.

  • Self-Validation: Verify that the full width at half maximum (FWHM) of the TMS signal is ≤0.5 Hz. A broader line width will obscure the fine multiplet splitting of the diastereotopic C3 and C4 protons, rendering scalar coupling analysis impossible.

Step 3: 1D 1H and 13C Acquisition

  • Action (1H): Acquire with a 30° flip angle, 4-second relaxation delay (D1), and 16 scans.

  • Action (13C): Acquire using power-gated 1H decoupling (WALTZ-16), a D1 of 2.0 seconds, and 512-1024 scans.

  • Causality: The 2.0s D1 in 13C NMR ensures that the slower-relaxing methine carbons (C2 and C5) integrate reliably relative to the methylene carbons, providing an internal stoichiometric check of the carbon skeleton.

Step 4: 2D NOESY Acquisition (The Stereochemical Validator)

  • Action: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

  • Causality: Small molecules (~116 g/mol ) tumble rapidly in solution, operating in the extreme narrowing limit ( ωτc​≪1 ). A mixing time of 400 ms is perfectly calibrated to capture the linear buildup of the NOE signal without falling prey to spin-diffusion artifacts. The absence of a strong NOE cross-peak between H2 and H5 is the definitive proof of the trans configuration [3].

NMR_Workflow A Sample Preparation (CDCl3, 298 K) B 1D 1H & 13C NMR (Chemical Shifts & J-Coupling) A->B Acquire 1D C 2D COSY & HSQC (Spin System & C-H Mapping) B->C Acquire 2D D 2D NOESY (Spatial Proximity, τm=400ms) C->D Setup NOE Mixing Time E NOE: H2 ↔ H5 Strong = cis D->E Analyze Cross-Peaks F NOE: H2 ↔ H5 Weak/Absent = trans D->F Analyze Cross-Peaks G Confirmed: trans-5-methyl tetrahydrofuran-2-methanol F->G Stereochemical Assignment

Workflow for self-validating NMR stereochemical assignment of THF derivatives.

Quantitative Data Presentation: Chemical Shift Assignments

Based on the empirical rules of substituted tetrahydrofurans and high-resolution spectroscopic principles, the following tables summarize the characteristic 1H and 13C NMR chemical shifts for trans-5-methyltetrahydrofuran-2-methanol.

Table 1: Representative 1H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)
C5-CH 3​ 1.22Doublet (d)3H 3J=6.2
C2-CH 2​ OH 3.48, 3.65Doublet of doublets (dd)2H 2J=11.5 , 3J=6.0 / 3.5
C2-H 3.98Multiplet (m)1HComplex
C5-H 4.12Multiplet (m)1HComplex
C3-H 2​ , C4-H 2​ 1.45 – 2.10Multiplet (m)4HComplex (Diastereotopic)
OH 2.20Broad singlet (br s)1HExchangeable with D 2​ O
Table 2: Representative 13C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)Carbon TypeCausal Assignment Rationale
C5-CH 3​ 21.3CH 3​ Shielded aliphatic methyl group.
C3 27.5CH 2​ Shifted upfield due to γ-gauche shielding from the pseudo-axial C5-methyl group in the trans conformation.
C4 32.8CH 2​ Adjacent to the C5 methine; less shielded than C3.
C2-CH 2​ OH 65.2CH 2​ Deshielded by the primary hydroxyl oxygen.
C5 74.5CHDeshielded by the endocyclic ether oxygen.
C2 79.5CHStrongly deshielded by both the endocyclic ether oxygen and the adjacent exocyclic hydroxymethyl group.

Diagnostic 2D NMR Strategies for Stereochemical Validation

While 1D 13C NMR provides strong hints via the γ-gauche effect, 2D NOESY is the ultimate arbiter of truth for this molecule.

In the trans diastereomer, the H2 and H5 protons are situated on opposite faces of the average plane of the THF ring. Consequently, the interatomic distance between H2 and H5 exceeds 3.5 Å, resulting in a negligible or entirely absent NOE cross-peak . Conversely, the cis isomer places H2 and H5 on the same face (syn-coplanar in certain envelope conformations), yielding a robust, diagnostic NOE enhancement.

Furthermore, in the trans isomer, one can often observe a weak but distinct NOE between the H2 methine proton and the C5-methyl protons, confirming their syn-facial relationship.

Spin_System H2 H2 ~4.0 ppm H3 H3a/H3b ~1.8 ppm H2->H3 3J (COSY) H5 H5 ~4.1 ppm H2->H5 No NOE (trans) CH3 CH3 ~1.2 ppm H2->CH3 NOE (trans) CH2OH CH2OH ~3.6 ppm H2->CH2OH 3J (COSY) H4 H4a/H4b ~1.9 ppm H3->H4 3J (COSY) H4->H5 3J (COSY) H5->CH3 3J (COSY)

Spin system and NOE interaction network for trans-5-methyltetrahydrofuran-2-methanol.

Conclusion

The characterization of trans-5-methyltetrahydrofuran-2-methanol requires a holistic approach that marries theoretical conformational analysis with strict experimental execution. By leveraging the γ-gauche effect in 13C NMR to identify upfield methylene shifts, and utilizing 2D NOESY to map the spatial isolation of the H2 and H5 protons, researchers can achieve absolute confidence in their stereochemical assignments. This self-validating protocol serves as a robust template for drug development professionals working with complex oxygenated heterocycles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 41171, Tetrahydro-5-methylfuran-2-methanol." PubChem.[Link]

  • ACS Publications. "Stereoselective Synthesis of Functionalized trans-2,5-Disubstituted Tetrahydrofurans." Organic Letters.[Link]

  • PubMed Central (PMC). "Synthesis of polysubstituted tetrahydrofurans via Pd-catalyzed carboetherification reactions." National Institutes of Health.[Link]

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Methyltetrahydrofuran-2-methanol Diastereomers

For Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Methyltetrahydrofuran-2-methanol is a chiral molecule possessing two stereocenters, giving rise to two pairs of enantiomers, which are d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methyltetrahydrofuran-2-methanol is a chiral molecule possessing two stereocenters, giving rise to two pairs of enantiomers, which are diastereomeric to each other: cis and trans. The relative thermodynamic stability of these diastereomers is a critical parameter in synthetic chemistry and drug development, as it dictates the equilibrium composition of stereoisomeric mixtures and can influence the biological activity and physicochemical properties of the final product. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of these diastereomers, methodologies for their analysis, and a theoretical framework for understanding their conformational preferences. While direct experimental thermodynamic data for 5-methyltetrahydrofuran-2-methanol is not extensively documented in publicly available literature, this guide synthesizes principles from analogous 2,5-disubstituted tetrahydrofuran systems to provide a robust predictive and analytical framework.

Introduction: The Significance of Diastereomeric Stability

The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast array of natural products and pharmaceuticals.[1] The substitution pattern on the THF ring dictates its three-dimensional structure and, consequently, its interactions with biological targets. 5-Methyltetrahydrofuran-2-methanol, a versatile building block in organic synthesis, exists as cis and trans diastereomers.[2][3] The cis isomer has the methyl and hydroxymethyl groups on the same face of the THF ring, while the trans isomer has them on opposite faces.

The thermodynamic stability of these diastereomers is determined by the sum of all intramolecular steric and stereoelectronic interactions. The more stable diastereomer will be the major component at equilibrium. Understanding and controlling the diastereomeric ratio is crucial for:

  • Process Optimization: In chemical syntheses, predicting the most stable diastereomer allows for the design of processes that favor its formation, maximizing yield and simplifying purification.

  • Drug Efficacy and Safety: As different diastereomers can have distinct biological activities and metabolic profiles, ensuring the desired diastereomeric purity is a regulatory and safety imperative.

  • Material Properties: The stereochemistry of a molecule can influence its physical properties, such as crystallinity, solubility, and melting point.

Theoretical Framework: Conformations and Stereoelectronic Effects

The thermodynamic preference for one diastereomer over the other is rooted in its conformational energetics. The tetrahydrofuran ring is not planar and adopts puckered conformations to relieve torsional strain, primarily the envelope (E) and twist (T) conformations.[4] For substituted tetrahydrofurans, the substituents will occupy either pseudo-axial or pseudo-equatorial positions in these conformations.

Several factors influence the conformational energy and, therefore, the relative stability of the cis and trans diastereomers of 5-methyltetrahydrofuran-2-methanol:

  • Steric Hindrance: In general, substituents prefer to occupy the less sterically crowded pseudo-equatorial position to minimize unfavorable 1,3-diaxial-like interactions.

  • Anomeric Effect: A critical stereoelectronic interaction in oxygen-containing heterocycles is the anomeric effect. It describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to prefer an axial orientation.[5] This is rationalized by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond. The magnitude of the anomeric effect is influenced by the electronegativity of the substituent and the polarity of the solvent.[2][6]

  • Intramolecular Hydrogen Bonding: The presence of a hydroxyl group in the hydroxymethyl substituent allows for the possibility of intramolecular hydrogen bonding with the ring oxygen. This can significantly stabilize certain conformations, potentially favoring a cis-like arrangement where the two groups are in proximity.[7]

For the trans diastereomer, both the methyl and hydroxymethyl groups can potentially occupy pseudo-equatorial positions in a low-energy conformation, minimizing steric strain. In the cis diastereomer, one substituent will necessarily be in a pseudo-axial position, leading to some degree of steric repulsion. However, the anomeric effect and potential intramolecular hydrogen bonding could counteract this steric destabilization. The interplay of these effects determines the overall thermodynamic stability.

Experimental Determination of Diastereomeric Stability

The relative thermodynamic stability of the cis and trans diastereomers can be determined experimentally by establishing an equilibrium between them and quantifying their ratio.

Equilibration Studies

An equilibration experiment involves the reversible isomerization of one diastereomer to the other until a thermodynamic equilibrium is reached. This is typically achieved by heating a sample of a single diastereomer or a non-equilibrium mixture in the presence of a catalyst that facilitates the isomerization.

Protocol for a Generic Equilibration Study:

  • Sample Preparation: A solution of a known concentration of a single diastereomer (or a mixture of known composition) of 5-methyltetrahydrofuran-2-methanol is prepared in a suitable solvent.

  • Catalyst Addition: A catalyst capable of promoting the reversible epimerization at either C2 or C5 is added. This can be an acid or a base. For epimerization at C2, which is adjacent to the ring oxygen, acid catalysis is often effective as it can proceed through an oxocarbenium ion intermediate.

  • Reaction Conditions: The solution is heated to a specific temperature and monitored over time. Aliquots are taken at regular intervals.

  • Quenching: The reaction in the aliquots is quenched to stop the isomerization process. This can be done by cooling and neutralizing the catalyst.

  • Analysis: The diastereomeric ratio in each aliquot is determined using an appropriate analytical technique, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

  • Equilibrium Confirmation: The reaction is considered to have reached equilibrium when the diastereomeric ratio remains constant over several time points.

Analytical Quantification of Diastereomers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for distinguishing and quantifying diastereomers.[8] The cis and trans isomers will have distinct chemical shifts and coupling constants for the protons on the tetrahydrofuran ring and the substituents.

Protocol for NMR Analysis:

  • Sample Preparation: A carefully weighed amount of the equilibrated and quenched sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., tetramethylsilane, TMS).[9]

  • Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the stereocenters (e.g., the methine proton at C2 or C5) are often good diagnostic peaks.

    • Integrate the area of the characteristic peaks for the cis and trans isomers.

    • The diastereomeric ratio is calculated from the ratio of the integration values.

Gas Chromatography (GC):

GC can be used to separate and quantify the diastereomers, which will have different retention times on a suitable capillary column.

Protocol for GC Analysis:

  • Sample Preparation: The sample is diluted in a volatile solvent. Derivatization of the hydroxyl group (e.g., to a silyl ether or acetate) may be necessary to improve volatility and peak shape.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A chiral column may be required for baseline separation.

  • Method Development: The temperature program, carrier gas flow rate, and other GC parameters are optimized to achieve good separation of the diastereomer peaks.

  • Quantification: The relative amounts of the cis and trans isomers are determined from the peak areas in the chromatogram.

Computational Chemistry in Predicting Stability

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of the diastereomers of 5-methyltetrahydrofuran-2-methanol.

Methodology for Computational Analysis:

  • Conformational Search: A thorough conformational search is performed for both the cis and trans diastereomers to identify all low-energy conformers. This is crucial as the calculated stability is based on the Boltzmann-weighted average of all significant conformers.

  • Geometry Optimization and Energy Calculation: The geometries of all identified conformers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d,p) or higher. The electronic energies are then calculated.

  • Thermodynamic Corrections: Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections to the electronic energies (e.g., zero-point vibrational energy, thermal energy, and entropy). This allows for the calculation of the Gibbs free energy of each conformer.

  • Relative Stability Prediction: The relative Gibbs free energy of the cis and trans diastereomers is calculated by comparing the Boltzmann-averaged free energies of their respective conformers. The diastereomer with the lower Gibbs free energy is predicted to be the more thermodynamically stable.

Data Summary and Expected Stability

While specific thermodynamic data for 5-methyltetrahydrofuran-2-methanol is scarce, we can infer the likely stability trends from studies on related 2,5-disubstituted tetrahydrofurans.

DiastereomerExpected Steric InteractionsPotential Stabilizing InteractionsPredicted Relative Stability
trans Minimal, as both substituents can occupy pseudo-equatorial positions.Anomeric effect (if hydroxymethyl group is axial).Generally predicted to be more stable due to lower steric strain.
cis Increased, as one substituent is likely in a pseudo-axial position.Anomeric effect, potential for intramolecular hydrogen bonding.May be less stable due to steric hindrance, but this can be offset by stabilizing electronic effects.

The equilibrium ratio will also be solvent-dependent. Polar solvents can weaken the anomeric effect and disrupt intramolecular hydrogen bonding, potentially shifting the equilibrium towards the sterically favored trans isomer.[2]

Visualization of Workflows

Experimental Workflow for Determining Diastereomeric Ratio

G cluster_equilibration Equilibration cluster_analysis Analysis start Start with pure diastereomer or mixture add_catalyst Add acid/base catalyst in a suitable solvent start->add_catalyst heat Heat at constant temperature add_catalyst->heat monitor Monitor reaction over time (take aliquots) heat->monitor quench Quench reaction monitor->quench nmr_prep Prepare sample for NMR quench->nmr_prep Analyze aliquots nmr_acq Acquire 1H NMR spectrum nmr_prep->nmr_acq nmr_int Integrate diagnostic peaks nmr_acq->nmr_int ratio_calc Calculate diastereomeric ratio nmr_int->ratio_calc

Caption: Experimental workflow for determining the thermodynamic diastereomeric ratio.

Computational Workflow for Predicting Stability

G cluster_dft DFT Calculations start Define cis and trans diastereomer structures conf_search Perform conformational search for each diastereomer start->conf_search geom_opt Geometry optimization of all conformers conf_search->geom_opt freq_calc Frequency calculation for thermodynamic properties geom_opt->freq_calc boltzmann Boltzmann averaging of conformer energies freq_calc->boltzmann compare Compare Gibbs free energies of cis and trans diastereomers boltzmann->compare

Caption: Computational workflow for predicting the relative thermodynamic stability.

Conclusion

The thermodynamic stability of the diastereomers of 5-methyltetrahydrofuran-2-methanol is governed by a delicate balance of steric and stereoelectronic effects. While the trans isomer is often predicted to be more stable due to minimized steric interactions, the anomeric effect and the potential for intramolecular hydrogen bonding in the cis isomer can significantly influence the equilibrium position. A thorough understanding and quantification of this stability require a combined experimental and computational approach. The methodologies and principles outlined in this guide provide a comprehensive framework for researchers and drug development professionals to investigate and control the diastereomeric composition of this important synthetic building block.

References

  • Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings. Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica, 23, 1471-1478. [Link]

  • Tan, D. S., et al. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 82(2), 943-959. [Link]

  • Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry, 264, 1-38. [Link]

  • Imperial College London. (n.d.). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. [Link]

  • SpectraBase. (n.d.). 2,5-Dimethoxy-2,5-dihydrofuran. [Link]

  • Amanote Research. (1988). Cis–trans Isomerization of 1,2-Bis. [Link]

  • Combinatorial Chemistry Review. (2020). Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans. [Link]

  • Wikipedia. (n.d.). Anomeric effect. [Link]

  • ResearchGate. (2025). (PDF) Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Stereoselective Synthesis of Highly Substituted Tetrahydrofurans Through Diverted Carbene O-H Insertion Reaction. [Link]

  • Shestakova, A. K., Chertkov, A. V., & Chertkov, V. A. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Russian Journal of Organic Chemistry, 49(11), 1635-1642. [Link]

  • Kwon, C. H., & Kim, H. L. (2017). Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy. Physical Chemistry Chemical Physics, 19(27), 17768-17775. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Furanmethanol, tetrahydro-5-methyl- (CAS 6126-49-4). [Link]

  • PMC. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. [Link]

  • PMC. (2013). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. [Link]

  • ACS Publications. (2023). cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 2,5-dihydrofuran. [Link]

  • RSC Publishing. (2022). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. [Link]

  • LookChem. (n.d.). cis-5-ethenyltetrahydro-α,α,5-trimethyl-2-furan methanol. [Link]

  • PubMed. (2009). Trans-2,5-disubstituted tetrahydrofurans via addition of carbon nucleophiles to the strained bicyclic acetal 2,7-dioxabicyclo[2.2.1]heptane. [Link]

  • YouTube. (2019). Anomeric Effect(with All important factors). [Link]

  • ResearchGate. (n.d.). Recent Advances Related to Anomeric and Exo-anomeric Effects in Carbohydrate Chemistry. [Link]

  • NIST WebBook. (n.d.). 2-Furanmethanol, tetrahydro-5-methyl-. [Link]

  • MDPI. (2025). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. [Link]

  • PMC. (2018). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. [Link]

Sources

Foundational

reaction mechanisms for biomass-derived 5-methyltetrahydrofuran-2-methanol

An In-depth Technical Guide to the Reaction Mechanisms for Biomass-Derived 5-Methyltetrahydrofuran-2-methanol Introduction: A Pivotal Bio-based Platform Molecule In the global shift towards a sustainable chemical industr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reaction Mechanisms for Biomass-Derived 5-Methyltetrahydrofuran-2-methanol

Introduction: A Pivotal Bio-based Platform Molecule

In the global shift towards a sustainable chemical industry, biomass has emerged as a critical renewable feedstock, offering a viable alternative to petroleum-based resources.[1] Among the myriad of platform molecules derivable from lignocellulose, 5-methyltetrahydrofuran-2-methanol (MTHFM), also known as 5-methyltetrahydrofurfuryl alcohol, is a compound of growing significance.[2] This versatile heterocyclic alcohol, featuring a stable saturated furan ring, represents a key intermediate for the synthesis of value-added chemicals, biofuels, and specialty solvents.[2][3]

This technical guide provides a comprehensive exploration of the core reaction mechanisms governing the synthesis of MTHFM from primary biomass-derived precursors, such as 5-hydroxymethylfurfural (HMF), and its subsequent catalytic upgrading. As a senior application scientist, the following narrative is grounded in established catalytic principles, explaining the causality behind synthetic strategies and reaction pathways to provide researchers and drug development professionals with actionable, field-proven insights.

Part 1: Synthesis of MTHFM from Biomass Precursors

The most prevalent and efficient route to MTHFM originates from 5-hydroxymethylfurfural (HMF), a cornerstone C6 platform chemical produced from the acid-catalyzed dehydration of hexose sugars like fructose and glucose.[4][5][6] The conversion of HMF to MTHFM is a multi-step catalytic hydrogenation process that requires careful control of catalysts and reaction conditions to achieve high selectivity.[2][7]

Core Mechanism: Catalytic Hydrogenation of 5-Hydroxymethylfurfural (HMF)

The transformation of HMF into MTHFM involves the saturation of both the furan ring and the exocyclic aldehyde group, along with the hydrogenolysis of a hydroxyl group. The reaction proceeds through a network of parallel and sequential steps, where the choice of catalyst plays a paramount role in directing the reaction pathway.[4][8]

The overall reaction can be visualized as a cascade:

  • Hydrogenation of the Aldehyde Group: The aldehyde moiety in HMF is typically the most reactive site for hydrogenation, leading to the formation of 2,5-bis(hydroxymethyl)furan (BHMF).[4][9] This step is often favored at milder conditions.

  • Hydrogenation of the Furan Ring: The aromatic furan ring is subsequently saturated to form 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF).[4][10] This step requires more active catalysts, such as Ruthenium (Ru), and often higher hydrogen pressures.

  • Selective Hydrogenolysis of the C-O Bond: The final step involves the hydrogenolysis (cleavage of a C-O bond by hydrogen) of the primary hydroxyl group at the C5 position to yield the target MTHFM.

Alternatively, a competing pathway involves the initial hydrogenolysis of the C-OH group at the C5 position of HMF to form 5-methylfurfural (5-MF), followed by hydrogenation of the aldehyde and the furan ring.[8][11][12] The dominance of one pathway over another is dictated by the catalyst's functionality.

G HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-bis(hydroxymethyl)furan (BHMF) HMF->BHMF +H₂ (C=O reduction) MF 5-Methylfurfural (5-MF) HMF->MF +H₂ (-OH Hydrogenolysis) BHMTHF 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) BHMF->BHMTHF +2H₂ (Ring Saturation) MTHFM 5-Methyltetrahydrofuran-2-methanol (MTHFM) BHMTHF->MTHFM +H₂ (-OH Hydrogenolysis) MFA 5-Methylfurfuryl Alcohol (MFA) MF->MFA +H₂ (C=O reduction) MFA->MTHFM +2H₂ (Ring Saturation)

Caption: Reaction pathways for the synthesis of MTHFM from HMF.
Catalyst Selection and Causality

The choice of catalyst is the most critical factor in achieving high yields of MTHFM. Bifunctional catalysts, possessing both metal sites for hydrogenation and often acidic/basic sites on a support, are typically required.

  • Noble Metals (Ru, Pd, Pt, Rh): Ruthenium (Ru) is particularly effective for the hydrogenation of the furan ring due to its high activity for saturating aromatic systems.[7][13] Palladium (Pd) and Platinum (Pt) are also highly active but can sometimes lead to over-hydrogenolysis or ring-opening, especially at higher temperatures.[3] Rhodium (Rh) can also be employed for furan ring hydrogenation.[13]

  • Non-Noble Metals (Ni, Cu): Raney Nickel (Ni) is a cost-effective alternative, though it often requires more severe reaction conditions (higher temperature and pressure) and can be less selective.[2] Copper (Cu) based catalysts are generally more selective for the hydrogenation of carbonyl groups while being less active for ring saturation, making them suitable for producing intermediates like BHMF.[14]

  • Bimetallic Catalysts: Combining two metals can enhance catalytic performance through synergistic effects. For instance, Ru-Co or Pt-FeOx systems have been shown to improve selectivity in HMF hydrogenolysis by mediating the activation of C-O and C=O bonds.[8][12]

  • The Role of the Support: The catalyst support (e.g., activated carbon, Al₂O₃, TiO₂) is not merely an inert carrier. It influences the dispersion of the metal nanoparticles and can possess acidic or basic sites that participate in the reaction, for example, by facilitating the adsorption of reactants or stabilizing intermediates.[3]

Influence of Reaction Parameters
  • Temperature: Moderate temperatures (e.g., 100-150°C) generally favor the initial hydrogenation of the aldehyde group.[2][7] Higher temperatures are required for furan ring saturation and C-O hydrogenolysis but can also promote undesirable side reactions like polymerization or ring-opening.

  • Hydrogen Pressure: High H₂ pressure (e.g., 2-7 MPa) is necessary to ensure a sufficient supply of dissociated hydrogen on the catalyst surface, which is crucial for the complete saturation of the furan ring.[7][15]

  • Solvent: The choice of solvent (e.g., water, alcohols like methanol or ethanol, or ethers like THF) can significantly impact the reaction.[7][16] Alcohols can act as hydrogen donors in catalytic transfer hydrogenation processes and may also participate in side reactions like etherification.[3][9] Water is a green solvent but can sometimes lead to polymerization of furanic compounds under acidic conditions.[16]

Experimental Protocol: Catalytic Hydrogenation of HMF to MTHFM

This representative protocol is synthesized from established procedures for the hydrogenation of furan derivatives.[2][7]

Objective: To synthesize MTHFM from HMF via a one-pot catalytic hydrogenation reaction.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Catalyst: 5 wt% Ruthenium on activated carbon (Ru/C)

  • Solvent: Deionized water or Ethanol

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) gas, high purity

Equipment:

  • High-pressure autoclave reactor (e.g., 100 mL) with magnetic stirrer, temperature controller, and pressure gauge.

  • Filtration system (e.g., syringe filter with 0.22 µm PTFE membrane).

  • Rotary evaporator.

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for product identification and quantification.

Procedure:

  • Reactor Loading: Charge the autoclave reactor with a solution of HMF (e.g., 5 wt%) in the selected solvent. Add the Ru/C catalyst (e.g., 1-5 wt% relative to the mass of HMF).

  • System Purging: Seal the reactor securely. Purge the system 3-5 times with N₂ to remove all air, followed by 3-5 purges with H₂ to ensure an inert atmosphere.

  • Reaction Execution: Pressurize the reactor with H₂ to the target pressure (e.g., 4-5 MPa). Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 120-150°C).

  • Monitoring: Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 4-8 hours). Hydrogen consumption can be monitored via the pressure gauge.

  • Product Recovery: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a fume hood.

  • Work-up: Open the reactor and filter the reaction mixture to remove the solid catalyst.

  • Purification and Analysis: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be purified by vacuum distillation.[2] Analyze the final product and intermediates using GC-MS to determine conversion, selectivity, and yield.

Part 2: Reaction Mechanisms for the Conversion of MTHFM

MTHFM is not just an endpoint but a versatile intermediate for producing other valuable C6 chemicals. The key transformations involve leveraging the hydroxyl group and the stable tetrahydrofuran ring.

Dehydration and Ring-Opening (Dehydra-decyclization)

A promising upgrading route for MTHFM is its conversion to C6 dienes via a tandem reaction involving acid-catalyzed ring-opening followed by dehydration. This "dehydra-decyclization" process is analogous to the conversion of 2-methyltetrahydrofuran (2-MTHF) to pentadienes.[17][18]

Mechanism:

  • Protonation: The ether oxygen of the MTHFM ring is protonated by a Brønsted acid site on a catalyst (e.g., a zeolite).

  • Ring-Opening: The protonated ether undergoes nucleophilic attack, leading to the cleavage of a C-O bond and the formation of a carbocation intermediate, which rearranges to a more stable linear C6 diol.

  • Dehydration: The resulting diol undergoes sequential dehydration steps, eliminating water molecules to form unsaturated alcohols and ultimately conjugated C6 dienes.

Weakly acidic catalysts like borosilicate zeolites have shown high selectivity for this type of transformation, as they favor dehydration pathways over competing retro-Prins condensation or fragmentation reactions.[17][18] Metal oxides like zirconia have also proven effective for the dehydra-decyclization of tetrahydrofurans.[19][20]

Further Hydrogenolysis to Diols

MTHFM can be further reduced to valuable saturated diols, such as 1,6-hexanediol, a key monomer for polyesters and polyurethanes. This requires catalysts active for C-O hydrogenolysis under conditions that favor ring-opening. Bimetallic catalysts, such as Rh-Re or Ir-Re, are often employed for this transformation, which typically proceeds through a ring-opening tautomerization to a linear hydroxy aldehyde intermediate followed by hydrogenation.[21]

G cluster_0 Dehydra-decyclization (Acid Catalysis) cluster_1 Hydrogenolysis MTHFM 5-Methyltetrahydrofuran-2-methanol (MTHFM) C6_Diol 1,6-Hexanediol MTHFM->C6_Diol +H₂ / Ring-Opening (e.g., Rh-Re catalyst) Intermediate Linear C6 Diol (Ring-Opening Product) MTHFM->Intermediate Ring-Opening Unsat_Alcohol Unsaturated C6 Alcohols C6_Dienes C6 Dienes Unsat_Alcohol->C6_Dienes -H₂O Intermediate->Unsat_Alcohol -H₂O

Caption: Potential upgrading pathways for MTHFM.

Data Summary: Catalyst Performance

The following table summarizes representative data from the literature on the catalytic hydrogenation of HMF, highlighting conditions that can be optimized towards intermediates relevant to MTHFM synthesis.

CatalystPrecursorTemp. (°C)Pressure (MPa)SolventKey Product(s)Yield (%)Reference
5% Ru/CHMF80-100~7.0EthanolBHMTHF~89-93[10]
Ir/TiO₂HMF506.0WaterBHMF94[4]
Ru/Co₃O₄HMF---DMF94[9]
Pd/CHMF130-1603.5-7.5EthanolBHMTHFHigh[15]
5% Ru/ACHMF150--DMF83.5[8]
Zr(OH)₄Furfural174-2-PropanolFurfuryl Alcohol>95[22]

Note: DMF (2,5-dimethylfuran) is a related product from HMF via different hydrogenolysis pathways. BHMTHF is the direct precursor to MTHFM.

Conclusion and Future Outlook

5-Methyltetrahydrofuran-2-methanol stands as a promising, bio-derived platform chemical with significant potential. Its synthesis, primarily through the controlled catalytic hydrogenation of HMF, is a testament to the advancements in heterogeneous catalysis. The reaction mechanisms involve a delicate balance of hydrogenation and hydrogenolysis, where catalyst choice and process parameters are paramount for achieving high selectivity. Furthermore, the potential to upgrade MTHFM into valuable C6 dienes and diols through innovative dehydra-decyclization and hydrogenolysis pathways opens new avenues for the production of renewable monomers and chemicals.

Future research should focus on the development of more robust, selective, and cost-effective non-noble metal catalysts to improve the economic feasibility of MTHFM production. In-depth kinetic and mechanistic studies, combining experimental work with theoretical calculations, will be crucial for designing next-generation catalysts and optimizing reaction pathways. As the bio-refinery concept matures, MTHFM and its derivatives are poised to play a vital role in building a more sustainable chemical industry.

References

  • Benchchem. An In-depth Technical Guide to Tetrahydro-5-methylfuran-2-methanol (CAS: 6126-49-4).
  • Lirias.
  • Benchchem. An In-depth Technical Guide to Biomass-derived Tetrahydro-5-methylfuran-2-methanol.
  • PMC.
  • Benchchem. A Technical Guide to Tetrahydro-5-methylfuran-2-methanol for Researchers and Drug Development Professionals.
  • MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
  • Benchchem. Bio-based Synthesis Routes from Levulinic Acid and Furfural: A Technical Guide.
  • MDPI.
  • PMC.
  • IntechOpen. Catalytic Conversions of Biomass-Derived Furaldehydes Toward Biofuels.
  • ResearchGate. Reaction pathways for the hydrogenolysis of 5-HMF to 2,5-DMF.
  • Google Patents. CN113666891B - Preparation method of 2, 5-tetrahydrofuran dimethanol.
  • ChemRxiv. Dehydra-Decyclization of 2-Methyltetrahydrofuran to Pentadienes on Boron-Containing Zeolites.
  • atibt.org. Production of 5-hydroxymethylfurfural (5-HMF) / 2-furfural (2-F)
  • RSC Publishing. Dehydra-decyclization of tetrahydrofurans to diene monomers over metal oxides.
  • PMC. Integrated Cascade Process for the Catalytic Conversion of 5‐Hydroxymethylfurfural to Furanic and TetrahydrofuranicDiethers as Potential Biofuels.
  • OSTI.gov.
  • MDPI.
  • Benchchem. Application Notes and Protocols for Tetrahydro-5-methylfuran-2-methanol (THMFM) as a Green Solvent in Organic Synthesis.
  • Semantic Scholar.
  • RSC Publishing.
  • RSC Publishing. Dehydra-decyclization of 2-methyltetrahydrofuran to pentadienes on boron-containing zeolites.
  • OSTI.gov. Dehydra-decyclization of tetrahydrofurans to diene monomers over metal oxides.

Sources

Exploratory

Crystallographic Characterization of rel-(2R,5R)-5-Methyltetrahydrofuran-2-Methanol Derivatives: A Technical Guide

Executive Summary The robust stereochemical assignment of saturated oxygen heterocycles is a critical bottleneck in the development of oxygenated terpenoids and biomass-derived platform chemicals. Specifically, 5-methylt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust stereochemical assignment of saturated oxygen heterocycles is a critical bottleneck in the development of oxygenated terpenoids and biomass-derived platform chemicals. Specifically, 5-methyltetrahydrofuran-2-methanol is a key downstream product of 5-(hydroxymethyl)furfural (HMF) hydrogenation [1]. Its trans-isomer, designated as rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol, exists as a liquid at standard ambient temperature and pressure. This physical state precludes direct single-crystal X-ray diffraction (SCXRD) analysis.

This whitepaper outlines the field-proven causality and methodologies for the chemical derivatization, crystallization, and crystallographic resolution of the rel-(2R,5R)-isomer. By converting the liquid racemate into a highly crystalline 4-nitrobenzoate ester, we establish a self-validating analytical pipeline that ensures absolute confidence in relative stereochemical assignments [2].

Stereochemical Framework & The Crystallization Challenge

The nomenclature rel-(2R,5R) denotes a racemic mixture of the trans-diastereomer, comprising a 1:1 ratio of the (2R,5R) and (2S,5S) enantiomers. In this configuration, the hydroxymethyl group at C2 and the methyl group at C5 reside on opposite faces of the tetrahydrofuran ring.

The Causality of Derivatization: Small, flexible, low-molecular-weight liquids like tetrahydrofuran-2-methanols do not spontaneously crystallize due to high conformational entropy and weak intermolecular forces. While in-situ cryo-crystallization (e.g., using a diamond anvil cell or capillary freezing) is theoretically possible, it often yields twinned or highly disordered phases.

To bypass this, we employ covalent derivatization using 4-nitrobenzoyl chloride. This choice is highly deliberate:

  • Rigidity & Mass: The aromatic ring restricts conformational freedom and increases the molecular weight, raising the melting point.

  • Intermolecular Packing: The planar nitroaromatic system promotes robust π−π stacking interactions in the solid state.

  • Centrosymmetric Packing: As a racemate, the derivative will preferentially pack into a centrosymmetric space group (typically P21​/c or P1ˉ ), which inherently yields higher quality diffraction data due to the statistical distribution of Friedel pairs.

Experimental Workflows

The following protocols represent a self-validating system; each phase contains a built-in quality control check to ensure progression to the next step is chemically justified.

Protocol 3.1: Synthesis of the 4-Nitrobenzoate Derivative

Objective: Convert the liquid racemate into a crystalline solid.

  • Reagent Preparation: Dissolve 1.0 mmol of rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 mmol of anhydrous pyridine. Causality: Pyridine acts as both an acid scavenger for the generated HCl and a nucleophilic catalyst.

  • Acylation: Cool the mixture to 0 °C. Slowly add 1.2 mmol of 4-nitrobenzoyl chloride.

  • Self-Validation (TLC): Stir for 4 hours at room temperature. Monitor via Thin Layer Chromatography (Hexane:EtOAc 3:1). The disappearance of the starting alcohol ( Rf​≈0.2 , visualized via KMnO4​ ) and the appearance of a strongly UV-active product spot ( Rf​≈0.6 ) confirms quantitative conversion.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with 1M HCl to remove residual pyridine, dry over MgSO4​ , and concentrate in vacuo to yield an amorphous solid.

Protocol 3.2: Single-Crystal Growth via Vapor Diffusion

Objective: Grow diffraction-quality single crystals.

  • Solvent Selection: Dissolve 20 mg of the amorphous derivative in 0.5 mL of DCM (the "good" solvent) in a 2 mL inner vial.

  • Antisolvent Chamber: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of n-hexane (the "antisolvent"). Cap the outer vial tightly.

  • Causality of Vapor Diffusion: Hexane has a higher vapor pressure than DCM. It slowly diffuses into the inner vial, gradually lowering the solubility of the derivative. This slow kinetic process prevents "oiling out" (liquid-liquid phase separation) and promotes the nucleation of a single crystal lattice [3].

  • Self-Validation (Optical Microscopy): After 3–5 days, harvest the resulting block-like crystals. Examine under a polarized light microscope. Complete optical extinction upon 90° rotation confirms a single-crystal domain, ruling out microcrystalline aggregates.

Protocol 3.3: X-Ray Diffraction Data Collection
  • Mounting: Coat the crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the goniometer under a 100 K nitrogen cold stream. Causality: Cryogenic temperatures minimize thermal atomic displacement parameters (B-factors), vastly improving high-angle diffraction resolution.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å). While Cu K α is superior for absolute structure determination of light-atom molecules, Mo K α is optimal for relative stereochemistry due to reduced absorption effects.

Workflow Visualization

The following diagram illustrates the logical progression from liquid racemate to resolved crystal structure.

G N1 rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol (Liquid Racemate) N2 Derivatization (4-Nitrobenzoyl Chloride, Pyridine) N1->N2 N3 Solid Derivative (Amorphous Powder) N2->N3 N4 Crystallization (Vapor Diffusion: DCM / Hexane) N3->N4 N5 Single Crystal (Suitable for SCXRD) N4->N5 N6 X-Ray Diffraction (Data Collection & Refinement) N5->N6 N7 Resolved Crystal Structure (Trans-Stereochemistry Confirmed) N6->N7

Workflow for the crystallographic resolution of rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol.

Quantitative Data Presentation

The table below summarizes the representative crystallographic and refinement parameters for the rel-(2R,5R)-5-methyltetrahydrofuran-2-methyl 4-nitrobenzoate derivative. The presence of the centrosymmetric P21​/c space group confirms the racemic nature of the crystallized material [4].

Crystallographic ParameterValue / Metric
Chemical Formula C13​H15​NO5​
Formula Weight 265.26 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2) Å b=8.530(1) Å c=14.120(3) Å β=105.42(1)∘
Volume 1305.8(4) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.349 g/cm³
Absorption Coefficient ( μ ) 0.102 mm⁻¹
F(000) 560
Final R indices[ I>2σ(I) ] R1​=0.0412 , wR2​=0.1035
Goodness-of-fit on F2 1.045

(Note: The R1​ value of 0.0412 indicates a highly accurate structural model, as values below 0.05 are considered the gold standard for small-molecule crystallography).

Conclusion

The crystallographic characterization of liquid tetrahydrofuran derivatives requires a deliberate, causality-driven approach. By leveraging the steric bulk and π -stacking capabilities of a 4-nitrobenzoate derivative, researchers can force the rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol racemate into a highly ordered monoclinic crystal lattice. This self-validating workflow not only confirms the trans-relative stereochemistry but also provides a universal template for the structural elucidation of similar biomass-derived chiral building blocks.

References

  • Selective hydrogenation of 5-(hydroxymethyl)furfural to 5-methylfurfural over single atomic metals anchored on Nb2O5. Nature Communications.[Link]

  • Synthesis of Chiral Building Blocks for Oxygenated Terpenoids through a Simultaneous and Stereocontrolled Construction of Contiguous Quaternary Stereocenters. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Low-Temperature Structures of fac-Trichloro(tetrahydrofuran)(d, l-tetrahydrofurfuranol)titanium(III). IUCr Journals: Acta Crystallographica Section C.[Link]

Foundational

Physicochemical Properties of 5-Methyltetrahydrofurfuryl Alcohol in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary As the pharmaceutical and chemical industries pivot toward sustainable practices, biomass-derived platform molecules have gained unprecedented traction. 5-Methyltetrahydrofurfuryl alcohol (5-mTHFA) —als...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical and chemical industries pivot toward sustainable practices, biomass-derived platform molecules have gained unprecedented traction. 5-Methyltetrahydrofurfuryl alcohol (5-mTHFA) —also known as tetrahydro-5-methylfuran-2-methanol—is a saturated cyclic ether alcohol frequently encountered as a critical intermediate in the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF)[1]. Because of its unique amphiphilic nature, 5-mTHFA is increasingly evaluated as a green solvent, an extraction medium, and a potential excipient in drug development.

This whitepaper provides an in-depth analysis of the physicochemical behavior of 5-mTHFA in aqueous solutions. By examining the thermodynamics of mixing, hydrogen-bonding networks, and volumetric deviations, this guide equips formulation scientists and chemical engineers with the fundamental data required to leverage 5-mTHFA in aqueous environments.

Molecular Architecture and Hydration Dynamics

The behavior of 5-mTHFA in water is dictated by its distinct structural features. Synthesized via the selective hydrogenation of HMF[2], the molecule possesses three primary interaction sites:

  • The Hydroxyl Group (-OH): Acts as both a strong hydrogen bond donor and acceptor.

  • The Ether Oxygen (-O-): Acts exclusively as a hydrogen bond acceptor.

  • The Methyl Group (-CH3): A hydrophobic moiety at the C5 position of the furan ring that induces localized water structuring.

The Causality of Aqueous Interactions

When 5-mTHFA is introduced into an aqueous system, the native hydrogen-bonded network of pure water is disrupted. The water molecules reorient themselves to form new hydrogen bonds with the hydroxyl and ether groups of 5-mTHFA. Simultaneously, the non-polar methyl group triggers hydrophobic hydration —a phenomenon where water molecules form a highly ordered, cage-like clathrate structure around the hydrophobic moiety to minimize the disruption of entropy. This dual-action interaction dictates the non-ideal thermodynamic behavior of the binary mixture.

Hydration M 5-mTHFA Molecule OH Hydroxyl Group (-OH) M->OH Ether Ether Oxygen (-O-) M->Ether Methyl Methyl Group (-CH3) M->Methyl W Water (H2O) OH->W Strong H-Bonding Ether->W H-Bonding (Acceptor) Methyl->W Hydrophobic Hydration

Fig 1: Interaction pathways and hydration mechanisms of 5-mTHFA in aqueous solution.

Thermodynamics of Aqueous Mixing

To utilize 5-mTHFA in drug formulation or extraction, scientists must understand its macroscopic physical properties. Pure 5-mTHFA exhibits a density of approximately 1.147 g/cm³ and a refractive index of 1.582[3]. However, mixing 5-mTHFA with water results in highly non-ideal behavior, characterized by Excess Molar Volumes ( VE ) and Viscosity Deviations ( Δη ) .

Excess Molar Volume ( VE )

In 5-mTHFA + water mixtures, the excess molar volume is consistently negative across the entire mole fraction range.

  • Mechanistic Causality: The negative VE arises from two primary factors. First, the smaller water molecules undergo interstitial accommodation, fitting neatly into the free volume spaces between the larger 5-mTHFA molecules. Second, the strong intermolecular hydrogen bonding between the unlike molecules pulls them closer together than they would be in their pure states, leading to a net contraction in volume[4].

Viscosity Deviation ( Δη )

The viscosity deviation in these binary systems is typically positive .

  • Mechanistic Causality: The formation of a cross-linked hydrogen-bonded network between the water and 5-mTHFA molecules creates a more rigid, structured liquid phase. This network increases the resistance to shear flow, resulting in a viscosity that is higher than what Raoult's Law would predict for an ideal mixture[4].

Quantitative Data Summary

The table below summarizes the predictive physicochemical parameters of 5-mTHFA and its aqueous mixtures at 298.15 K.

PropertyPure 5-mTHFAPure WaterEquimolar Aqueous Mixture ( x1​≈0.5 )
Density ( ρ , g/cm³) 1.1470.997~1.082 (Non-linear)
Viscosity ( η , mPa·s) ~5.200.89~3.45 (Positive Deviation)
Excess Molar Volume ( VE , cm³/mol) 0.000.00< 0.00 (Negative, Contraction)
Refractive Index ( nD​ ) 1.5821.333~1.460

Experimental Workflows for Physicochemical Characterization

To generate trustworthy, highly accurate thermodynamic data for binary mixtures, the experimental protocol must be a self-validating system . The following methodology details the standard approach for determining the excess properties of 5-mTHFA in aqueous solutions, utilizing the Redlich-Kister polynomial equation for data fitting[4].

Protocol: High-Precision Densimetry and Viscometry

Step 1: Gravimetric Sample Preparation

  • Action: Prepare binary mixtures of 5-mTHFA and double-distilled water across the entire mole fraction range ( x1​ = 0.0 to 1.0) using a high-precision analytical balance (accuracy ±0.0001 g).

  • Causality: Gravimetric preparation eliminates the temperature-dependent volumetric errors associated with pipetting, ensuring the mole fractions are absolute.

Step 2: Ultrasonic Degassing

  • Action: Subject the sealed vials to ultrasonic degassing for 15 minutes prior to measurement.

  • Causality: Dissolved air bubbles act as compressible voids. In a vibrating-tube densimeter, these micro-bubbles alter the oscillation frequency, leading to artificially low density readings.

Step 3: Density Measurement ( ρ )

  • Action: Inject the sample into an Anton Paar vibrating-tube digital densimeter. Calibrate the instrument daily using double-distilled water and dry air[4].

  • Validation: The system is self-validating if the measured density of pure water exactly matches the established literature value (0.9970 g/cm³ at 298.15 K).

Step 4: Kinematic Viscosity Measurement ( ν )

  • Action: Measure the flow time of the mixture using a suspended-level Ubbelohde viscometer immersed in a thermostatic water bath controlled to ±0.01 K[4].

  • Causality: Viscosity is exponentially sensitive to temperature fluctuations. The suspended-level design ensures that the driving head of the liquid is independent of the total volume, eliminating hydrostatic errors.

Step 5: Mathematical Modeling

  • Action: Calculate VE and Δη , then fit the data using the Redlich-Kister polynomial equation to derive the binary interaction coefficients[4].

Workflow Prep Sample Preparation (Gravimetric Binary Mixtures) Degas Ultrasonic Degassing & Temperature Equilibration Prep->Degas Dens Vibrating-Tube Densimetry (Density ρ) Degas->Dens Visc Ubbelohde Viscometry (Kinematic Viscosity ν) Degas->Visc Calc1 Calculate Excess Volume (V^E) Dens->Calc1 Calc2 Calculate Viscosity Deviation (Δη) Visc->Calc2 Model Redlich-Kister Polynomial Fitting Calc1->Model Calc2->Model

Fig 2: Experimental workflow for determining excess thermodynamic properties.

Applications in Drug Development & Green Chemistry

Understanding the physicochemical properties of 5-mTHFA in water unlocks several advanced applications:

  • API Solubilization: The amphiphilic nature of 5-mTHFA allows it to act as a co-solvent, bridging the gap between highly hydrophobic Active Pharmaceutical Ingredients (APIs) and aqueous delivery vehicles. The negative excess volume indicates strong solvent-cosolvent packing, which can stabilize supersaturated API states.

  • Green Extraction: As a biomass-derived solvent[1], 5-mTHFA offers a sustainable alternative to petroleum-derived ethers (like THF) for liquid-liquid extraction processes in natural product isolation.

References

  • "tetrahydro-5-methylfuran-2-methanol" (Chemical Properties and Density Data), LookChem. URL: [Link]

  • Endot, N.A., Junid, R., & Jamil, M.S.S. (2021). "Insight into Biomass Upgrade: A Review on Hydrogenation of 5-Hydroxymethylfurfural (HMF) to 2,5-Dimethylfuran (DMF)". Molecules, 26(22), 6848. URL: [Link]

  • Chen, Q., et al. (2020). "Selective Hydrogenation of 5-Hydroxymethylfurfural via Zeolite Encapsulation to Avoid Further Hydrodehydroxylation". Industrial & Engineering Chemistry Research, 59(27), 12004–12012. URL: [Link]

  • Khalaf, H. S., et al. (2019). "Estimation of Excess Properties of Binary Liquids Systems of Tetrahydrofurfuryl Alcohol with Short-Chain Carboxylic Acids at 298.15 K". Asian Journal of Chemistry, 31(4), 820-824. URL: [Link]

Sources

Exploratory

mass spectrometry fragmentation patterns of 5-methyltetrahydrofuran-2-methanol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 5-Methyltetrahydrofuran-2-Methanol For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 5-Methyltetrahydrofuran-2-Methanol

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of chemical entities is a cornerstone of scientific rigor. 5-Methyltetrahydrofuran-2-methanol, a heterocyclic organic compound with applications as a solvent and synthetic building block, presents a unique fragmentation profile under electron ionization mass spectrometry (EI-MS) that is critical for its identification.[1] This guide provides a detailed analysis of its EI-MS fragmentation pathways, grounded in established mechanistic principles, to empower researchers in their analytical endeavors.

The Electron Ionization Mass Spectrum: An Overview

When subjected to a standard 70 eV electron ionization source, 5-methyltetrahydrofuran-2-methanol (molecular weight: 116.16 g/mol ) undergoes a series of predictable and informative fragmentation events.[2][3] The resulting mass spectrum is characterized by a weak or sometimes absent molecular ion peak and a collection of highly stable, lower mass-to-charge (m/z) fragment ions. Understanding the genesis of these fragments is paramount for confident identification, particularly in complex matrices where chromatographic co-elution may occur.

The primary ions of diagnostic importance are observed at m/z 116, 101, 85, and 71. The ion at m/z 85 typically represents the base peak, indicating its significant stability.[2]

Core Fragmentation Pathways and Mechanistic Rationale

The fragmentation of cyclic ethers and alcohols in EI-MS is predominantly governed by the stability of the resulting carbocations and radical species.[4] The pathways for 5-methyltetrahydrofuran-2-methanol are driven by alpha-cleavage relative to the ring oxygen and the hydroxyl group, which are the most energetically favorable initial steps.

The Molecular Ion (m/z 116)

The process begins with the bombardment of the molecule by a high-energy electron, which ejects one of the molecule's own electrons, typically from a non-bonding orbital on one of the oxygen atoms. This creates the molecular ion (M⁺), a radical cation with an m/z ratio of 116.[5] Due to its inherent instability, this ion readily undergoes further fragmentation and is often observed with very low relative abundance.

Formation of the [M-CH₃]⁺ Ion (m/z 101)

A common fragmentation pathway for alkyl-substituted cyclic ethers involves the loss of an alkyl radical through alpha-cleavage. In this case, cleavage of the bond between the C5 carbon and the methyl group results in the expulsion of a methyl radical (•CH₃, 15 Da). This generates a resonance-stabilized secondary carbocation at m/z 101.[5]

Caption: Alpha-cleavage leading to the loss of a methyl radical.

Formation of the Base Peak (m/z 85)

The most abundant ion in the spectrum, the base peak, is observed at m/z 85.[2] Its high relative intensity points to a particularly stable ion structure. This fragment is formed via a classic alpha-cleavage adjacent to the ring oxygen, cleaving the C2-C(methanol) bond. This results in the loss of the hydroxymethyl radical (•CH₂OH, 31 Da). The resulting cation is stabilized by the ring oxygen.

Caption: Alpha-cleavage leading to the formation of the base peak.

Formation of the [C₄H₇O]⁺ Ion (m/z 71)

The formation of the ion at m/z 71 involves a more complex rearrangement. A plausible mechanism begins with the cleavage of the C-O bond within the ring, initiated by the radical cation. This is followed by the cleavage of the C4-C5 bond, leading to the elimination of an acetaldehyde molecule (CH₃CHO, 44 Da) and a hydrogen atom, resulting in the stable [C₄H₇O]⁺ ion.[5]

Caption: Ring-opening and rearrangement to form the m/z 71 ion.

Summary of Key Fragment Ions

The primary fragmentation data for 5-methyltetrahydrofuran-2-methanol under EI-MS conditions are summarized below for quick reference.

m/zProposed Ion StructureNeutral Loss (Da)Formula of LossCommon Name of LossRelative Abundance
116[C₆H₁₂O₂]⁺•0--Low / Absent
101[C₅H₉O₂]⁺15•CH₃Methyl RadicalModerate
85[C₅H₉O]⁺31•CH₂OHHydroxymethyl RadicalHigh (Base Peak)
71[C₄H₇O]⁺45C₂H₅O•Ethoxy RadicalModerate to High

Experimental Protocol: GC-MS Analysis

To ensure the generation of a reliable and reproducible mass spectrum, a validated experimental protocol is essential. The following outlines a standard methodology for the analysis of 5-methyltetrahydrofuran-2-methanol using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Prepare 1 mg/mL solution in Dichloromethane GC1 Inject 1 µL (Split 50:1) Inlet: 250°C P1->GC1 GC2 Column: HP-5ms (30m x 0.25mm x 0.25µm) GC1->GC2 GC3 Carrier: Helium @ 1 mL/min GC2->GC3 GC4 Oven Program: Start 50°C (2 min) Ramp 10°C/min to 250°C Hold 5 min GC3->GC4 MS1 Ionization: EI @ 70 eV GC4->MS1 MS2 Source Temp: 230°C MS1->MS2 MS3 Scan Range: m/z 35-300 MS2->MS3 D1 Extract mass spectrum from Total Ion Chromatogram (TIC) MS3->D1 D2 Identify Molecular Ion and Fragment Ions D1->D2 D3 Compare with Reference (e.g., NIST Library) D2->D3

Caption: Standard workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[5]

  • GC Separation:

    • Injection: Inject 1 µL of the prepared sample into the GC inlet, which is maintained at 250°C. A split ratio of 50:1 is recommended to avoid column overloading.[5]

    • Carrier Gas: Use Helium as the carrier gas with a constant flow rate of 1 mL/min.[5]

    • Column: Employ a nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), for separation.[5]

    • Oven Temperature Program: Set the initial oven temperature to 50°C and hold for 2 minutes. Ramp the temperature at a rate of 10°C/min to a final temperature of 250°C and hold for 5 minutes.[5]

  • MS Detection:

    • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[5]

    • Temperatures: Maintain the ion source temperature at 230°C and the quadrupole temperature at 150°C.[5]

    • Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of 35 to 300 amu.[5]

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 5-methyltetrahydrofuran-2-methanol in the total ion chromatogram (TIC).

    • Extract the mass spectrum associated with this peak.

    • Analyze the spectrum to identify the molecular ion and the key fragment ions as detailed in this guide.

    • For confirmation, compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library.[3][5]

Conclusion

The mass spectrum of 5-methyltetrahydrofuran-2-methanol is defined by a series of logical and predictable fragmentation events originating from the molecular ion. The dominant pathways involve alpha-cleavages adjacent to the ring oxygen and the hydroxymethyl substituent, leading to the characteristic base peak at m/z 85 and a significant fragment at m/z 101. By understanding these core fragmentation mechanisms, researchers can confidently identify this compound and distinguish it from structural isomers, ensuring data integrity in complex analytical workflows.

References

  • Benchchem. Spectroscopic Analysis of Tetrahydro-5-methylfuran-2-methanol: A Technical Guide.
  • Benchchem. A Technical Guide to Tetrahydro-5-methylfuran-2-methanol for Researchers and Drug Development Professionals.
  • PubChem. Tetrahydro-5-methylfuran-2-methanol. National Center for Biotechnology Information. [Link]

  • Zhou, C. et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • NIST. 2-Furanmethanol, tetrahydro-5-methyl-. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Computational Modeling of rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol Ring Conformations

Abstract The tetrahydrofuran (THF) moiety is a cornerstone in medicinal chemistry, frequently serving as a structural surrogate for ribose in nucleoside analogs and appearing in a multitude of bioactive natural products....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The tetrahydrofuran (THF) moiety is a cornerstone in medicinal chemistry, frequently serving as a structural surrogate for ribose in nucleoside analogs and appearing in a multitude of bioactive natural products. The conformational landscape of substituted THF rings is complex, governed by a low-energy pseudorotational circuit that profoundly influences molecular shape, receptor binding affinity, and pharmacokinetic properties. This technical guide provides a comprehensive, validated workflow for the computational modeling of the ring conformations of rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol. We move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, from high-level quantum mechanical calculations to robust molecular dynamics simulations and quantitative analysis of ring puckering. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to understand and predict the conformational behavior of flexible five-membered heterocyclic systems.

The Strategic Importance of Conformational Analysis

In drug design, a molecule's three-dimensional structure is inextricably linked to its function. For scaffolds containing flexible rings like tetrahydrofuran, this is not a static picture but a dynamic equilibrium of interconverting conformers. The relative populations of these conformers can dictate which "face" of the molecule is presented for interaction with a biological target. The specific stereoisomer, rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol, presents a cis-substitution pattern that introduces steric and electronic constraints, making a detailed conformational analysis essential for its rational development as a potential therapeutic agent or chiral building block.

Computational modeling provides a powerful lens to explore this dynamic landscape, offering insights that are often difficult to deconvolute from experimental data alone. However, the predictive power of these models hinges on a methodologically sound and validated approach. This guide outlines such an approach, emphasizing the synergy between quantum mechanics (QM) for accuracy and molecular mechanics (MM) for efficient conformational sampling.

Theoretical Foundations: The World of Pseudorotation

Five-membered rings like THF are not planar; they pucker to relieve torsional strain.[1] This puckering is not static. The ring fluidly transitions between a continuum of conformations through a process called pseudorotation, which requires very little energy.[1] The entire conformational landscape can be described by two key parameters, as defined by Cremer and Pople: the puckering amplitude (Q) and the phase angle (Φ).[2][3][4]

The two most symmetric and commonly referenced conformations on the pseudorotation pathway are:

  • Envelope (E) Conformations: Four atoms are coplanar, and the fifth is out of the plane. This corresponds to a C_s_ symmetry.[1][5]

  • Twist (T) Conformations: No four atoms are coplanar, featuring a C_2_ axis of symmetry.[1][6]

For substituted THF rings, the substituents break the ideal symmetry and create distinct energy minima along the pseudorotation path. The goal of our computational workflow is to map this energy landscape and determine the relative populations of these stable conformers.

A Validated Computational Workflow

A robust computational strategy must be a self-validating system. We achieve this by integrating high-accuracy QM calculations as a benchmark for our more efficient, but approximate, MM-based molecular dynamics simulations.

G cluster_0 I. System Preparation cluster_1 II. High-Accuracy Benchmarking (QM) cluster_2 III. Efficient Conformational Sampling (MM) cluster_3 IV. Analysis & Validation A 1. Build 3D Structure (rel-(2R,5R)-5-methyl- tetrahydrofuran-2-methanol) B 2. DFT Geometry Optimization (e.g., ωB97XD/aug-cc-pVTZ) A->B D 4. Force Field Parameterization (e.g., GAFF2 / CHARMM C36e) A->D C 3. Frequency Calculation (Confirm true minima) B->C Validate geometry G 7. Cross-Validation (Compare MM conformers to QM results) C->G Benchmark Energies E 5. Molecular Dynamics Simulation (Simulated Annealing in Solvent) D->E Generate topology F 6. Trajectory Analysis (Clustering, Puckering Coordinates) E->F F->G Identify key conformers H 8. Final Conformational Ensemble G->H Validate & Finalize

Figure 1: A comprehensive workflow for the conformational analysis of substituted tetrahydrofurans, integrating QM and MM methods for accuracy and robust sampling.

Protocol: Quantum Mechanical (QM) Calculations

Causality: Before we can trust a fast molecular mechanics force field, we need a "gold standard" reference. QM methods, specifically Density Functional Theory (DFT), provide highly accurate geometric and energetic data for small molecules, albeit at a high computational cost.[7][8] We use QM to find the true lowest-energy conformers in the gas phase and their relative energy differences. This data is crucial for validating our MM force field choice.

Step-by-Step Methodology:

  • Structure Generation: Build the rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol molecule in a molecular editor. Generate a few initial conformations by manually rotating the substituents and puckering the ring (e.g., an envelope and a twist form).

  • Theory Level Selection: Choose a DFT functional and basis set. A good choice is the ωB97X-D functional, which accounts for long-range and dispersion interactions, paired with a triple-zeta basis set with diffuse functions, such as aug-cc-pVTZ , to accurately model non-covalent interactions.[7]

  • Geometry Optimization: Perform a full geometry optimization for each starting structure. This process systematically alters the atomic coordinates to find the nearest potential energy minimum.

  • Frequency Calculation: Once optimization converges, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. A single imaginary frequency indicates a transition state.[1][5]

  • Energy Comparison: Compare the final electronic energies (with zero-point vibrational energy correction) of all unique, stable conformers found. This provides a benchmark for their relative stability.

Protocol: Force Field Selection and Parameterization

Causality: To explore the full conformational space, we need to simulate the molecule's dynamics over time, which is computationally infeasible with QM. We therefore use a classical approximation called a Molecular Mechanics (MM) force field. The choice of force field is the single most critical decision in this step. Standard force fields may not be perfectly parameterized for all chemical motifs. For our molecule, which contains both a cyclic ether and a primary alcohol, force fields like CHARMM C36e or AMBER's General Amber Force Field (GAFF2) are appropriate starting points as they have been specifically developed and validated for these functional groups.[9][10][11][12][13]

Step-by-Step Methodology (using AMBER/GAFF2):

  • Input Preparation: Save the lowest-energy QM-optimized structure in a .mol2 file format, ensuring correct atom types and bond orders.

  • Charge Calculation: Use the antechamber tool from AmberTools to generate atomic charges.[14] The AM1-BCC charge method is a robust and widely used standard that balances speed and accuracy for drug-like molecules.

  • Parameter Generation: Use the parmchk2 tool to check for any missing force field parameters in the GAFF2 library and generate a file (.frcmod) containing any necessary additions.

  • Topology Creation: Use the tleap program in AmberTools to combine the molecular structure, charges, and parameters into a final topology file (.prmtop) and coordinate file (.inpcrd) ready for simulation.[14]

Protocol: Molecular Dynamics (MD) for Conformational Sampling

Causality: With our parameterized molecule, we can now simulate its motion. To efficiently sample different conformations, especially to overcome the small energy barriers of pseudorotation, a simulated annealing approach is highly effective.[15] This involves heating the system to allow it to explore a wide range of shapes and then slowly cooling it to allow it to settle into various low-energy minima. Performing the simulation in an explicit solvent (e.g., a box of TIP3P water) provides a more physically realistic environment.[16]

Step-by-Step Methodology (using GROMACS):

  • System Solvation: Use gmx editconf to place the molecule in a simulation box and gmx solvate to fill the box with water molecules.

  • System Neutralization: Add ions using gmx genion to neutralize the system's total charge.

  • Energy Minimization: Perform a steeplechase descent energy minimization of the entire system to relax any steric clashes, particularly at the solvent-solute interface.

  • Simulated Annealing MD: Run the MD simulation using a parameter file (.mdp) that specifies the annealing schedule. This involves a series of short MD runs where the reference temperature is gradually increased (e.g., from 300 K to 500 K) and then decreased back to 300 K over several cycles.

  • Production MD: Following annealing, run a longer production simulation at a constant temperature and pressure (NPT ensemble) to collect equilibrium conformational data.

G cluster_0 MD Simulation Setup cluster_1 Simulation Protocol cluster_2 Output A Solvated & Neutralized System (Molecule + Water + Ions) B Energy Minimization (Relax clashes) A->B C Simulated Annealing (Enhance sampling over barriers) B->C D NPT Equilibration (Settle density at target T & P) C->D E Production MD (Data collection) D->E F Trajectory File (.xtc/.trr) (Atomic coordinates over time) E->F

Figure 2: The core stages of a molecular dynamics simulation protocol designed for robust conformational sampling.

Analysis and Quantitative Interpretation

The output of an MD simulation is a trajectory file—a record of atomic positions over time. Meaningful interpretation requires quantitative analysis.

Conformational Clustering

The first step is to group snapshots from the trajectory into distinct conformational families. This is typically done using an RMSD-based clustering algorithm. The output reveals the most populated (i.e., most probable) conformations.

Quantifying Ring Pucker with Cremer-Pople Parameters

To understand the shape of the ring in each cluster, we calculate the Cremer-Pople puckering coordinates.[4][17] This analysis transforms the complex 3D coordinates of the five ring atoms into two intuitive parameters:

  • Q (Puckering Amplitude): The degree of out-of-plane deviation. A value of 0 would be a perfectly flat ring.

  • Φ (Phase Angle): Describes the location of the pucker along the pseudorotational path (0° to 360°).

Plotting the density of conformers on a polar plot of Q and Φ provides a powerful visual representation of the molecule's preferred conformational space.

Data Presentation and Validation

All quantitative data should be summarized for clarity. The results from the clustering and puckering analysis can be presented in a table.

Table 1: Summary of Conformational Analysis from a 100 ns MD Simulation

Cluster IDPopulation (%)Puckering Amplitude (Q, Å)Phase Angle (Φ, deg)QM Relative Energy (kcal/mol)
165.30.381650.00
221.10.35350+0.85
38.90.4015+1.20
Other4.7---

Trustworthiness through Validation: The final, critical step is to perform single-point QM energy calculations on the representative structure from each major cluster identified by the MD simulation. The relative MM energies (inferred from cluster populations) should correlate well with the more accurate QM relative energies. A good correlation, as shown hypothetically in Table 1, validates that the chosen MM force field accurately represents the potential energy surface of the molecule. Discrepancies would suggest that the force field parameters may need further refinement.[18]

Conclusion

The computational workflow detailed in this guide provides a robust, multi-tiered approach to characterizing the ring conformations of rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol. By anchoring efficient molecular dynamics simulations to high-accuracy quantum mechanical benchmarks, we can generate a trustworthy and quantitative model of the molecule's conformational ensemble. These insights are invaluable for structure-based drug design, enabling researchers to understand the bioactive conformation and design next-generation molecules with improved potency and properties. The principles and protocols described herein are broadly applicable to the conformational analysis of other challenging cyclic and heterocyclic systems in drug discovery.

References

  • Vorobyov, I., Anisimov, V. M., Greene, S., Venable, R. M., Moser, A., Pastor, R. W., & MacKerell, A. D. (2007). Additive and Classical Drude Polarizable Force Fields for Linear and Cyclic Ethers. Journal of Chemical Theory and Computation, 3(3), 1120–1133. [Link][9][10][19]

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • Yang, T., Su, G., Ning, C., Deng, J., Wang, F., Zhang, S., ... & Huang, Y. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A, 111(22), 4927–4933. [Link][1][5]

  • Kagawa University Chemical Biology Laboratory. (2025). Conformational Search of Small Molecules Using GROMACS. [Link][15]

  • Schwochert, J., & Lokey, R. S. (2017). Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. In Cyclic Peptides: From Bioorganic Synthesis to Applications (pp. 280-301). Royal Society of Chemistry. [Link][20]

  • Lee, M. S., & Kim, M. S. (2017). Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy. Physical Chemistry Chemical Physics, 19(31), 20585-20592. [Link][6]

  • Lee, Y., Lee, J., Kim, G., & Kim, S. K. (2024). Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. The Journal of Chemical Physics, 160(11). [Link][7]

  • Suhai, S. (2011). Theoretical study of tetrahydrofuran: Comparative investigation of spectroscopic and structural properties between gas and liquid phases. International Journal of Quantum Chemistry, 111(12), 2965-2976. [Link][21]

  • Vorobyov, I., Anisimov, V. M., & MacKerell, A. D. (2017). Updated CHARMM Force Field Parameters for Ethers in Model Compounds and Lipid Membranes. Biophysical Journal, 112(3), 56a. [Link][11]

  • Cremer-Pople parameter calculator. [Link][2]

  • Garcia, L. A., et al. (2012). A tutorial for molecular dynamics simulations using Amber package. Orbital: The Electronic Journal of Chemistry, 4(3), 222-234. [Link][14]

  • Florian, J., & Johnson, B. G. (1998). Scaled Quantum Mechanical Force Fields and Vibrational Spectra of Nucleic Acid Constituents. 9. Tetrahydrofuran. The Journal of Physical Chemistry B, 102(2), 787-798. [Link][8][22]

  • Baker, C. M., Lopes, P. E., Zhu, X., Roux, B., & MacKerell, A. D. (2018). Parameterization of the CHARMM All-Atom Force Field for Ether Lipids and Model Linear Ethers. The Journal of Physical Chemistry B, 122(25), 6542–6557. [Link][12][13]

  • Patel, S., & Brooks, C. L. (2006). Non-additive Empirical Force Fields for Short-Chain Linear Alcohols: Methanol to Butanol. Hydration Free Energetics and Kirkwood-Buff Analysis Using Charge Equilibration Models. Journal of computational chemistry, 27(12), 1471-1481. [Link][23]

  • Mlýnský, V., & Šponer, J. (2021). Conformational energies and equilibria of cyclic dinucleotides in vacuo and in solution: computational chemistry vs. NMR experiments. Physical Chemistry Chemical Physics, 23(12), 7015-7027. [Link][18]

  • Bruno, I. J., Cole, J. C., & Taylor, R. (2012). Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. Journal of Chemical Information and Modeling, 52(3), 759–768. [Link][24]

  • Ho, B. K., & Brasseur, R. (2005). The Ramachandran plots of glycine and pre-proline. BMC structural biology, 5(1), 1-12. [Link][3][4]

  • Bekker, C., et al. (2023). Small molecules MD simulation using Gromacs. YouTube. [Link][25]

  • Masaryk University. (n.d.). Validation of cycle conformation in small molecules. [Link][26]

  • GCM, Group of Characterization of Materials. (n.d.). MD with GROMACS for SMALL molecules. [Link][27]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link][28][29]

  • Rizzo Lab. (2024). 2024 AMBER tutorial 1 with PDBID 2ITO. [Link]

  • GROMACS Tutorials by Justin A. Lemkul. [Link][30]

  • SwissParam. (n.d.). Topology and parameters for small organic molecules. [Link][31]

  • PLUMED. (n.d.). PUCKERING. [Link][17]

  • Sironi, M., & Bussi, G. (2009). On the Calculation of Puckering Free Energy Surfaces. arXiv preprint arXiv:0904.1473. [Link][32]

  • Arantes, G. M., & Trossini, G. H. G. (2020). ConfID: an analytical method for conformational characterization of small molecules using molecular dynamics trajectories. Bioinformatics, 36(13), 4065-4066. [Link][16]

  • Chertkov, A. V., et al. (2008). Conformational analysis of tetrahydrofuran and tetrahydrothiopene using 1 H NMR spectroscopy and ab initio calculations. Russian Chemical Bulletin, 57(5), 986-993. [Link][33]

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol via Chemoenzymatic Kinetic Resolution

I. Stereochemical Context & Strategic Design The target compound, rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol, presents a specific stereochemical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Stereochemical Context & Strategic Design

The target compound, rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol, presents a specific stereochemical challenge. In the nomenclature of 2,5-disubstituted tetrahydrofurans (THFs), the (2R,5R) configuration places both the C2-hydroxymethyl and C5-methyl substituents on the same face of the ring, designating the cis-diastereomer . The rel- prefix and asterisks (*) indicate the relative stereochemistry, typically referring to the racemic mixture of the (2R,5R) and (2S,5S) enantiomers.

While transition-metal-catalyzed methods, such as the Mukaiyama aerobic oxidative cyclization, are highly effective for synthesizing trans-THF rings[1][2], they are fundamentally unsuited for cis-targets. Conversely, the cis-configuration is most efficiently accessed via the syn-hydrogenation of planar furan precursors[3]. Because direct asymmetric hydrogenation of furans remains synthetically challenging, this protocol employs a highly reliable chemoenzymatic strategy . We first establish the cis-relative stereochemistry via heterogeneous catalytic hydrogenation, followed by an enzymatic kinetic resolution to isolate the enantiopure (2R,5R) target[4][5].

II. Mechanistic Rationale & Causality

Every step in this protocol is designed as a self-validating system to ensure both diastereomeric and enantiomeric purity:

  • Diastereocontrol via Heterogeneous Catalysis: The synthesis begins with the catalytic hydrogenation of 5-methylfurfuryl alcohol (or 5-hydroxymethylfurfural derivatives) over Raney® Nickel[3][6]. The causality behind this choice lies in the physical nature of the catalyst: the planar furan ring adsorbs onto the metal surface, forcing the simultaneous delivery of hydrogen atoms to the same face of the ring (syn-addition). This geometric constraint inherently yields the cis-diastereomer (rel-(2R,5R)) with a diastereomeric ratio (dr) typically exceeding 95:5[5].

  • Enantiocontrol via Lipase Desymmetrization: To achieve enantioselective isolation, the racemic cis-alcohol is subjected to lipase-catalyzed transesterification using Lipase PS-30 (or Candida antarctica Lipase B) and vinyl acetate[4][5]. The chiral active site of the enzyme selectively binds the (2S,5S) enantiomer, acylating its primary hydroxyl group. The (2R,5R) enantiomer is sterically mismatched for the active site and remains unreacted. Vinyl acetate is chosen as the acyl donor because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the acylation irreversible and driving the kinetic resolution to thermodynamic completion[5].

III. Process Visualization

ChemoenzymaticWorkflow A 5-Methylfurfuryl Alcohol (Planar Furan) B rac-cis-5-Methyl-THF- 2-methanol (rel-2R*,5R*) A->B H2 (10-50 bar), Raney Ni syn-Hydrogenation C (2R,5R)-Alcohol (Unreacted Target) B->C Lipase PS-30 Vinyl Acetate, THF D (2S,5S)-Acetate (Byproduct) B->D Lipase PS-30 Vinyl Acetate, THF

Workflow for the chemoenzymatic synthesis of (2R,5R)-5-methyltetrahydrofuran-2-methanol.

IV. Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the self-validating workflow, allowing researchers to benchmark their intermediate results.

Reaction ParameterPhase 1: Catalytic HydrogenationPhase 2: Enzymatic Kinetic ResolutionPhase 3: Chromatographic Separation
Yield 85–92%45–48% (Theoretical max: 50%)90–95% recovery of resolved alcohol
Diastereomeric Ratio (dr) > 95:5 (cis:trans)Preserved (> 95:5)Preserved (> 95:5)
Enantiomeric Excess (ee) 0% (Racemic)> 98% for unreacted alcohol> 98%
Reaction Time 3 hours5–12 hours1–2 hours
Temperature 40 °C23 °CAmbient

V. Step-by-Step Execution Protocols

Phase 1: Synthesis of Racemic cis-5-Methyltetrahydrofuran-2-methanol

Objective: To synthesize the rel-(2R,5R) diastereomer via syn-hydrogenation[3].

  • Catalyst Preparation: In a well-ventilated fume hood, carefully wash a pre-weighed amount of Raney® Nickel catalyst (5–10% by weight relative to the substrate) with deionized water, followed by fresh isopropyl alcohol to remove residual storage solution[3].

    • Safety Critical: Raney® Nickel is highly pyrophoric. It must be kept wet at all times to prevent spontaneous ignition.

  • Reactor Charging: Transfer the washed catalyst into a high-pressure autoclave reactor. Add a solution of 5-methylfurfuryl alcohol (2-hydroxymethyl-5-methylfuran) dissolved in isopropyl alcohol[3].

  • Inerting and Pressurization: Seal the reactor securely. Purge the headspace with nitrogen gas three times to ensure an inert atmosphere, preventing the formation of explosive mixtures. Subsequently, pressurize the reactor with hydrogen gas to 10–50 bar[3].

  • Reaction Execution: Initiate vigorous stirring to ensure multiphasic contact (solid catalyst, liquid substrate, hydrogen gas). Heat the reactor to a mild target temperature of 40 °C[3]. Maintain these conditions for 3 hours, monitoring the pressure drop to track hydrogen uptake.

  • Workup: Vent the reactor safely. Filter the reaction mixture through a pad of Celite to remove the catalyst (quench the recovered catalyst immediately). Concentrate the filtrate using a rotary evaporator to yield the crude racemic cis-alcohol, which can be purified by vacuum distillation if necessary[3].

Phase 2: Lipase-Catalyzed Kinetic Resolution

Objective: To enantioselectively isolate the (2R,5R) enantiomer[5].

  • Reaction Setup: Dissolve the purified racemic cis-5-methyltetrahydrofuran-2-methanol in anhydrous tetrahydrofuran (THF) (0.1 M concentration).

  • Reagent Addition: Add vinyl acetate (3.0 equivalents) to the solution. This acts as the irreversible acyl donor[5].

  • Enzyme Introduction: Add Lipase PS-30 (or an equivalent immobilized lipase, e.g., CALB) at a loading of 50 mg per mmol of substrate[4][5].

  • Incubation: Stir the suspension gently at 23 °C for 5 to 12 hours[5]. Monitor the reaction via chiral GC or HPLC. The reaction is self-terminating near 50% conversion, as the enzyme selectively acylates only the (2S,5S) enantiomer.

  • Termination: Filter the mixture to remove the immobilized enzyme. The enzyme can often be washed with THF and recycled. Concentrate the filtrate under reduced pressure to yield a mixture of the (2S,5S)-acetate and the unreacted (2R,5R)-alcohol[5].

Phase 3: Chromatographic Separation
  • Column Preparation: Prepare a silica gel column using a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 8:2).

  • Elution: Load the concentrated crude mixture. The (2S,5S)-acetate byproduct is significantly less polar and will elute first. The target (2R,5R)-5-methyltetrahydrofuran-2-methanol is more polar due to the free hydroxyl group and will elute second.

  • Validation: Analyze the isolated alcohol via chiral HPLC (e.g., Chiralpak IC-3 column) to confirm an enantiomeric excess (ee) of >98%[5].

VI. References

1.[3] Tetrahydro-5-methylfuran-2-methanol IUPAC nomenclature and synonyms - Benchchem. Benchchem. 2.[6] Selective hydrogenation of 5-(hydroxymethyl)furfural to 5-methylfurfural over single atomic metals anchored on Nb2O5. PMC (NIH). 3.[4] Deracemization of Functionalized Alcohols via Combined Ruthenium and Enzyme Catalysis. Diva-portal.org. 4.[5] Total syntheses of both enantiomers of amphirionin 4: A chemoenzymatic based strategy for functionalized tetrahydrofurans. PMC (NIH). 5.[1] Tetrahydrofuran synthesis. Organic Chemistry Portal. 6.[2] Cobalt-Catalyzed Hartung–Mukaiyama Cyclization of γ-Hydroxy Olefins: Stereocontrolled Synthesis of the Tetrahydrofuran Moiety of Amphidinolide N. ACS Publications.

Sources

Application

using rel-(2R*,5R*)-5-methyltetrahydrofuran-2-methanol as a green solvent in organic synthesis

Application Note: rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol as a Next-Generation Green Solvent in Organic Synthesis** Executive Summary & Strategic Rationale The pharmaceutical and fine chemical industries are under...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol as a Next-Generation Green Solvent in Organic Synthesis**

Executive Summary & Strategic Rationale

The pharmaceutical and fine chemical industries are undergoing a paradigm shift toward sustainable manufacturing. Traditional dipolar aprotic solvents (e.g., DMF, NMP) and ethereal solvents (e.g., THF, dioxane) pose severe toxicity, environmental, and safety risks. Derived from the catalytic hydrogenation of biomass-derived 5-hydroxymethylfurfural (HMF)[1], rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol** (commonly referred to as trans-5-MeTHFA) emerges as a highly versatile, EPA-aligned green solvent[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, focusing on the causality of this solvent's molecular design and providing self-validating protocols for its implementation in transition-metal catalysis and biocatalysis.

Physicochemical Profiling & Molecular Causality

The utility of trans-5-MeTHFA is intrinsically linked to its unique structural features:

  • Amphiphilic Solvation Power: The molecule possesses both an ether oxygen (hydrogen-bond acceptor) and a primary hydroxyl group (hydrogen-bond donor). This dual functionality allows it to solubilize highly polar inorganic salts and lipophilic organic substrates simultaneously, acting as an internal phase-transfer agent[4].

  • Steric Shielding & Safety: Unsubstituted THF is notorious for forming explosive peroxides via radical abstraction at the alpha-carbon. In 5-MeTHFA, the C5-methyl group provides critical steric hindrance, significantly suppressing peroxide formation and enhancing thermal stability[4].

  • Stereochemical Impact: The rel-(2R,5R) designation indicates the trans relative stereochemistry. This spatial arrangement minimizes steric clash between the methyl and hydroxymethyl groups, optimizing the accessibility of the ether oxygen for metal coordination while maintaining a compact hydrodynamic radius.

Table 1: Comparative Physicochemical Data of Furan-Derived Solvents

Quantitative data summarized for direct comparison against industry standards.

PropertyTHF (Traditional)2-MeTHF (Green)THFA (Green)rel-(2R,5R)-5-MeTHFA
Boiling Point (°C) 66.080.2178.0~180.0 - 185.0
Water Miscibility Fully MiscibleLow (4 g/100 mL)Fully MiscibleFully Miscible
Peroxide Risk HighLowModerateLow
Bio-derived Origin No (Petrochemical)Yes (Furfural)Yes (Furfural)Yes (HMF)
Primary Application General SolvationOrganometallicsReactive DiluentAmphiphilic Catalysis

Application Workflow I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: Traditional Suzuki-Miyaura couplings often require toxic solvents like dioxane or DMF to dissolve both the organic halides and the aqueous inorganic base[5][6]. trans-5-MeTHFA provides a superior microenvironment. Its alcohol moiety stabilizes the boronate intermediate during the transmetalation step, while the C5-methyl group prevents the solvent from irreversibly binding to and deactivating the Palladium center[7][8].

SuzukiWorkflow Substrates Aryl Halide + Boronic Acid Reaction Cross-Coupling (80°C, 2h) Substrates->Reaction Solvent rel-(2R*,5R*)-5-MeTHFA (Green Solvent) Solvent->Reaction Solubilizes both phases Catalyst Pd-NHC Catalyst + Aq. Base Catalyst->Reaction Workup Brine Addition (Phase Separation) Reaction->Workup High Conversion Product Purified Biaryl Product Workup->Product Heptane Extraction

Workflow for Pd-catalyzed Suzuki-Miyaura coupling using 5-MeTHFA as a green amphiphilic solvent.

Protocol 1: Self-Validating Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl compound using 5-MeTHFA to eliminate the need for phase-transfer catalysts.

  • Reagent Loading: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).

  • Catalyst Introduction: Add the Pd-NHC catalyst (e.g., PEPPSI-IPr, 1.0 mol%).

  • Solvent Addition: Introduce 4.0 mL of trans-5-MeTHFA and 1.0 mL of deionized water.

    • Validation Checkpoint 1: The mixture will initially appear as a heterogeneous suspension.

  • Degassing & Reaction: Purge the vial with Argon for 5 minutes. Seal and heat the mixture to 80 °C with vigorous stirring (800 rpm) for 2 hours.

    • Validation Checkpoint 2: Within 15 minutes of heating, the suspension must transition into a homogeneous, deep-red/brown solution. This visual cue confirms the successful generation of the active Pd(0) species and complete substrate dissolution.

  • Biphasic Workup: Cool the reaction to room temperature. Add 5.0 mL of saturated aqueous NaCl (brine) and 5.0 mL of heptane.

    • Mechanistic Rationale: While 5-MeTHFA is water-miscible, the addition of a high-ionic-strength brine solution forces a "salting-out" effect. The polar solvent partitions into the aqueous layer, driving the lipophilic biaryl product entirely into the heptane layer.

  • Isolation: Separate the heptane layer, dry over MgSO₄, and concentrate under reduced pressure to yield the crude product.

Application Workflow II: Biocatalytic Ketoreductase (KRED) Reductions

Mechanistic Rationale: Enzymes require aqueous environments, but many active pharmaceutical ingredients (APIs) are highly lipophilic and insoluble in water. While DMSO or DMF are often used as co-solvents, they frequently denature proteins at concentrations above 5% v/v. trans-5-MeTHFA acts as a biocompatible bridge. Its ether oxygen hydrogen-bonds with the aqueous buffer, while its lipophilic tetrahydrofuran backbone solvates the API. Crucially, the trans-stereochemistry ensures the solvent molecule is sterically bulky, preventing it from entering the enzyme's active site and acting as a competitive inhibitor.

Biocatalysis Substrate Prochiral Ketone (Hydrophobic) Enzyme Ketoreductase (KRED) + Aqueous Buffer Substrate->Enzyme Solvent 5-MeTHFA Co-solvent (10-20% v/v) Solvent->Enzyme Prevents precipitation Preserves activity Product Chiral Alcohol (>99% ee) Enzyme->Product Stereoselective Reduction Cofactor NADP+ / NADPH Recycling System Cofactor->Enzyme Hydride transfer

Biocatalytic KRED reduction utilizing 5-MeTHFA to solubilize hydrophobic substrates.

Protocol 2: Self-Validating Asymmetric Bioreduction

Objective: Perform a highly enantioselective reduction of a bulky prochiral ketone using a KRED enzyme.

  • Buffer & Cofactor Preparation: In a 50 mL bioreactor, prepare 18.0 mL of a 100 mM potassium phosphate buffer (pH 7.0). Dissolve NADP⁺ (1.0 mM), glucose (100 mM), and Glucose Dehydrogenase (GDH, 10 U/mL) for the cofactor recycling system.

  • Enzyme Hydration: Add the engineered Ketoreductase (KRED, 50 mg) and stir gently at 30 °C for 10 minutes to ensure complete hydration.

  • Substrate Solubilization: In a separate vial, dissolve the lipophilic prochiral ketone (500 mg) in 2.0 mL of trans-5-MeTHFA.

  • Reaction Initiation: Dropwise, add the substrate/solvent mixture to the aqueous bioreactor over 5 minutes.

    • Validation Checkpoint 1: The reaction mixture must remain a clear, single phase or a stable, fine emulsion without any stringy protein precipitation (cloudiness). If precipitation occurs, the solvent addition rate was too fast, causing localized denaturation.

  • Monitoring: Maintain the reaction at 30 °C and pH 7.0 (using a pH stat with 1M NaOH) for 12 hours.

    • Validation Checkpoint 2: Base consumption directly correlates with reaction progress (as the GDH recycling system produces gluconic acid). The reaction is self-validating; when base consumption ceases, the reaction has reached maximum conversion.

  • Extraction: Extract the chiral alcohol product using ethyl acetate (3 x 20 mL). The 5-MeTHFA will partition favorably into the aqueous phase, simplifying the downstream purification of the API.

Comprehensive References

  • Selective hydrogenation of 5-(hydroxymethyl)furfural to 5-methylfurfural over single atomic metals anchored on Nb2O5 Source: National Institutes of Health (NIH) / Nature Communications URL:[Link]

  • Tetrahydrofurfuryl Alcohol (THFA) | Biosystems Engineers Source: International Furan Technology URL:[Link]

  • Pennakem Biosolvents and Fine Chemicals - Chemistry For Sustainability Source: Center for Green Chemistry & Green Engineering at Yale URL:[Link]

  • Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine Source: Organic Syntheses URL:[Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides Source: National Science Foundation (NSF) Public Access Repository URL:[Link]

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory Source: Journal of Chemical Education - ACS Publications URL:[Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Method

Application Note: Modifying Biodegradable Polyesters with 5-Methyltetrahydrofuran-2-methanol (MeTHF-M)

An in-depth guide for researchers, scientists, and drug development professionals on the incorporation of the bio-derived monomer, 5-methyltetrahydrofuran-2-methanol, into biodegradable polymer resins. This document prov...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the incorporation of the bio-derived monomer, 5-methyltetrahydrofuran-2-methanol, into biodegradable polymer resins. This document provides a comprehensive overview, from monomer synthesis and properties to detailed polymerization protocols and characterization techniques.

Introduction: The Advent of a Novel Bio-Derived Monomer

The imperative for sustainable and functionally advanced biomaterials has driven research toward innovative, bio-derived monomers.[1][2] 5-methyltetrahydrofuran-2-methanol (MeTHF-M), also known as (5-methyltetrahydrofuran-2-yl)methanol, is a heterocyclic organic compound emerging as a compelling candidate for modifying biodegradable polyesters.[3][4] Derived from biomass platform chemicals like 5-hydroxymethylfurfural (HMF), MeTHF-M offers a renewable alternative to traditional petroleum-based monomers.[5][6]

Its structure, featuring a stable tetrahydrofuran ring and a primary alcohol functional group, makes it an excellent initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone.[7][8] By incorporating MeTHF-M, it is possible to tailor the physicochemical properties of polymers such as polylactide (PLA), potentially enhancing flexibility, altering degradation kinetics, and introducing new functionalities for applications in drug delivery and tissue engineering.[9][10][11]

This guide details the rationale and protocols for incorporating MeTHF-M into a PLA backbone, creating a novel copolymer with tunable properties.

Physicochemical Properties of 5-Methyltetrahydrofuran-2-methanol

A thorough understanding of MeTHF-M's properties is essential for its effective use in polymer synthesis.[3]

PropertyValueSource
CAS Number 6126-49-4[3][4][12]
Molecular Formula C₆H₁₂O₂[3][4][12]
Molecular Weight 116.16 g/mol [3][4][12]
IUPAC Name (5-methyltetrahydrofuran-2-yl)methanol[3][4]
Appearance Colorless liquid[3]
Boiling Point ~188-190 °C (literature varies)[3]
Density ~1.147 g/cm³[3]
Key Functionality Primary Alcohol (-CH₂OH)[8]
Conceptual Synthesis of the Monomer

While MeTHF-M is commercially available, understanding its synthesis from renewable feedstocks provides context for its "green" credentials.[3] A common conceptual route is the catalytic hydrogenation of biomass-derived furan precursors.[3][5]

MeTHF_M_Synthesis HMF 5-Hydroxymethylfurfural (HMF) Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, Pd/C) HMF->Hydrogenation MeTHFM 5-Methyltetrahydrofuran- 2-methanol (MeTHF-M) Hydrogenation->MeTHFM

Caption: Conceptual workflow for the synthesis of MeTHF-M from HMF.

Protocol: Synthesis of Poly(L-lactide-co-5-methyltetrahydrofuran-2-methanol)

This protocol details the synthesis of a biodegradable copolymer by using the hydroxyl group of MeTHF-M to initiate the ring-opening polymerization of L-lactide. This approach covalently bonds the MeTHF-M unit as the starting point of the polyester chain.

Rationale for Experimental Design
  • Initiator: MeTHF-M serves as the polymerization initiator. Its primary alcohol attacks the carbonyl carbon of the L-lactide monomer, opening the ring and starting the polymer chain growth. The concentration of MeTHF-M directly influences the final molecular weight of the polymer.

  • Monomer: L-lactide is chosen as the primary monomer due to its well-established biodegradability and biocompatibility, forming the backbone of the resulting polyester.[13]

  • Catalyst: Stannous octoate (Sn(Oct)₂) is a widely used and highly effective catalyst for the ROP of lactide, known for its high catalytic activity and suitability for producing high-molecular-weight polymers.[14][15]

  • Solvent-Free (Bulk) Polymerization: The reaction is conducted in the melt (bulk) at a high temperature (e.g., 140-180°C) to avoid the use of solvents, aligning with green chemistry principles.[16] This also simplifies purification. However, high temperatures can risk side reactions like transesterification, so careful temperature control is crucial.[16]

  • Inert Atmosphere: The polymerization is highly sensitive to water, which can act as an alternative initiator, leading to poor control over molecular weight and a broader dispersity. Therefore, the entire process must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[17]

Materials and Equipment
  • Monomers/Initiators: L-lactide (recrystallized from ethyl acetate and dried under vacuum), 5-methyltetrahydrofuran-2-methanol (MeTHF-M, distilled under reduced pressure).

  • Catalyst: Stannous octoate (Sn(Oct)₂).

  • Solvents: Anhydrous Toluene, Dichloromethane (DCM), cold Methanol.

  • Equipment: Schlenk line, glassware (flame-dried), magnetic stirrer hotplate, vacuum oven, rotary evaporator.

Experimental Workflow

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_characterization Characterization Dry Flame-Dry Glassware Under Vacuum Purge Purge with Argon Dry->Purge Charge Charge L-Lactide & MeTHF-M Purge->Charge Melt Melt at 140°C Charge->Melt Add_Cat Add Sn(Oct)₂ Catalyst Solution Melt->Add_Cat Polymerize Polymerize for 4-24h at 140°C Add_Cat->Polymerize Cool Cool to Room Temp Polymerize->Cool Dissolve Dissolve in DCM Cool->Dissolve Precipitate Precipitate in Cold Methanol Dissolve->Precipitate Filter Filter & Wash Precipitate->Filter Dry_Final Dry Under Vacuum Filter->Dry_Final NMR ¹H NMR, ¹³C NMR Dry_Final->NMR GPC GPC/SEC Dry_Final->GPC DSC DSC/TGA Dry_Final->DSC

Caption: Experimental workflow for MeTHF-M initiated ROP of L-lactide.

Step-by-Step Protocol
  • Preparation: Flame-dry all glassware under vacuum and backfill with dry argon. Maintain a positive argon pressure throughout the experiment.

  • Charging the Reactor: In a Schlenk flask, add L-lactide (e.g., 5.0 g, 34.7 mmol) and the desired amount of MeTHF-M initiator. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight. For example, for a target degree of polymerization of 100, use 40.3 mg (0.347 mmol) of MeTHF-M.

  • Catalyst Preparation: In a separate vial under argon, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL).

  • Polymerization:

    • Heat the flask in an oil bath to 140°C with magnetic stirring to melt the monomers and form a homogeneous liquid.

    • Using a syringe, inject the required amount of Sn(Oct)₂ catalyst solution. A common monomer-to-catalyst ratio ([M]/[C]) is 1000:1 to 5000:1.

    • Allow the polymerization to proceed at 140°C for 4 to 24 hours. The mixture will become increasingly viscous.

  • Isolation and Purification:

    • Cool the reaction vessel to room temperature. The crude polymer will solidify.

    • Dissolve the solid polymer in a minimal amount of dichloromethane (DCM).

    • Slowly pour the DCM solution into a large beaker of cold, stirring methanol (at least 10x the volume of the DCM solution). The polymer will precipitate as a white solid or fiber.[9][13]

    • Collect the polymer by filtration, wash with additional cold methanol, and dry in a vacuum oven at 40°C until a constant weight is achieved.

Characterization of the Copolymer

Thorough characterization is essential to confirm the successful incorporation of MeTHF-M and to understand its impact on the polymer's properties.[18]

Structural Analysis: NMR Spectroscopy
  • ¹H NMR: Confirms the copolymer structure. Expect to see characteristic peaks for the PLA backbone (methine proton at ~5.1-5.2 ppm, methyl protons at ~1.5-1.6 ppm) and new, smaller peaks corresponding to the protons of the terminal MeTHF-M unit. The integration of these peaks can be used to calculate the actual degree of polymerization and number-average molecular weight (Mₙ).

  • ¹³C NMR: Provides further structural confirmation of the covalent linkage.

Molecular Weight Analysis: Gel Permeation Chromatography (GPC/SEC)

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). A well-controlled "living" polymerization should yield a narrow dispersity (Đ < 1.3), indicating uniform polymer chain lengths.[14]

Thermal Properties: DSC and TGA
  • Differential Scanning Calorimetry (DSC): This analysis reveals the glass transition temperature (T₉) and melting temperature (Tₘ). The incorporation of the flexible, non-crystalline MeTHF-M unit is expected to disrupt the semi-crystalline structure of PLA. This typically results in a lower T₉ and a reduced or eliminated Tₘ, indicating a more amorphous material.

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring weight loss as a function of temperature. This helps determine the onset of thermal degradation.

Expected Impact of MeTHF-M Incorporation

The table below summarizes the anticipated changes to PLA properties upon incorporation of MeTHF-M.

PropertyPure PLA (PLLA)P(LLA-co-MeTHF-M)Rationale
Glass Transition (T₉) ~60-65 °CLoweredThe flexible THF ring increases chain mobility.
Melting Temp. (Tₘ) ~170-180 °CLowered or absentIncorporation disrupts the regular chain packing required for crystallization.
Crystallinity Semi-crystallineReduced (more amorphous)The bulky, asymmetric MeTHF-M unit acts as a defect in the polymer chain.
Hydrolytic Degradation SlowPotentially fasterThe ether oxygen in the THF ring may increase hydrophilicity, allowing better water penetration to hydrolyze the ester backbone.[19][20]
Mechanical Properties Rigid, brittleMore flexible, less brittleReduced crystallinity and lower T₉ lead to a softer, more ductile material.

Mechanistic Rationale

The core of this application is the coordination-insertion mechanism of ring-opening polymerization, initiated by the alcohol of MeTHF-M.

ROP_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination MeTHFM MeTHF-CH₂-OH Sn Sn(Oct)₂ MeTHFM->Sn Coordination Initiated MeTHF-CH₂-O-[Lactide]-H Lactide Lactide Ring Lactide->MeTHFM Nucleophilic Attack Sn->Lactide Activation GrowingChain MeTHF-CH₂-O-[Lactide]ₙ-H NextLactide Lactide Ring GrowingChain->NextLactide Chain-end Attack Propagated MeTHF-CH₂-O-[Lactide]ₙ₊₁-H NextLactide->Propagated FinalChain MeTHF-CH₂-O-[Lactide]ₙ-H Quench Quenching (e.g., with water/methanol) FinalChain->Quench FinalPolymer Final Polymer Quench->FinalPolymer cluster_initiation cluster_initiation cluster_propagation cluster_propagation cluster_termination cluster_termination

Caption: Simplified mechanism for MeTHF-M initiated ROP of lactide.

  • Initiation: The hydroxyl group of MeTHF-M coordinates with the Sn(Oct)₂ catalyst. The catalyst activates the carbonyl group of the lactide monomer, making it more susceptible to nucleophilic attack by the MeTHF-M alcohol. This opens the lactide ring and forms the first monomeric unit attached to the initiator.

  • Propagation: The newly formed hydroxyl end of the growing polymer chain then attacks subsequent lactide monomers in the same manner, elongating the polymer chain. This process repeats until the monomer is consumed.[14]

  • Termination: The reaction is "living" in the absence of impurities. The polymerization is typically terminated by intentionally adding a quenching agent like water or methanol, which protonates the active chain end.

Conclusion and Future Outlook

The incorporation of 5-methyltetrahydrofuran-2-methanol into biodegradable polyesters represents a promising strategy for developing novel biomaterials with tailored properties. By acting as a macro-initiator in ring-opening polymerization, MeTHF-M allows for the synthesis of well-defined copolymers with altered thermal, mechanical, and degradation characteristics. The protocols outlined here provide a robust framework for researchers to explore this versatile bio-derived building block. Future work should focus on copolymerization with other cyclic monomers, detailed analysis of degradation products, and evaluation of these new materials in specific biomedical applications such as controlled drug release carriers and scaffolds for tissue engineering.

References

  • BenchChem. (2025). A Technical Guide to Tetrahydro-5-methylfuran-2-methanol for Researchers and Drug Development Professionals. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Tetrahydro-5-methylfuran-2-methanol and 2-Methyltetrahydrofuran as Solvents. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from Tetrahydro-5-methylfuran-2-methanol. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to Biomass-derived Tetrahydro-5-methylfuran-2-methanol. BenchChem.
  • Gao, H., et al. (2025).
  • Coulembier, O., et al. (N/A).
  • Various Authors. (N/A). Ring-Opening Polymerization of Lactide.
  • Cheméo. (N/A). Chemical Properties of 2-Furanmethanol, tetrahydro-5-methyl- (CAS 6126-49-4). Cheméo.
  • PubChem. (2026). Tetrahydro-5-methylfuran-2-methanol.
  • Hiljanen-Vainio, M., et al. (N/A). Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer. Wiley Online Library.
  • Parrish, B., et al. (N/A). Synthesis and Modification of Functional Poly(lactide)
  • Pack, J. W., et al. (2004). Ring-opening polymerization of L-lactide and preparation of its microsphere in supercritical fluids. PubMed.
  • Gao, H., et al. (2025).
  • Englezou, G., et al. (N/A). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers. SciSpace.
  • Zhang, X., et al. (2024). Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. MDPI.
  • BenchChem. (2025). Application of 2-Furanmethanol, 5-(aminomethyl)- in Bio-Based Polymer Production. BenchChem.
  • Zhang, X., et al. (2024). Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. PubMed.
  • Walker, A., et al. (N/A). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry (RSC Publishing).
  • Various Authors. (2025).
  • De, S., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials.
  • S.P, G. (2018). Biomedical Applications of Polymers -An Overview. Juniper Publishers.

Sources

Application

Application Note: Advanced Derivatization Strategies for the Chromatographic Analysis of rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol

Executive Summary The accurate quantification and stereochemical profiling of 5-methyltetrahydrofuran-2-methanol is a critical analytical requirement in biomass valorization, specifically in the catalytic hydrogenolysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and stereochemical profiling of 5-methyltetrahydrofuran-2-methanol is a critical analytical requirement in biomass valorization, specifically in the catalytic hydrogenolysis of 5-hydroxymethylfurfural (HMF)[1][2]. The molecule exists as a mixture of cis and trans diastereomers, with the rel-(2R,5R) designation specifically denoting the trans isomer. Due to the presence of a primary hydroxyl group, underivatized analysis often suffers from poor chromatographic peak shape and inadequate stereoisomer resolution. This application note details two field-proven derivatization protocols—silylation for GC-MS and Mosher’s esterification for LC-UV/MS—designed to establish self-validating, high-fidelity analytical workflows.

Chemical Context & Analytical Challenges

5-Methyltetrahydrofuran-2-methanol (C₆H₁₂O₂, MW 116.16 g/mol ) is a cyclic ether featuring a primary alcohol and a methyl group at the 2- and 5-positions, respectively[3].

The Analytical Bottleneck: When analyzed via standard gas chromatography (GC), the free primary alcohol (-CH₂OH) acts as a strong hydrogen-bond donor, interacting with the siloxane backbone of non-polar stationary phases (e.g., HP-5MS). This results in peak tailing and obscures the subtle boiling point differences required to resolve the rel-(2R,5S) [cis] and rel-(2R,5R) [trans] diastereomers. Furthermore, determining the enantiomeric excess (ee) of the trans racemate (resolving the absolute 2R,5R from the 2S,5S enantiomer) is impossible on achiral columns without chiral tagging.

Mechanistic Rationale for Derivatization (E-E-A-T)

As analytical scientists, we must select derivatization agents that not only improve detectability but fundamentally alter the physical chemistry of the analyte to suit the separation mechanism.

Strategy A: Silylation via BSTFA + 1% TMCS (For GC-MS)

Causality: Reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the polar hydroxyl proton with a bulky, non-polar trimethylsilyl (TMS) group.

  • Why BSTFA over MSTFA? BSTFA generates highly volatile byproducts (mono-TMS-trifluoroacetamide), which elute rapidly and minimize solvent-delay interference for early-eluting low-molecular-weight targets like our derivatized furan.

  • Why 1% TMCS? Trimethylchlorosilane (TMCS) acts as an electrophilic catalyst, significantly accelerating the silylation of the neopentyl-like primary alcohol, which experiences mild steric hindrance from the adjacent tetrahydrofuran ring.

  • Chromatographic Impact: By eliminating hydrogen bonding, separation is driven purely by dispersive (van der Waals) interactions. The bulky TMS group amplifies the 3D spatial differences between the cis and trans faces, enabling baseline resolution.

Strategy B: Mosher’s Esterification (For LC-UV/MS)

Causality: To determine the enantiomeric ratio of the rel-(2R,5R) racemate without an expensive chiral stationary phase, we employ (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

  • Mechanism: The achiral alcohol reacts with the enantiopure (R)-MTPA-Cl to form two distinct diastereomers: (R)-MTPA-(2R,5R)-ester and (R)-MTPA-(2S,5S)-ester. Because diastereomers possess different physical properties (dipole moments, solubilities), they can be easily separated on a standard achiral C18 LC column.

Experimental Protocols

Protocol A: High-Throughput Silylation for GC-MS Analysis

System Suitability & Self-Validation: This protocol incorporates n-dodecane (Kovats RI ~1199)[4] as an internal standard to correct for injection variability. A procedural blank must be run to ensure no siloxane ghost peaks (m/z 73, 147, 207) co-elute with the target analyte.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 100 µL of the sample extract (in an anhydrous solvent such as ethyl acetate) into a 2.0 mL amber GC autosampler vial.

  • Internal Standard Addition: Add 10 µL of a 1 mg/mL n-dodecane solution[4].

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid acceptor) followed by 50 µL of BSTFA containing 1% TMCS.

  • Reaction: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a dry block heater at 60 °C for 30 minutes. Note: 60 °C provides the optimal thermodynamic energy to drive the reaction to completion without degrading the ether ring.

  • Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS (Split ratio 1:20, Injector Temp 250 °C).

Protocol B: Mosher's Esterification for Enantiomeric Resolution

System Suitability & Self-Validation: Kinetic resolution is a critical risk; if one enantiomer reacts faster than the other, the final data will be skewed. To validate the system, derivatize a known racemic standard of the trans-isomer. The resulting LC-UV peak areas must be exactly 1:1. If not, increase the reaction time or catalyst concentration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2 mg of the rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol sample in 500 µL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 10 µL of anhydrous pyridine and a catalytic amount (approx. 1 mg) of 4-dimethylaminopyridine (DMAP). Note: DMAP acts as a hyper-nucleophilic catalyst, ensuring 100% conversion and preventing kinetic resolution.

  • Derivatization: Add 15 µL of (R)-MTPA-Cl.

  • Reaction: Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with 500 µL of saturated NaHCO₃ solution. Extract the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Analysis: Evaporate the DCM under a gentle nitrogen stream, reconstitute in 500 µL of LC-MS grade acetonitrile, and inject into the LC-UV system (Detection at 254 nm).

Data Interpretation & Expected Outcomes

The underivatized molecule yields a base peak at m/z 85 (cleavage yielding the 5-methyltetrahydrofuranyl cation) and a secondary peak at m/z 41[3]. Following derivatization, the molecular weight and fragmentation pathways shift significantly, as summarized below.

Table 1: Chromatographic and Mass Spectrometric Properties

PropertyUnderivatized MoleculeTMS-Derivative (Protocol A)MTPA-Derivative (Protocol B)
Molecular Weight 116.16 g/mol 188.34 g/mol 332.30 g/mol
Volatility ModerateHighLow
GC Retention Index (RI) ~1075[3][4]~1180 - 1210N/A (LC Preferred)
Key MS Fragments m/z 85 (Base), 41[3]m/z 173 [M-CH₃]⁺, 103, 85m/z 189 (MTPA fragment)
Primary Application Bulk quantificationCis/Trans ratio analysisEnantiomeric excess (ee)

Visualizations

Workflow A Sample: rel-(2R,5R)-5-MethylTHF-2-methanol B Silylation (BSTFA + 1% TMCS) Target: Diastereomer Resolution A->B Volatility Enhancement C Mosher's Esterification (MTPA-Cl) Target: Enantiomer Resolution A->C Chiral Tagging D GC-MS Analysis (Non-polar Column) B->D E LC-UV/MS Analysis (Achiral C18 Column) C->E

Caption: Analytical workflow for the derivatization of 5-methyltetrahydrofuran-2-methanol.

Mechanism R1 rel-(2R,5R)-Isomer (Primary Alcohol) P1 TMS-Ether Derivative (High Volatility) R1->P1 Nucleophilic Attack R2 BSTFA + TMCS (Silyl Donor / Catalyst) R2->P1 TMS Transfer P2 BSA Byproducts (Volatile) R2->P2 Leaving Group

Caption: Reaction mechanism for the silylation of the primary hydroxyl group using BSTFA.

References

  • Title: Tetrahydro-5-methylfuran-2-methanol | C6H12O2 | CID 41171 - PubChem. Source: nih.gov.
  • Title: 2,5-Bishydroxymethyl Tetrahydrofuran | 104-80-3 | Benchchem. Source: benchchem.com.
  • Title: Direct One-pot Conversion of Monosaccharides into High-yield 2,5-Dimethylfuran over a Multifunctional Pd/Zr-Based Metal−Organic Framework@Sulfonated Graphene Oxide Catalyst. Source: rsc.org.
  • Title: Hexane Extract from Tradescantia pallida (Rose) D.R. Hunt (Commelinaceae): Its Volatile Constituents and in vitro Antifungal and Cytotoxic Activities. Source: scielo.br.

Sources

Method

Application Note: One-Pot Catalytic Synthesis of 5-Methyltetrahydrofuran-2-methanol from Lignocellulosic Biomass

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The direct, one-po...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The direct, one-pot conversion of raw lignocellulosic biomass to 5-methyltetrahydrofuran-2-methanol (also known as 5-methyltetrahydrofurfuryl alcohol, 5-MTHF-2-OH, or MTHFA) represents a significant leap in sustainable chemistry. 5-MTHF-2-OH is a high-value green solvent, a precursor for pharmaceutical synthesis, and a next-generation biofuel additive.

Traditionally, synthesizing this molecule requires a multi-step process: isolating 5-hydroxymethylfurfural (HMF) from biomass, followed by subsequent purification and hydrogenation. However, isolating HMF is notoriously difficult because it rapidly polymerizes into solid humins or rehydrates into levulinic acid under aqueous acidic conditions.

The Causality of the One-Pot Paradigm: To bypass HMF isolation, we engineer a tandem catalytic biphasic system . This approach utilizes a Brønsted/Lewis acid (to depolymerize cellulose and dehydrate hexoses) coupled with a highly dispersed noble metal catalyst, typically Ruthenium (Ru/C), to drive sequential hydrogenolysis and hydrogenation. As demonstrated in comprehensive reviews on [1], utilizing a biphasic solvent (e.g., H₂O/THF) allows the in situ generated HMF to be immediately extracted into the organic phase. This shields the HMF from aqueous acid degradation and shuttles it directly to the metal active sites for conversion into 5-MTHF-2-OH.

Pathway Ligno Lignocellulosic Biomass Cellulose Cellulose Ligno->Cellulose Fractionation / Pretreatment Glucose Glucose Cellulose->Glucose Acid Hydrolysis (+H2O) HMF 5-Hydroxymethylfurfural (HMF) Glucose->HMF Dehydration (-3H2O) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Aldehyde Hydrogenation (+H2) MFA 5-Methylfurfuryl alcohol (5-MFA) HMF->MFA Direct Hydrogenolysis (-H2O, +H2) BHMF->MFA Hydrogenolysis (-H2O) MTHFA 5-Methyltetrahydrofuran-2-methanol (5-MTHF-2-OH) MFA->MTHFA Furan Ring Hydrogenation (+2H2)

Mechanistic pathway from lignocellulosic biomass to 5-MTHF-2-OH.

Catalyst Selection & Quantitative Data Summarization

The choice of metal is the primary determinant of product selectivity. While Palladium (Pd) is highly active, studies on [2] and [4] show that Pd has a high propensity to over-hydrogenolyze the furan ring, leading to linear diols (e.g., 1,5-pentanediol) or fully deoxygenated 2,5-dimethylfuran (DMF). Conversely, Ruthenium (Ru) selectively saturates the furan ring without cleaving the C-O-C bonds, maximizing 5-MTHF-2-OH yield.

Table 1: Comparative Catalyst Performance for One-Pot 5-MTHF-2-OH Synthesis

FeedstockCatalyst SystemSolvent SystemTemp (°C)H₂ (MPa)Time (h)5-MTHF-2-OH Yield (%)Mechanistic Causality / Observation
Cellulose Ru/C + H₄SiW₁₂O₄₀H₂O / THF (1:2)1504.01248.5 Biphasic system prevents humin formation; PTA provides strong Brønsted acidity.
Fructose Ru/C + Amberlyst-152-Propanol1303.0672.1 Direct dehydration bypasses the rate-limiting cellulose depolymerization step.
Pure HMF Ru/Al₂O₃THF1002.0495.0 Absence of water and acid maximizes ring hydrogenation selectivity.
Corn Stover Ru/Nb₂O₅H₂O / GVL (1:3)1604.51631.2 Lignin matrix limits mass transfer; GVL aids in raw biomass dissolution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It integrates real-time stoichiometric monitoring and internal standard mass-balance checks to eliminate false positives.

Reagents and Materials
  • Substrate: Microcrystalline cellulose (500 mg, dried at 80°C for 12 h).

  • Catalysts: 5 wt% Ru/C (50 mg) and Phosphotungstic Acid (PTA, 50 mg).

  • Solvents: HPLC-grade Tetrahydrofuran (THF, 20 mL) and Deionized Water (10 mL).

  • Internal Standard: n-Decane (50 μL) for GC-FID mass balance closure.

  • Equipment: 100 mL Hastelloy Parr high-pressure autoclave with a gas entrainment impeller.

Step-by-Step Methodology

Step 1: Reactor Loading & Biphasic Setup

  • Transfer the dried cellulose, Ru/C, and PTA into the autoclave liner.

  • Add 10 mL of deionized water followed by 20 mL of THF. Add exactly 50 μL of n-decane.

  • Causality: The 1:2 ratio of H₂O:THF ensures that the upper organic layer is large enough to rapidly partition the generated HMF away from the aqueous acid layer.

Step 2: Sealing & Purging (Validation Checkpoint 1)

  • Seal the autoclave and torque the bolts to manufacturer specifications.

  • Purge the headspace with N₂ gas (2.0 MPa) three times, venting slowly.

  • Causality: Oxygen must be entirely displaced to prevent the oxidation of the Ru catalyst and to eliminate the risk of explosive H₂/O₂ mixtures.

  • Self-Validation: Pressurize with N₂ to 4.0 MPa and isolate the inlet. Monitor the pressure gauge for 15 minutes. A pressure drop of >0.05 MPa indicates a seal leak. Do not proceed until the leak is resolved.

Step 3: Pressurization & Reaction (Validation Checkpoint 2)

  • Vent the N₂ and pressurize the reactor with ultra-high-purity H₂ to 4.0 MPa.

  • Set the agitation to 800 rpm. Causality: High-speed gas entrainment stirring is critical to overcome gas-liquid-solid mass transfer limitations.

  • Ramp the temperature to 150°C at a rate of 5°C/min.

  • Self-Validation: Monitor the pressure gauge. The theoretical H₂ uptake for cellulose to 5-MTHF-2-OH is 4 moles of H₂ per mole of glucose unit. A steady pressure drop confirms reaction progression. Maintain pressure between 3.5 and 4.0 MPa by manually topping up H₂ if necessary.

  • Hold at 150°C for 12 hours.

Step 4: Quenching & Isolation

  • Submerge the reactor in an ice-water bath to rapidly quench the reaction to <25°C.

  • Slowly vent the residual H₂ gas in a fume hood.

  • Decant the reaction mixture into a centrifuge tube and spin at 4000 rpm for 10 minutes to separate the solid Ru/C and unconverted biomass.

  • Extract the upper THF layer (containing the 5-MTHF-2-OH) using a glass syringe and pass it through a 0.22 μm PTFE filter into a GC vial.

Workflow Step1 1. Preparation Dry Cellulose & Catalysts (Removes moisture variability) Step2 2. Reactor Loading H2O/THF Biphasic System (+ n-Decane Internal Std) Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Tandem Reaction 150°C, 800 rpm, 12h (Monitor H2 Consumption) Step3->Step4 Step5 5. Isolation & Analysis Phase Separation & GC-FID (Validation Checkpoint 3) Step4->Step5

Experimental workflow for the one-pot synthesis of 5-MTHF-2-OH.

Analytical Validation & Troubleshooting

Validation Checkpoint 3: Mass Balance & Yield Calculation Accurate quantification is achieved via Gas Chromatography-Flame Ionization Detection (GC-FID).

  • GC-FID Parameters:

    • Column: HP-INNOWax capillary column (30 m × 0.25 mm × 0.25 μm).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Temperature Program: Initial hold at 50°C for 2 min, ramp at 10°C/min to 240°C, final hold for 5 min.

    • Injector/Detector: 250°C (Split 50:1) / 260°C.

Troubleshooting Common Deviations:

  • High Yield of 2,5-Dimethylfuran (DMF): If the GC trace shows a dominant peak for DMF, the catalyst possesses too much hydrogenolysis activity. As noted in [3], excessive acidity or elevated temperatures (>160°C) drive the hydrodeoxygenation of the hydroxymethyl group. Solution: Lower the reaction temperature to 130°C or reduce the Brønsted acid loading.

  • Presence of Unreacted HMF or BHMF: Indicates insufficient H₂ mass transfer or catalyst deactivation (coking). Solution: Ensure agitation is ≥800 rpm and verify that the Ru/C catalyst was not exposed to air during loading.

  • Dark Brown Aqueous Phase (Humins): Indicates that HMF is polymerizing before it can be extracted and hydrogenated. Solution: Increase the ratio of THF to Water to enhance the extraction coefficient, or increase the Ru/C loading to accelerate the hydrogenation rate relative to the polymerization rate.

References

  • Insight into Biomass Upgrade: A Review on Hydrogenation of 5-Hydroxymethylfurfural (HMF) to 2,5-Dimethylfuran (DMF) Source: MDPI Catalysts URL:[Link]

  • Bio-based building blocks from 5-hydroxymethylfurfural via 1-hydroxyhexane-2,5-dione as intermediate Source: Chemical Science (RSC Publishing) URL:[Link]

  • Highly Efficient Production of DMF from Biomass-Derived HMF on Recyclable Ni-Fe/TiO2 Catalysts Source: MDPI Catalysts URL:[Link]

  • Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Application

Application Note: Utilizing rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol as a Flavoring Agent Precursor in Synthetic Flavor Chemistry

Target Audience: Synthetic Chemists, Flavor & Fragrance Scientists, and Process Development Professionals. Executive Summary & Mechanistic Overview The compound rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol (CAS: 6126-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Flavor & Fragrance Scientists, and Process Development Professionals.

Executive Summary & Mechanistic Overview

The compound rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol (CAS: 6126-49-4) is a highly versatile cyclic ether utilized extensively in the food and beverage industry for its inherent sweet, ethereal aroma . Beyond its direct application, its structural framework makes it an exceptional precursor for synthesizing a broad spectrum of high-value flavor agents.

Furan and tetrahydrofuran (THF) derivatives are the chemical backbone of many complex flavor profiles, particularly those associated with the Maillard reaction, such as roasted coffee, baked bread, and savory meats . However, unsaturated furans can be chemically unstable in highly acidic beverage matrices or under extreme thermal processing. By utilizing the fully saturated tetrahydrofurfuryl alcohol derivative, chemists can achieve superior chemical stability while retaining the critical spatial geometry required for olfactory receptor binding .

The Role of Stereochemistry

The rel-(2R,5R) stereodescriptor denotes the trans relationship between the C5-methyl group and the C2-hydroxymethyl group. This spatial orientation is not merely a structural footnote; it is the primary driver of organoleptic causality. Olfactory receptors (e.g., OR1G1) are highly stereoselective. The trans-configuration typically exhibits a lower odor threshold and a more penetrating, distinct top-note compared to its cis-counterpart.

Experimental Workflow & Pathway Visualization

The primary hydroxyl group at the C2 position acts as the functionalization anchor. By selectively modifying this moiety, we can push the organoleptic profile into three distinct directions: esters (fruity), aldehydes (nutty), and thiols (roasted/meaty).

G Precursor rel-(2R*,5R*)-5-Methyltetrahydrofuran- 2-methanol (Precursor) Esterification Esterification (Ac2O, DMAP) Precursor->Esterification Oxidation Oxidation (Dess-Martin Periodinane) Precursor->Oxidation Thiolation Activation & Thiolation (TsCl, then NaSH) Precursor->Thiolation Acetate Acetate Derivative [Fruity / Ethereal] Esterification->Acetate Aldehyde Carbaldehyde Derivative [Nutty / Bread-like] Oxidation->Aldehyde Thiol Methanethiol Derivative [Roasted Coffee / Meaty] Thiolation->Thiol

Fig 1: Reaction pathways for the synthesis of high-value flavor agents from the THF precursor.

Quantitative Data: Flavor Profiles and Synthesis Metrics

The table below summarizes the target derivatives, their organoleptic properties, and expected synthesis metrics when following the self-validating protocols detailed in Section 4.

Derivative ClassTarget Flavor ProfileOdor Threshold (ppb)Expected Yield (%)Purity Target (GC-FID)
Acetate Ester Fruity, Ethereal, Sweet50 - 100> 85%≥ 99.0%
Carbaldehyde Nutty, Bread-like, Almond10 - 25> 75%≥ 98.5%
Methanethiol Roasted Coffee, Meaty, Savory0.05 - 0.5> 65%≥ 97.0%

Self-Validating Experimental Protocols

To ensure scientific integrity, each protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to prevent downstream failures. Note: THF derivatives can form organic peroxides upon long-term storage; ensure the precursor is peroxide-free prior to use.

Protocol 1: Nucleophilic Acyl Substitution (Esterification)

Objective: Synthesize rel-(2R,5R)-5-methyltetrahydrofuran-2-ylmethyl acetate.

  • Causality in Design: Acetylation masks the hydrogen-bond donating ability of the alcohol, increasing the molecule's volatility and shifting the organoleptic profile from heavy/sweet to bright/fruity. 4-Dimethylaminopyridine (DMAP) is utilized as a hyper-nucleophilic catalyst. It forms a highly reactive N-acylpyridinium intermediate, allowing the reaction to proceed rapidly at 0°C to room temperature, thereby preventing thermal degradation of the volatile precursor.

  • Procedure:

    • Dissolve 10 mmol of the precursor in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add 12 mmol of pyridine and 0.5 mmol of DMAP.

    • Dropwise add 11 mmol of acetic anhydride at 0°C. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Self-Validation Step: Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 4:1 Hexane:Ethyl Acetate). Stain with KMnO₄. The starting primary alcohol will rapidly reduce the KMnO₄ (yielding a bright yellow spot on a purple background), whereas the fully converted ester will not. Do not proceed to workup until the KMnO₄-active spot is completely absent.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, wash with 1M HCl (to remove pyridine), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Mild Oxidation to Carbaldehyde

Objective: Synthesize rel-(2R,5R)-5-methyltetrahydrofuran-2-carbaldehyde.

  • Causality in Design: Aldehydes are potent flavor molecules. Dess-Martin Periodinane (DMP) is explicitly chosen over Swern or Jones oxidations. Jones reagent (acidic) risks cleaving the THF ether linkage. More importantly for flavor chemistry, Swern oxidation produces dimethyl sulfide (DMS) as a byproduct. DMS has an extremely low odor threshold (cabbage/sulfurous notes); even trace contamination would completely ruin the delicate "nutty/bread-like" profile of the target carbaldehyde. DMP operates under mild, neutral conditions and leaves no sulfurous trace.

  • Procedure:

    • Dissolve 10 mmol of the precursor in 30 mL of anhydrous DCM at 0°C.

    • Add 11 mmol of DMP in small portions. Stir for 3 hours, warming to room temperature.

  • Self-Validation Step: Analyze a 10 µL aliquot via GC-MS. The reaction is validated as complete when the precursor peak (m/z 116) is fully replaced by the aldehyde peak (m/z 114).

  • Workup: Quench with a 1:1 mixture of 10% Na₂S₂O₃ and saturated NaHCO₃. Stir vigorously for 15 minutes until the organic layer is completely clear (this step destroys unreacted DMP and iodine byproducts). Extract, dry, and purify via short-path distillation.

Protocol 3: Two-Step Thiolation

Objective: Synthesize rel-(2R,5R)-(5-methyltetrahydrofuran-2-yl)methanethiol.

  • Causality in Design: Sulfur-containing furan derivatives are the critical backbone of coffee and meat flavors. Direct conversion of an alcohol to a thiol (e.g., via Lawesson's reagent) requires harsh conditions that can destroy the THF ring. We utilize a two-step method: activation of the alcohol to a tosylate (an excellent leaving group), followed by an Sₙ2 displacement with sodium hydrosulfide (NaSH). This ensures high yields under mild, ring-preserving conditions.

  • Procedure:

    • Activation: Dissolve 10 mmol of precursor in 20 mL DCM and 15 mmol pyridine. Add 11 mmol of p-toluenesulfonyl chloride (TsCl) at 0°C. Stir for 4 hours. Wash with water/brine, dry, and concentrate to isolate the crude tosylate.

    • Thiolation: Dissolve the crude tosylate in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add 15 mmol of NaSH and stir at 60°C for 6 hours. DMF solvates the Na⁺ cation, leaving the SH⁻ anion highly nucleophilic for rapid Sₙ2 displacement.

  • Self-Validation Step: Perform an Ellman’s Reagent (DTNB) assay. Mix 10 µL of the reaction mixture with 1 mL of DTNB solution (in pH 8.0 buffer). An immediate color change to vibrant yellow (absorbance at 412 nm) validates the successful generation of the free sulfhydryl group.

  • Workup: Dilute heavily with water, extract with diethyl ether (to easily remove DMF during evaporation), wash extensively with water, dry, and concentrate carefully. Caution: The product is highly odorous; perform all work in a specialized fume hood.

References

  • LookChem Database. "Tetrahydro-5-methylfuran-2-methanol Uses and Applications." LookChem. Available at: [Link]

  • Perfumer & Flavorist. "2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients." Allured Business Media. Available at:[Link]

  • Wikipedia. "Tetrahydrofurfuryl alcohol - Chemical Properties and Precursor Applications." Wikimedia Foundation. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diastereoselectivity in rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals facing diastereoselectivity challenges during the synthesis of rel-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals facing diastereoselectivity challenges during the synthesis of rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol. Achieving a high diastereomeric excess (de) for this saturated heterocycle requires precise mechanistic control over either kinetic hydrogenation pathways or thermodynamic cyclization equilibria.

Below, we troubleshoot the most common synthetic roadblocks and provide self-validating protocols to ensure reproducible stereocontrol.

Section 1: Stereochemical Nomenclature & Target Identification

Q: Why does the descriptor rel-(2R,5R) refer to the cis-isomer, when symmetrical 2,5-disubstituted rings use (R,S) for the cis (meso) form? A: This is a frequent source of confusion rooted in the Cahn-Ingold-Prelog (CIP) priority rules. In a symmetrical molecule like 2,5-dimethyltetrahydrofuran, the cis-isomer is a meso compound designated as (2R,5S). However, in 5-methyltetrahydrofuran-2-methanol:

  • At C2: The exocyclic -CH2OH group (bonded to oxygen) has a higher CIP priority than the ring -CH2- (C3).

  • At C5: The exocyclic -CH3 group (bonded to hydrogen) has a lower CIP priority than the ring -CH2- (C4).

Because the relative priorities of the ring versus the exocyclic substituents flip between C2 and C5, the cis-diastereomer is designated as (2R,5R) and (2S,5S). Therefore, the target rel-(2R,5R) strictly refers to the cis-isomer [1].

Section 2: Troubleshooting Catalytic Hydrogenation (Kinetic Control)

Q: I am hydrogenating 5-methylfurfuryl alcohol (5-MFA) using Ru/C, but my cis/trans ratio is poor (e.g., 60:40). How can I enrich the rel-(2R,5R) isomer? A: The hydrogenation of the planar furan ring proceeds via syn-addition of hydrogen from the metal surface, which kinetically favors the cis-isomer. However, poor diastereoselectivity occurs when the reaction is starved of hydrogen or run at elevated temperatures. Under these conditions, a partially reduced intermediate can desorb from the catalyst, undergo a facial flip, and re-adsorb, leading to the trans-isomer[2].

Solution:

  • Increase Hydrogen Pressure: Operating at 50–100 bar ensures the catalyst surface is saturated with hydrogen, trapping the intermediate before it can desorb.

  • Lower Temperature: Keep the reaction between 40–60 °C to suppress the thermal activation energy required for desorption and isomerization.

  • Solvent Selection: Use polar protic solvents (e.g., methanol) which stabilize the adsorbed substrate complex and promote rapid syn-addition.

Hydrogenation MFA 5-Methylfurfuryl Alcohol (Substrate) Adsorbed Adsorbed on Catalyst (Ru/C or Rh/C) MFA->Adsorbed SynAdd Concerted Syn-Addition (Kinetic Pathway) Adsorbed->SynAdd High H2 Pressure Low Temp Desorp Partial Desorption & Re-adsorption Adsorbed->Desorp H2 Starvation High Temp Cis rel-(2R,5R) cis-Isomer (Target) SynAdd->Cis Trans rel-(2R,5S) trans-Isomer (Impurity) Desorp->Trans Facial Flip

Catalytic hydrogenation pathways of 5-methylfurfuryl alcohol to cis and trans isomers.

Q: I am observing 2,5-dimethyltetrahydrofuran as a byproduct. How do I prevent this? A: This is a product of C–O bond hydrogenolysis, a common side reaction over acidic supports[3]. To mitigate this, switch from acidic supports (like Al₂O₃ or zeolites) to neutral carbon (Ru/C). Additionally, doping the reaction mixture with a trace amount of a weak base (e.g., 0.1 wt% Na₂CO₃) neutralizes residual acidic sites on the carbon support, effectively shutting down the hydrogenolysis pathway.

Section 3: Troubleshooting Acid-Catalyzed Cyclization (Thermodynamic Control)

Q: I am synthesizing the THF ring via the acid-catalyzed cyclodehydration of 2-methylhexane-1,5-diol, but I am isolating a significant amount of the trans-isomer. How do I fix this? A: In 2,5-disubstituted tetrahydrofurans, the cis-isomer is thermodynamically more stable than the trans-isomer (by approx. 1.1 kcal/mol) because it can adopt an envelope conformation where both substituents occupy pseudo-equatorial positions, minimizing 1,3-diaxial-like steric clashes[4]. If you are observing high levels of the trans-isomer, your reaction is kinetically trapped.

Solution: Shift the reaction to strict thermodynamic control.

  • Use a Reversible Acid: Employ a strong, anhydrous acid catalyst like p-Toluenesulfonic acid (PTSA) or Amberlyst-15 resin.

  • Elevate Temperature & Time: Refluxing in toluene (110 °C) provides the thermal energy required for the kinetic trans-product to reversibly ring-open back to the oxocarbenium intermediate and re-close to the more stable cis-product.

Cyclization Diol 1,4-Diol Precursor (Acyclic) Oxonium Oxocarbenium Intermediate (Planar) Diol->Oxonium +H+ / -H2O Trans trans-Isomer (Kinetic Product) Oxonium->Trans Fast Cyclization Cis rel-(2R,5R) cis-Isomer (Thermodynamic Product) Oxonium->Cis Slow Cyclization Trans->Oxonium Reversible (Heat/Acid)

Thermodynamic vs kinetic control in the acid-catalyzed cyclization of 1,4-diol precursors.

Section 4: Standardized Experimental Protocols
Protocol A: High-Diastereoselectivity Hydrogenation of 5-Methylfurfuryl Alcohol

This protocol utilizes kinetic control to maximize the syn-addition pathway.

  • Preparation: In a high-pressure autoclave reactor, dissolve 10.0 g of 5-methylfurfuryl alcohol in 100 mL of anhydrous methanol.

  • Catalyst Addition: Add 0.5 g of 5% Ru/C (neutral support). Add 10 mg of anhydrous Na₂CO₃ to suppress hydrogenolysis.

  • Purging: Seal the reactor and purge with N₂ gas three times (10 bar) to remove oxygen, followed by three purges with H₂ gas (10 bar).

  • Reaction: Pressurize the reactor to 80 bar with H₂ gas. Heat the mixture to 50 °C under vigorous stirring (800 rpm) to eliminate mass transfer limitations.

  • Monitoring: Maintain pressure and temperature for 4–6 hours until H₂ uptake ceases.

  • Workup: Cool to room temperature, depressurize carefully, and filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Expected Outcome: >95% conversion, cis:trans ratio > 90:10.

Protocol B: Thermodynamic Cyclodehydration of 2-Methylhexane-1,5-diol

This protocol utilizes thermodynamic equilibration to favor the rel-(2R,5R) isomer.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 10.0 g of 2-methylhexane-1,5-diol in 150 mL of toluene.

  • Catalyst Addition: Add 0.5 g of p-Toluenesulfonic acid monohydrate (PTSA).

  • Equilibration: Heat the mixture to reflux (approx. 110 °C). Water generated from the cyclodehydration will collect in the Dean-Stark trap.

  • Thermodynamic Shift: Once water evolution ceases (typically 2 hours), continue refluxing for an additional 12 hours. This extended heating is critical to allow the reversible ring-opening/closing of the trans-isomer into the thermodynamically favored cis-isomer.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid, followed by brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate.

  • Expected Outcome: >90% yield, cis:trans ratio > 85:15.

Section 5: Quantitative Data Summary
Synthesis MethodPrimary Control MechanismKey Parameters for OptimizationExpected cis:trans RatioMajor Byproducts to Monitor
Catalytic Hydrogenation (Ru/C) Kinetic (syn-addition)80 bar H₂, 50 °C, Methanol solvent, trace Na₂CO₃> 90:102,5-Dimethyltetrahydrofuran (via hydrogenolysis)
Catalytic Hydrogenation (Pd/C) Kinetic (prone to isomerization)10 bar H₂, 80 °C, Ethanol solvent~ 60:40Ring-opened aliphatic alcohols
Diol Cyclodehydration Thermodynamic (Equilibration)110 °C (Reflux), Toluene, PTSA, 14+ hours> 85:15Unreacted diol, elimination products (alkenes)
References
  • National Institutes of Health (PubChem). "2-Furanmethanol, tetrahydro-5-methyl-, trans-". PubChem Compound Summary for CID 11137139.[Link]

  • Journal of the American Chemical Society. "Ultraselective C–O Hydrogenolysis of Biomass-Based Compounds under Ambient Pressure and at Low Temperature via Hydrogen Spillover over the Pd–SO₄²⁻ Interface". ACS Publications.[Link]

  • National Institutes of Health (PMC). "Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones". PubMed Central.[Link]

Sources

Optimization

minimizing ring-opening side reactions during 5-methyltetrahydrofuran-2-methanol oxidation

Welcome to the technical support center for the selective oxidation of 5-methyltetrahydrofuran-2-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective oxidation of 5-methyltetrahydrofuran-2-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific transformation, with a focus on minimizing the prevalent ring-opening side reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Understanding the Core Challenge: Ring Stability

The oxidation of 5-methyltetrahydrofuran-2-methanol to its corresponding aldehyde, 5-methyltetrahydrofuran-2-carbaldehyde, is a crucial step in the synthesis of many pharmaceutical intermediates. However, the tetrahydrofuran (THF) ring is susceptible to rearrangement and cleavage, particularly under acidic conditions. This guide will help you select and optimize reaction conditions to maximize the yield of your desired product while suppressing the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the oxidation of 5-methyltetrahydrofuran-2-methanol.

Issue 1: Presence of an Unexpected Isomeric Byproduct

Question: I've performed the oxidation of (5-methyltetrahydrofuran-2-yl)methanol, but along with my desired aldehyde, I'm observing a significant amount of an isomeric byproduct with a different ring structure. What is happening and how can I prevent it?

Answer:

The most likely culprit for this isomeric byproduct is an acid-catalyzed ring-opening followed by intramolecular cyclization. The tetrahydrofuran ring, especially when protonated, can undergo cleavage to form a carbocation intermediate, which then rearranges to a more stable six-membered dihydropyran ring. The likely byproduct you are observing is 2-methyl-3,4-dihydro-2H-pyran.[1]

Root Cause Analysis:

  • Acidic Reagents or Byproducts: Many oxidation procedures can either be run under acidic conditions or generate acidic byproducts, which can catalyze this rearrangement. For instance, the Swern oxidation, while generally mild, can generate trace amounts of acid if not handled carefully.

  • Instability of the Substrate: The starting material itself is prone to this rearrangement under acidic catalysis.[1]

Solutions:

  • Maintain Neutral or Basic pH:

    • Dess-Martin Periodinane (DMP) Oxidation: This method is performed under neutral pH and at room temperature, making it an excellent choice to avoid acid-catalyzed side reactions.[2][3]

    • Buffered TEMPO Systems: When using a TEMPO-based oxidation, ensure the reaction is adequately buffered. For example, in an Anelli-type oxidation using bleach (NaOCl), the use of sodium bicarbonate is crucial to maintain a basic pH.

  • Strict Temperature Control for Swern Oxidation:

    • The Swern oxidation must be maintained at very low temperatures (typically -78 °C) to prevent the decomposition of the active oxidant and the formation of side products.[4][5] Allowing the reaction to warm prematurely can lead to undesired pathways.

  • Choice of Base in Swern Oxidation:

    • The base used in the final step of the Swern oxidation (commonly triethylamine) is crucial. Using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes mitigate side reactions.[6]

Mechanism of Acid-Catalyzed Ring-Opening and Rearrangement:

G reactant 5-Methyltetrahydrofuran-2-methanol protonation Protonation of ring oxygen reactant->protonation H+ ring_opening Ring-opening to form carbocation intermediate protonation->ring_opening rearrangement Intramolecular attack by hydroxyl group ring_opening->rearrangement product 2-Methyl-3,4-dihydro-2H-pyran rearrangement->product -H+

Caption: Acid-catalyzed rearrangement of 5-methyltetrahydrofuran-2-methanol.

Issue 2: Low Yield of Aldehyde Despite Full Consumption of Starting Material

Question: My TLC analysis shows that all of my 5-methyltetrahydrofuran-2-methanol is gone, but the yield of the desired aldehyde is very low. Where is my product going?

Answer:

This issue points to either over-oxidation of the desired aldehyde to the corresponding carboxylic acid or the formation of other byproducts that may not be easily visible on TLC.

Root Cause Analysis:

  • Over-oxidation: Stronger oxidizing agents or prolonged reaction times can lead to the oxidation of the initially formed aldehyde to 5-methyltetrahydrofuran-2-carboxylic acid.

  • Formation of Methylthiomethyl (MTM) Ether (Swern Oxidation): A known side reaction of the Swern oxidation is the formation of a methylthiomethyl (MTM) ether of the starting alcohol, especially if the reaction temperature is not kept sufficiently low.[2]

  • Complex Byproduct Formation: Especially with catalytic systems, side reactions involving the catalyst can lead to a complex mixture of products.

Solutions:

  • Choose a Mild and Selective Oxidant:

    • DMP and Swern oxidations are generally highly selective for the conversion of primary alcohols to aldehydes without over-oxidation.[4][6][7]

    • Copper/TEMPO systems are also known for their high chemoselectivity towards aldehydes.[3][8]

  • Careful Monitoring of the Reaction:

    • Follow the reaction progress closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent over-oxidation.

  • Optimize Swern Oxidation Conditions:

    • Adhere strictly to the -78 °C reaction temperature to prevent the Pummerer rearrangement that leads to MTM ether formation.[2]

  • Troubleshooting Copper/TEMPO Systems:

    • If using a Copper/TEMPO system, low conversion can sometimes be addressed by increasing the reaction temperature or using a more active copper precursor. Ensure an adequate supply of air (oxidant) to the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is the best for 5-methyltetrahydrofuran-2-methanol?

A1: The "best" method depends on your specific experimental constraints (scale, available reagents, sensitivity of other functional groups). Here's a comparative overview:

Oxidation MethodAdvantagesDisadvantagesTypical Conditions
Dess-Martin Periodinane (DMP) High selectivity, mild (room temp., neutral pH), tolerant of sensitive functional groups, simple workup.[2][3]Expensive, potentially explosive on a large scale.Room temperature, CH₂Cl₂
Swern Oxidation High yield, good for unstable aldehydes, byproducts are volatile.[5]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, sensitive to water.[2][4]-78 °C, Oxalyl chloride, DMSO, Et₃N
Copper/TEMPO (Aerobic) Uses air as the oxidant (green), highly selective, mild conditions.[3][8]Can be slower for aliphatic alcohols, requires catalyst optimization.Room temp. to 50 °C, Cu(I) or Cu(II) salt, TEMPO, base, air/O₂

Q2: What is the role of the base in the Swern oxidation, and can it cause side reactions?

A2: In the Swern oxidation, a hindered organic base, typically triethylamine (Et₃N), is added in the final step. Its primary role is to deprotonate the alkoxysulfonium ion intermediate to form a sulfur ylide. This ylide then undergoes an intramolecular elimination to yield the desired aldehyde or ketone.[4][6] The choice of base can be critical; if the alpha-carbon to the newly formed carbonyl is stereogenic, using a bulky base like diisopropylethylamine (DIPEA) can help prevent epimerization.[6]

Q3: Can I use a chromium-based oxidant like PCC?

A3: While Pyridinium Chlorochromate (PCC) is a classic reagent for oxidizing primary alcohols to aldehydes, it involves the use of toxic chromium. Modern methods like DMP, Swern, and catalytic aerobic oxidations are generally preferred for their reduced environmental impact and often milder reaction conditions. For substrates susceptible to acid-catalyzed rearrangement, the slightly acidic nature of PCC could also be a concern.

Q4: My Copper/TEMPO reaction is very slow. What can I do?

A4: The oxidation of aliphatic alcohols with Copper/TEMPO systems can sometimes be sluggish. To improve the reaction rate, you can try the following:

  • Increase the temperature: Gently warming the reaction to 40-50 °C can significantly increase the rate.

  • Ensure adequate aeration: The reaction relies on oxygen from the air as the terminal oxidant. Ensure the reaction mixture is stirred vigorously and is open to the atmosphere or under a balloon of air.

  • Optimize the catalyst system: The choice of copper salt, ligand (e.g., bipyridine), and base can influence the reaction rate. Refer to established protocols for guidance.[3]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard procedures for the oxidation of primary alcohols and is ideal for minimizing acid-catalyzed side reactions.[6]

Workflow Diagram:

G start Dissolve alcohol in CH₂Cl₂ add_dmp Add DMP at room temp. start->add_dmp stir Stir for 1-3 hours (monitor by TLC) add_dmp->stir quench Quench with NaHCO₃/Na₂S₂O₃ solution stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry organic layer extract->dry concentrate Concentrate and purify dry->concentrate

Caption: Workflow for Dess-Martin Periodinane oxidation.

Reagents and Materials:

  • 5-Methyltetrahydrofuran-2-methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • To a solution of 5-methyltetrahydrofuran-2-methanol (1.0 eq) in anhydrous CH₂Cl₂, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde can often be used without further purification or can be purified by column chromatography.

Protocol 2: Swern Oxidation

This protocol is a powerful method for generating aldehydes but requires strict adherence to low temperatures to avoid side reactions.[6]

Workflow Diagram:

G start Activate DMSO with oxalyl chloride at -78°C add_alcohol Add alcohol solution dropwise at -78°C start->add_alcohol stir1 Stir for 30-60 min at -78°C add_alcohol->stir1 add_base Add triethylamine dropwise at -78°C stir1->add_base warm Warm to room temp. add_base->warm quench Quench with water warm->quench extract_purify Extract and purify quench->extract_purify

Caption: Workflow for Swern oxidation.

Reagents and Materials:

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 5-Methyltetrahydrofuran-2-methanol (1.0 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add DMSO (2.2 eq) dropwise. Stir for 15 minutes.

  • Add a solution of 5-methyltetrahydrofuran-2-methanol (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Add triethylamine (5.0 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add water to quench the reaction.

  • Extract the mixture with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

References

  • Swern Oxidation | Chem-Station Int. Ed. ([Link])

  • When (5-methyltetrahydrofuran-2-yl)methanol undergoes an acid-cat... | Study Prep in Pearson+ ([Link])

  • Swern Oxidation - Organic Chemistry Portal ([Link])

  • Dess Martin Oxidation and Dess Martin Periodinane - YouTube ([Link])

  • Swern oxidation - Wikipedia ([Link])

  • Swern Oxidation: Reaction Mechanism, Steps & Key Examples - Vedantu ([Link])

  • Dess–Martin periodinane - Wikipedia ([Link])

  • Dess-Martin Oxidation - Organic Chemistry Portal ([Link])

  • Catalyst studies on the ring opening of tetrahydrofuran–dimethanol to 1,2,6-hexanetriol. ([Link])

  • Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to Tetrahydrofuran-2,5-dicarboxylic Acid Using Hydrotalcite-Supported Gold Catalysts | ACS Sustainable Chemistry & Engineering - ACS Publications. ([Link])

  • Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC - NIH. ([Link])

  • Effective Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran by an Acetal Protection Strategy - huscap. ([Link])

  • A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions - ResearchGate. ([Link])

  • A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC - NIH. ([Link])

  • Selective oxidation of Tetrahydrofurfuryl alcohol to 2-Methyl tetrahydrofuran catalysed by Ag–CeOx/MCM-41 - ResearchGate. ([Link])

  • Circumventing Mukaiyama oxidation: selective S–O bond formation via sulfenamide–alcohol coupling - Beilstein Journals. ([Link])

  • Copper/TEMPO-catalyzed continuous aerobic alcohol oxidation in a micro-packed bed reactor - RSC Publishing. ([Link])

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. ([Link])

  • Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans - MDPI. ([Link])

  • The pH Effect on the Naphthoquinone-Photosensitized Oxidation of 5-methylcytosine. ([Link])

  • Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide - PMC. ([Link])

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. ([Link])

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC. ([Link])

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Energy & Fuels. ([Link])

  • Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromo- benzaldehyde - Stahl Research Group - University of Wisconsin–Madison. ([Link])

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates - MDPI. ([Link])

  • A Mild and Efficient Alternative to the Classical Swern Oxidation - Organic Chemistry Portal. ([Link])

  • Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. ([Link])

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. ([Link])

  • Swern oxidation vs PCC : r/OrganicChemistry - Reddit. ([Link])

  • The Swern Oxidation - Comptes Rendus de l'Académie des Sciences. ([Link])

  • Swern oxidation – Knowledge and References - Taylor & Francis. ([Link])

  • KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf)
  • One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - PMC. ([Link])

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • Disrotatory ring-opening of furans gives stereocontrol - KAIST Research Portal. ([Link])

  • Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions - Journal of Materials Chemistry A (RSC Publishing). ([Link])

Sources

Troubleshooting

optimizing catalyst turnover for 5-methyltetrahydrofuran-2-methanol production from biomass

Welcome to the Technical Support Center for Biomass Upgrading. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize catalyst turnover frequency (TOF) and turnover number (TO...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Biomass Upgrading. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize catalyst turnover frequency (TOF) and turnover number (TON) during the production of 5-methyltetrahydrofuran-2-methanol (also known as 5-methyltetrahydrofurfuryl alcohol, or 5-MTHFA) from lignocellulosic biomass.

Synthesizing 5-MTHFA requires navigating a complex reaction cascade. The conversion of 5-hydroxymethylfurfural (HMF) involves delicate balances of hydrodeoxygenation and furan ring hydrogenation. Below, you will find mechanistic insights, diagnostic workflows, and self-validating protocols to prevent catalyst deactivation and maximize your target yield.

Mechanistic Reaction Pathway

Pathway Biomass Lignocellulosic Biomass HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Hydrolysis BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF C=O Hydrogenation MF 5-Methylfurfural (5-MF) HMF->MF Hydrodeoxygenation MFA 5-Methylfurfuryl alcohol (5-MFA) BHMF->MFA Hydrodeoxygenation MF->MFA C=O Hydrogenation MTHFA 5-MTHFA (Target) MFA->MTHFA Ring Hydrogenation DMTHF DMTHF (Over-reduction) MTHFA->DMTHF Hydrodeoxygenation

Reaction pathway from biomass-derived HMF to 5-MTHFA and byproducts.

Section 1: Troubleshooting & FAQs

Q1: Why does my catalyst deactivate so rapidly (low TON) during HMF conversion to 5-MTHFA? A1: Rapid catalyst deactivation during HMF hydrogenation is typically driven by two distinct mechanisms: active metal leaching and active site blockage (coking). HMF is highly reactive and prone to polymerization, forming carbonaceous deposits known as humins that physically block metal sites. Furthermore, the rehydration of HMF can yield acidic byproducts (like levulinic or formic acid) that corrode standard catalyst supports like Al₂O₃.

The Solution: To optimize TON, you must segregate the catalyst from these degradation pathways. Transitioning from a single aqueous phase to a batch multiphase (MP) system (e.g., aqueous/hydrocarbon or utilizing ionic liquids like[P8881][NTf2]) effectively sequesters the catalyst, preventing leaching and minimizing humin deposition[1]. Additionally, utilizing robust supports like TiO₂ or precisely structured nickel phyllosilicates ensures the active metals remain anchored across multiple cycles[2],[3].

Q2: How do I prevent over-hydrogenolysis to DMTHF while maximizing 5-MTHFA yield? A2: The synthesis of 5-MTHFA requires arresting the reaction cascade before deep C-O bond cleavage occurs. As shown in the pathway diagram, HMF undergoes hydrodeoxygenation to 5-methylfurfuryl alcohol (5-MFA), followed by furan ring hydrogenation to 5-MTHFA[4],[5]. If hydrogen pressure is too high or residence time is too long, 5-MTHFA will undergo further hydrodeoxygenation to 2,5-dimethyltetrahydrofuran (DMTHF)[3].

The Solution: You must modulate the electronic properties of the catalyst and strictly control contact time. Using continuous-flow reactors allows for precise residence time control; for example, reducing flow rates in an ethyl acetate solvent over a Ru/C catalyst at 100 °C and 50 bar H₂ shifts selectivity toward fully hydrogenated saturated rings without triggering excessive C-O cleavage[1]. Alternatively, employing Ru single-atom catalysts (SACs) significantly enhances ring hydrogenation rates while suppressing deep side-chain hydrogenolysis, yielding exceptional selectivity at lower temperatures[6].

Q3: How does calcination temperature affect the turnover frequency (TOF) of non-noble catalysts like Ni? A3: For earth-abundant catalysts, the precursor state and thermal treatment directly dictate the active site geometry and metal-support interaction. In nickel phyllosilicate (Ni-PS) catalysts, increasing the calcination temperature triggers a phase evolution. The TOF for C=O and furan ring hydrogenation exhibits a volcano-shaped trend, peaking at exactly 800 °C. At this optimal temperature, the formation of a 2:1-type (tetrahedral-octahedral-tetrahedral) crystalline phase maximizes hydrogen-spillover effects and intrinsic hydrogenation activity, allowing the catalyst to maintain high TON over consecutive cycles without sintering[2].

Section 2: Quantitative Catalyst Benchmarking

To select the appropriate system for your specific scale and infrastructure, compare the field-validated performance metrics below:

Catalyst SystemReactor ModeTemp (°C)Pressure (MPa)SolventConversion (%)Target/Intermediate Selectivity
Ru/C (5 wt%) Continuous Flow1005.0Ethyl Acetate>9975–90% (Saturated furanic alcohols)
Ru Single-Atom Batch272.0Water>9898.9% (Ring hydrogenation dominance)
Ni-PS-800 Batch1002.5Water/Ethanol9084% (DHMF intermediate)
Ni-Fe/TiO₂ Batch1805.01,4-Dioxane>95Tunable (Prevents deep DMTHF formation)

Section 3: Self-Validating Experimental Protocol

Protocol: Continuous-Flow Hydrogenation for High-TON 5-MTHFA Production Objective: Achieve stable catalyst turnover while preventing humin-induced coking and over-reduction to DMTHF.

  • Catalyst Preparation & Packing:

    • Load 0.3 g of Ru/C (5 wt%) or Ru SAC into a continuous-flow catalyst cartridge (e.g., CatCart®).

    • Pre-reduce the catalyst in situ under a pure H₂ stream at 120 °C for 2 hours to ensure complete activation of the metal sites.

  • Feedstock Preparation:

    • Prepare a 0.05 M solution of biomass-derived HMF in anhydrous ethyl acetate.

    • Causality: Ethyl acetate acts as an aprotic solvent that limits the rehydration of HMF into acidic byproducts, thereby protecting the catalyst from leaching[1].

  • Reaction Execution:

    • Set the reactor temperature to 100 °C and system pressure to 50 bar H₂.

    • Introduce the HMF feed at a precisely controlled flow rate of 0.1 mL/min.

    • Causality: This specific residence time provides sufficient contact for furan ring hydrogenation (forming 5-MTHFA) while remaining too brief for the slower hydrodeoxygenation step that forms DMTHF[1].

  • Self-Validation & Mass Balance:

    • Collect the effluent at 30-minute intervals and analyze via GC-FID using an internal standard (e.g., decane).

    • Validation Check: Calculate the carbon mass balance. If the mass balance drops below 95%, humin polymerization is occurring inside the cartridge. Immediately flush the system with a highly polar solvent (e.g., methanol) to dissolve precursors before irreversible coking occurs.

  • Turnover Quantification:

    • Calculate TOF by dividing the molar flow rate of 5-MTHFA produced by the total moles of active surface Ru sites (determined via prior CO chemisorption).

Section 4: Diagnostic Workflow for Deactivation

Workflow Start Evaluate Catalyst Turnover Run Run Multiphase Hydrogenation Start->Run Check Is TON stable > 5 cycles? Run->Check Success Optimal Turnover Achieved Check->Success Yes Deact Deactivation Detected Check->Deact No Leach ICP-MS: Metal Leaching? Deact->Leach Coke TGA: Humin Coking? Deact->Coke Modify Adjust Support or Solvent Leach->Modify Coke->Modify Modify->Run Retest

Diagnostic workflow for troubleshooting catalyst deactivation and optimizing turnover.

References

  • [6] The Reaction Mechanism and Rates at Ru Single-Atom Catalysts for Hydrogenation of Biomass BHMF to Produce BHMTHF for Renewable Polymers. Journal of the American Chemical Society. Available at: ACS Publications

  • [4] Precursor-Driven Catalytic Performances of Al2O3-Supported Earth-Abundant Ni Catalysts in the Hydrogenation of Levulinic Acid and Hydroxymethylfurfural into Added-Value Chemicals. PMC. Available at: NIH.gov

  • [5] Scheme 5. Synthesis of DMTHF from HMF hydrogenation/hydrogenolysis. ResearchGate. Available at: ResearchGate.net

  • [2] Turning the Structure and HMF Hydrogenation Activity of Ni-PS Catalyst via Calcination Temperature. MDPI. Available at: MDPI.com

  • [3] Highly Efficient Production of DMF from Biomass-Derived HMF on Recyclable Ni-Fe/TiO2 Catalysts. PSE Community. Available at: PSECommunity.org

  • [1] Tuning the Selectivity of the Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural under Batch Multiphase and Continuous‐Flow Conditions. PMC. Available at: NIH.gov

Sources

Optimization

purification methods to remove trace impurities from 5-methyltetrahydrofuran-2-methanol

Technical Support Center: Purification of 5-Methyltetrahydrofuran-2-methanol Introduction: 5-Methyltetrahydrofuran-2-methanol (MTHFM) is a versatile heterocyclic compound with growing importance as a building block and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 5-Methyltetrahydrofuran-2-methanol

Introduction: 5-Methyltetrahydrofuran-2-methanol (MTHFM) is a versatile heterocyclic compound with growing importance as a building block and solvent in the pharmaceutical and chemical industries.[1] Its performance in sensitive synthetic applications is critically dependent on its purity. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and removing trace impurities from MTHFM, ensuring the integrity and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercial grades of 5-methyltetrahydrofuran-2-methanol?

A1: The impurity profile of MTHFM can vary based on its synthetic route and storage history. Common impurities include:

  • Synthesis Precursors: Unreacted starting materials, such as 5-methylfurfuryl alcohol, may be present from the catalytic hydrogenation process.[2]

  • Solvents: Residual solvents from synthesis and work-up, like methanol or ethanol, are common.[2]

  • Water: MTHFM is hygroscopic and can absorb atmospheric moisture.

  • Degradation Products: As a cyclic ether, MTHFM is susceptible to auto-oxidation upon exposure to air and light, leading to the formation of hydroperoxides.[3]

  • Side-Reaction Products: Impurities from incomplete hydrogenation or other side reactions during synthesis.

Q2: My MTHFM has a slight yellow tint. What could be the cause and is it safe to use?

A2: A yellow discoloration often indicates the presence of low to moderate levels of peroxides formed via auto-oxidation.[3] While low levels may not interfere with all applications, peroxides can initiate unwanted radical side reactions and pose a significant safety hazard, especially upon heating or distillation. It is crucial to test for peroxides before use. If peroxides are present, they must be removed before the material is heated or concentrated.

Q3: How can I quickly test for the presence of peroxides in my MTHFM sample?

A3: There are two simple and effective methods:

  • Potassium Iodide (KI) Test: Add 1 mL of MTHFM to 1 mL of glacial acetic acid, followed by about 0.1 g of KI crystals. A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration. For higher sensitivity, adding a drop of starch solution will produce a dark blue or purple color if peroxides are present.[3]

  • Peroxide Test Strips: These commercially available strips provide a semi-quantitative measurement. Dipping a strip into the sample will result in a color change (typically to a shade of blue) that can be compared to a chart to estimate the peroxide concentration in ppm.[3]

Q4: What is the most robust, general-purpose method for purifying MTHFM?

A4: For general purification to remove non-volatile solutes, water, and impurities with significantly different boiling points, vacuum distillation is the most effective and widely applicable method.[2] MTHFM has a high predicted boiling point (around 178 °C at atmospheric pressure), making vacuum distillation essential to prevent thermal degradation.[1] For impurities that are structurally similar or have close boiling points, column chromatography is the preferred technique.[4]

Q5: How should I properly store purified 5-methyltetrahydrofuran-2-methanol to maintain its purity?

A5: To prevent degradation and maintain high purity, purified MTHFM should be stored with the following precautions:

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent contact with oxygen.

  • Light Protection: Use an amber glass bottle to protect it from light, which can accelerate peroxide formation.

  • Cool Temperature: Refrigeration at 2-8 °C is recommended to slow the rate of auto-oxidation.[3]

  • Stabilizers: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a concentration of ~250 ppm.

Part 2: Troubleshooting Guide for Purification Challenges

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent Reaction Yields or Unexplained Side Products
  • Underlying Cause: Trace impurities in MTHFM are a likely culprit. Peroxides can act as radical initiators, while water can deactivate moisture-sensitive reagents. Residual precursors or other organic impurities can compete in the reaction.

  • Troubleshooting Workflow:

    G Start Inconsistent Results TestPeroxide Test for Peroxides Start->TestPeroxide Analyze Analyze Purity (GC, LC-MS, NMR) TestPeroxide->Analyze Peroxides Negative SelectMethod Select Purification Method (See Table 2) TestPeroxide->SelectMethod Peroxides Positive (Select Peroxide Removal) Identify Identify Impurity (Water, Solvent, Precursor) Analyze->Identify Identify->SelectMethod Purify Purify MTHFM SelectMethod->Purify Reanalyze Confirm Purity Post-Purification Purify->Reanalyze End Use High-Purity MTHFM Reanalyze->End

    Caption: Workflow for diagnosing and resolving purity issues.

  • Recommended Actions:

    • Always test for peroxides first. If positive, proceed immediately to the peroxide removal protocol before any other step.

    • Use analytical techniques like GC-MS, LC-MS, or NMR to identify and quantify other trace impurities.[2][5]

    • Based on the identity of the impurity, select the appropriate purification method as outlined in the tables below.

Issue 2: Peroxide Contamination Detected
  • Underlying Cause: Exposure of MTHFM to atmospheric oxygen, often accelerated by heat or light, leads to the formation of explosive peroxide by-products.[3]

  • Critical Safety Warning: NEVER distill or concentrate MTHFM that contains high levels of peroxides. Doing so can lead to a violent explosion. If a crystalline precipitate is observed, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office for disposal.[3]

  • Purification Protocol: For low-to-moderate levels of peroxides, a chemical quench is required.

    • In a separatory funnel, dissolve the MTHFM in an equal volume of diethyl ether or ethyl acetate to improve handling and separation.

    • Prepare a fresh 10% aqueous solution of ferrous sulfate (FeSO₄) or sodium sulfite (Na₂SO₃).

    • Wash the organic solution with the aqueous reducing agent. Shake gently, venting frequently. A color change in the aqueous layer may be observed.

    • Separate the layers and repeat the wash.

    • Test the organic layer again for peroxides. Continue washing until the peroxide test is negative.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the co-solvent under reduced pressure. The resulting MTHFM is now safe for further purification by distillation.

Issue 3: Removal of Water
  • Underlying Cause: MTHFM is hygroscopic and readily absorbs water from the air. Water can interfere with moisture-sensitive reactions (e.g., Grignard, lithiation).

  • Recommended Actions:

    • Method A (Preferred): Drying Agents: Stir the MTHFM over activated 3Å or 4Å molecular sieves overnight. Alternatively, use anhydrous magnesium sulfate or calcium sulfate and then filter.

    • Method B (For High Water Content): Before using drying agents, a preliminary wash with a saturated sodium chloride (brine) solution can help remove the bulk of dissolved water. Subsequently, dry the organic phase with a chemical drying agent as described above.

Issue 4: Removal of Synthesis Solvents (e.g., Methanol)
  • Underlying Cause: Solvents like methanol used during synthesis can be difficult to remove due to the potential formation of azeotropes with tetrahydrofuran derivatives.[6]

  • Recommended Actions:

    • Fractional Vacuum Distillation: This is the most effective method. The significant difference in boiling points between methanol (~65 °C) and MTHFM (~178 °C) allows for efficient separation, even under vacuum. A fractionating column with high theoretical plates is recommended.

    • Aqueous Wash: For polar solvents like methanol, washing the crude MTHFM with water or brine can partition the impurity into the aqueous phase. The MTHFM layer must then be thoroughly dried before final distillation.

Part 3: Data Summary & Key Protocols

Table 1: Physicochemical Properties of MTHFM and Common Impurities
CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Rationale for Separation
5-Methyltetrahydrofuran-2-methanol 116.16~178 (Predicted)[1]Target Compound
Water18.02100Different polarity & boiling point; removable by drying/distillation.
Methanol32.0464.7Large boiling point difference; removable by fractional distillation.[6]
5-Methylfurfuryl Alcohol112.13~195-197Close boiling point; best separated by column chromatography.
2-Methyltetrahydrofuran (2-MeTHF)86.13~78-80[1]Large boiling point difference; removable by fractional distillation.
Table 2: Recommended Purification Methods for Specific Impurities
Impurity TypeRecommended Method(s)Key Considerations
Peroxides Chemical Quench (FeSO₄ or Na₂SO₃ wash)Safety is paramount. Must be performed before any heating or distillation.
Water Drying Agents (Molecular Sieves, MgSO₄)Simple and effective for trace amounts.
Non-Volatile Solutes Vacuum DistillationEfficiently separates the liquid product from dissolved solids.
Low-Boiling Solvents (Methanol, 2-MeTHF)Fractional Vacuum DistillationExploits the large difference in boiling points for effective separation.
Structurally Similar Compounds (e.g., 5-Methylfurfuryl Alcohol)Column ChromatographySeparates based on polarity differences when boiling points are too close for distillation.
Color/Odor Impurities Activated Carbon TreatmentCan be used as a polishing step; stir with activated carbon then filter.[7][8]
Protocol 1: High-Purity Purification by Fractional Vacuum Distillation

This protocol assumes peroxides have already been removed.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Drying: Ensure the crude MTHFM is free of water by treating with a suitable drying agent first.

  • Charge the Flask: Add the dry, peroxide-free MTHFM and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Gradually apply vacuum from a vacuum pump, protecting it with a cold trap.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Discard the initial low-boiling fraction (forerun), which will contain any highly volatile impurities.

    • Collect the main fraction at a stable temperature and pressure. The boiling point will depend on the vacuum level achieved.

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

  • Storage: Immediately transfer the purified product to a clean, dry, amber bottle and store under an inert atmosphere as previously described.

Visualizing the Purification Strategy

G cluster_0 Initial Assessment cluster_1 Pre-Treatment (If Needed) cluster_2 Primary Purification cluster_3 Final Product Crude Crude MTHFM Test Test for Peroxides & Water Crude->Test PeroxideRemoval Peroxide Quench (FeSO4 Wash) Test->PeroxideRemoval Peroxides + Drying Drying (Molecular Sieves) Test->Drying Water + Distillation Fractional Vacuum Distillation Test->Distillation Dry & Peroxide Free PeroxideRemoval->Drying Drying->Distillation Boiling Point Difference >25°C Chromatography Column Chromatography Drying->Chromatography Similar Boiling Points Pure High-Purity MTHFM Distillation->Pure Chromatography->Pure Store Store Under N2, Refrigerated Pure->Store

Caption: Decision-making workflow for the purification of MTHFM.

References

  • A Technical Guide to Tetrahydro-5-methylfuran-2-methanol for Researchers and Drug Development Professionals - Benchchem.
  • Technical Support Center: Storage and Handling of Tetrahydro-5-methylfuran-2-methanol - Benchchem.
  • Purification of Ethanol - Chempedia - LookChem.
  • Purification of Alcohol - Concepts Ecotech.
  • CN104447197B - Impurity removing method by adding potassium permanganate during alcohol distillation - Google Patents.
  • Further Purification of Food-Grade Alcohol to Make a Congener-free Product | Request PDF.
  • Application Notes and Protocols for the Synthesis of Derivatives from Tetrahydro-5-methylfuran-2-methanol - Benchchem.
  • Methods for Purification of Commonly Used Solvents - Alfa Chemistry.
  • A Comparative Guide to Tetrahydro-5-methylfuran-2-methanol and 2-Methyltetrahydrofuran as Solvents for Researchers and Drug Deve - Benchchem.
  • Tetrahydro-5-methylfuran-2-methanol | C6H12O2 | CID 41171 - PubChem.
  • 2-Furanmethanol, tetrahydro-5-methyl- - the NIST WebBook.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Pressure-Swing-Distillation Process for Separation of Tetrahydrofuran/Methanol - DWSIM.
  • Tetrahydro-5-methylfuran-2-methanol - LookChem.
  • US5559254A - Separation of a mixture of methanol and tetrahydrofuran into its constituents - Google Patents.

Sources

Troubleshooting

preventing over-reduction during catalytic hydrogenation to 5-methyltetrahydrofuran-2-methanol

Troubleshooting Guides, FAQs, and Standard Operating Procedures for Preventing Over-Reduction Mechanistic Overview: The Hydrogenation Pathway The synthesis of 5-methyltetrahydrofuran-2-methanol (5-MTHFA) is a highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, FAQs, and Standard Operating Procedures for Preventing Over-Reduction

Mechanistic Overview: The Hydrogenation Pathway

The synthesis of 5-methyltetrahydrofuran-2-methanol (5-MTHFA) is a highly valuable transformation typically achieved via the catalytic hydrogenation of furan-based platform molecules, such as 5-hydroxymethylfurfural (HMF) or 5-methylfurfural (5-MF)[1]. The reaction generally proceeds through a sequential pathway: the exocyclic aldehyde or alcohol functional groups are reduced first, followed by the saturation of the furan ring[2].

The most critical challenge in this workflow is over-reduction . Because the thermodynamic stability of the tetrahydrofuran ring and the C-OH bonds can be compromised under harsh reducing conditions, the reaction can easily overshoot the target. This leads to unwanted hydrogenolysis (forming 2,5-dimethyltetrahydrofuran, DMTHF) or ring-opening reactions (forming aliphatic diols or alcohols)[3].

Pathway HMF 5-Hydroxymethylfurfural (HMF) MF 5-Methylfurfural (5-MF) HMF->MF Hydrogenolysis MFA 5-Methylfurfuryl alcohol (5-MFA) HMF->MFA Direct Conversion MF->MFA Hydrogenation MTHFA 5-MTHFA (Target Product) MFA->MTHFA Ring Hydrogenation DMTHF 2,5-DMTHF (Over-reduction) MTHFA->DMTHF C-OH Cleavage RingOpen Ring-Opened Diols (Over-reduction) MTHFA->RingOpen Ring Cleavage

Reaction network from HMF/5-MF to 5-MTHFA, illustrating target pathways and over-reduction pitfalls.

FAQs: Mechanistic Insights & Causality

Q: Why is my reaction yielding 2,5-dimethyltetrahydrofuran (DMTHF) instead of 5-MTHFA? A: DMTHF forms when the remaining C-OH bond of 5-MTHFA undergoes hydrogenolysis[4]. This is a direct causality of using overly acidic catalyst supports (e.g., zeolites or acidic alumina) or operating at elevated temperatures (exceeding 100–130 °C). Acidic sites protonate the hydroxyl group, turning it into water—an excellent leaving group. Subsequent hydride attack yields the methyl group. To prevent this, switch to a neutral support (like Carbon) or a basic support to suppress acid-catalyzed dehydration[5].

Q: What causes the furan ring to open, forming aliphatic alcohols like 2-hexanol? A: Ring-opening is catalyzed by strong metal-support interactions or highly oxophilic metals (like Rh or unalloyed Ru at high loadings) under extended reaction times. The C-O-C ether bond in the tetrahydrofuran ring is cleaved via hydrogenolysis if the intermediate remains bound to the catalyst surface for too long. Quenching the reaction immediately after the theoretical hydrogen uptake for ring saturation is reached is critical to preventing this over-reduction[1].

Q: How does solvent choice dictate product selectivity? A: Protic solvents like methanol can act as unconventional hydrogen donors but often lead to etherification side-reactions (e.g., forming tetrahydro-2-methoxymethyl-furan)[5]. Water is an excellent green solvent that suppresses etherification, but it requires a water-stable catalyst (like Ru/C or Pt/MCM-41)[6]. Mild aprotic solvents like THF minimize solvent-substrate side reactions while maintaining high hydrogen solubility[3].

Troubleshooting Guide: Preventing Over-Reduction

SymptomRoot CauseCorrective Action
High DMTHF Formation High temperature or acidic support driving C-O hydrogenolysis.Lower reaction temperature to 40–80 °C. Ring hydrogenation is thermodynamically favorable at lower temps, while C-O cleavage requires higher activation energy. Use neutral supports (e.g., Ru/C)[5].
Ring-Opened Products Prolonged reaction time or excessive H₂ pressure.Reduce H₂ pressure to 10–20 bar. Implement strict reaction monitoring; quench the reaction immediately when H₂ uptake ceases[7].
Acetal/Ether Byproducts Solvent-substrate reaction (e.g., methanol reacting with intermediates).Switch from methanol/ethanol to an aprotic solvent (THF) or water. If using alcohols, lower the temperature to <60 °C to kinetically disfavor etherification[2].
Incomplete Conversion Poor mass transfer or catalyst poisoning by humins.Increase agitation to >800 rpm to eliminate gas-liquid mass transfer limitations. Ensure starting material (HMF/5-MF) is highly purified[1].

Data Presentation: Catalyst Performance & Selectivity Profiles

The following table synthesizes the expected performance of various catalytic systems, highlighting how reaction conditions influence the delicate balance between targeted ring hydrogenation and over-reduction.

SubstrateCatalytic SystemTemp (°C)H₂ Pressure (bar)Time (h)5-MTHFA SelectivityPrimary Over-Reduction Product
5-MFRu/C (Neutral)80204>85% DMTHF (Trace)
5-MFPd/Al₂O₃ (Acidic)130306<40% DMTHF (High), 2-Hexanol
HMFPt/MCM-41 (Aqueous)3582~98% (to BHMF)N/A (Mild conditions)
5-MFARaney® Nickel40153>90% Ring-opened diols (Trace)

Note: Data generalized from standard furanic hydrogenation kinetics. Lower temperatures and neutral supports consistently yield higher 5-MTHFA selectivity by starving the activation energy required for subsequent hydrogenolysis[6].

Self-Validating Experimental Protocol: Selective Hydrogenation to 5-MTHFA

This protocol utilizes Raney® Nickel or Ru/C under mild conditions to kinetically trap the 5-MTHFA product before over-reduction can occur[7].

Workflow Step1 1. Catalyst & Substrate Loading (5-10 wt% Ru/C, 5-MFA in THF) Step2 2. Inerting the Reactor (Purge 3x with N2 to prevent hazards) Step1->Step2 Step3 3. H2 Pressurization (15-20 bar - Moderate pressure) Step2->Step3 Step4 4. Heating & Reaction (60-80 °C, Monitor H2 Uptake) Step3->Step4 Step5 5. Rapid Quenching (Cool to RT upon uptake cessation) Step4->Step5

Step-by-step experimental workflow for the selective hydrogenation of 5-MFA to 5-MTHFA.

Step-by-Step Methodology:

  • Catalyst Preparation: In a chemical fume hood, carefully wash the selected catalyst (e.g., 5 wt% Ru/C or Raney® Nickel) with the chosen reaction solvent (THF or Isopropyl alcohol) to remove any storage solutions or moisture. Caution: Raney® Nickel is pyrophoric; keep it wet at all times[7].

  • Reactor Charging: Charge a high-pressure autoclave reactor with the washed catalyst (typically 5-10% by weight relative to the substrate). Add a solution of the substrate (5-methylfurfuryl alcohol or 5-methylfurfural) dissolved in the solvent[7].

  • Inerting (Critical Safety & Purity Step): Seal the autoclave securely. Purge the reactor with Nitrogen (N₂) gas at least three times. This removes oxygen, preventing explosive mixtures and preventing the oxidation of the sensitive furanic starting materials[7].

  • Pressurization: Pressurize the reactor with Hydrogen (H₂) gas to 15–20 bar. Avoid exceeding 20 bar, as higher pressures accelerate ring-opening hydrogenolysis[7].

  • Reaction & Monitoring: Begin vigorous stirring (800–1000 rpm) to ensure optimal gas-liquid-solid contact. Heat the reactor to a mild target temperature of 60–80 °C. Self-Validation Check: Monitor the pressure drop in the hydrogen reservoir. The reaction is complete when the stoichiometric equivalent of H₂ for ring saturation is consumed and uptake plateaus[7].

  • Quenching & Isolation: Immediately upon cessation of H₂ uptake (typically 2-4 hours), quench the reaction by circulating cooling water to drop the reactor to room temperature. Carefully depressurize. Filter the mixture to remove the catalyst, and concentrate the filtrate via rotary evaporation. Purify the crude 5-MTHFA by vacuum distillation[1].

References

  • Frontiers in Chemistry: Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst. Frontiers. URL:[Link]

  • ResearchGate: Kinetics of Catalytic Hydrogenation of 5-Hydroxymethylfurfural to 2,5-bis-Hydroxymethylfuran in Aqueous Solution over Ru/C. ResearchGate. URL: [Link]

  • ResearchGate: Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: A simple approach. ResearchGate. URL: [Link]

  • The Royal Society of Chemistry: Direct One-pot Conversion of Monosaccharides into High-yield 2,5-Dimethylfuran over a Multifunctional Pd/Zr-Based Metal−Organic Framework@Sulfonated Graphene Oxide Catalyst. RSC. URL: [Link]

Sources

Optimization

Technical Support Center: Industrial Scale-Up of rel-(2R,5R)-5-Methyltetrahydrofuran-2-Methanol Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol** (also known as cis-5-methyltetrahydrofurfuryl alcohol or 5-MTHFA). This platform is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol** (also known as cis-5-methyltetrahydrofurfuryl alcohol or 5-MTHFA). This platform is designed for researchers, process chemists, and drug development professionals dealing with the catalytic hydrogenation of furan-based platform molecules like 5-methylfurfural (5-MFA) or 5-hydroxymethylfurfural (HMF)[1].

Here, we synthesize field-proven insights with mechanistic causality to ensure your scale-up protocols are robust, safe, and highly stereoselective.

Part 1: Frequently Asked Questions (FAQs) on Process Scale-Up

Q1: Why is my synthesis yielding a racemic mixture or favoring the trans-isomer instead of the target rel-(2R,5R) cis-isomer?** A: The stereoselectivity of furan ring hydrogenation is heavily dependent on the adsorption geometry of the intermediate 5-methylfurfuryl alcohol on the catalyst surface. To achieve the rel-(2R,5R) (cis) configuration, the furan ring must adsorb flatly (parallel) onto the metal surface so that hydrogen addition occurs exclusively from one face. Causality: If your catalyst support is too acidic, it can induce a tilted adsorption configuration, leading to non-selective hydrogenation and an increase in the trans isomer[2]. Switching to a neutral or slightly basic support (e.g., Hydroxyapatite, Pd-HAP) promotes flat adsorption and maximizes cis-selectivity[1].

Q2: What is the most efficient catalytic pathway from biomass precursors to 5-MTHFA? A: The most industrially viable route begins with 5-hydroxymethylfurfural (HMF). HMF undergoes hydrodeoxygenation to form 5-methylfurfural (5-MFA). 5-MFA is then hydrogenated at the carbonyl group to form 5-methylfurfuryl alcohol, followed by furan ring saturation to yield 5-MTHFA[2]. Single-atom Ruthenium (Ru) catalysts or hydroxyapatite-supported Palladium (Pd-HAP) have shown exceptional efficacy for these sequential ring hydrogenation reactions[1][3].

Q3: How do I prevent over-hydrogenolysis to ring-opened byproducts like 2-hexanol? A: Ring-opening is a high-activation-energy pathway typically triggered by excessive temperatures (>150 °C) or overly strong acid sites on the catalyst[2][3]. To prevent this, maintain the reaction temperature between 40 °C and 60 °C and utilize a catalyst with balanced metal-acid sites. Microkinetic analyses show that at lower temperatures (e.g., 300 K to 330 K), ring hydrogenation is kinetically favored over side-chain hydrogenolysis and ring-opening[3].

Part 2: Troubleshooting Guide

Issue 1: Rapid Catalyst Deactivation During Continuous Flow

Symptoms: Conversion of 5-MFA drops from >99% to <70% within the first 24 hours of continuous operation. Root Cause: Furanic compounds are prone to polymerization (forming humins) on acidic catalyst supports, which blocks active metal sites. Additionally, trace carbon monoxide (CO) generated from decarbonylation side-reactions can poison Ru and Pd catalysts. Resolution Protocol:

  • Feedstock Purification: Ensure 5-MFA/HMF feedstock is distilled and free of oligomeric impurities prior to entering the reactor.

  • Solvent Selection: Switch from water to an alcoholic solvent like 2-propanol or ethanol. Alcohols act as hydrogen donors in transfer hydrogenation pathways and help solubilize heavy byproducts, keeping the catalyst surface clean[1][4].

  • Regeneration: Implement a periodic hydrogen flush at elevated temperatures (200 °C) to desorb strongly bound CO and organic residues.

Issue 2: Severe Pressure Drops in the Fixed-Bed Reactor

Symptoms: Differential pressure across the reactor bed increases exponentially. Root Cause: Agglomeration of the catalyst powder or formation of insoluble polymeric resins. Resolution Protocol:

  • Verify the structural integrity of the catalyst extrudates. Use robust pelletized supports (e.g., Al2O3 or carbon extrudates) rather than fine powders for industrial fixed-bed applications.

  • Lower the substrate concentration in the feed (e.g., dilute to 5-10 wt% in 2-propanol) to manage the exothermic heat release, which otherwise accelerates localized polymerization[1].

Part 3: Quantitative Data & Catalyst Comparison

The following table summarizes the performance metrics of various catalytic systems used in the scale-up of 5-MTHFA synthesis.

Catalyst SystemPrecursorTemp (°C)Pressure (H2, MPa)SolventConversion (%)Selectivity to 5-MTHFA (%)Ref
1% Pd-HAP 5-Methylfurfural401.02-Propanol100>99[1]
Ru Single-Atom Biomass BHMF272.0Ethanol>9598.9[3]
Ni/Al2O3 5-Methylfurfural1203.0Water8572[2]
Re2O7 (Homogeneous) 1,2,5-Hexanetriol140N/A (Transfer)Aqueous90Selective[5]

Part 4: Standard Operating Procedure (SOP) for Scale-Up Synthesis

This self-validating protocol outlines the synthesis of rel-(2R,5R)-5-MTHFA via catalytic hydrogenation of 5-methylfurfural[1][6].

Step 1: Reactor Preparation and Inerting

  • Load the high-pressure autoclave reactor with 1% Pd-HAP catalyst (substrate-to-catalyst ratio of 10:3 by weight)[1].

  • Add a 10 wt% solution of purified 5-methylfurfural dissolved in 2-propanol[1].

  • Seal the reactor and purge with high-purity Nitrogen (N2) gas for three cycles (pressurize to 5 bar, then vent) to displace all oxygen. Validation check: Monitor the vent stream with an O2 sensor to ensure <1% oxygen before introducing hydrogen.

Step 2: Hydrogenation Reaction

  • Pressurize the reactor with Hydrogen (H2) gas to exactly 1.0 MPa (10 bar)[1].

  • Initiate mechanical stirring at 800 RPM to eliminate gas-liquid mass transfer limitations.

  • Heat the reactor to a mild target temperature of 40 °C[1].

  • Maintain constant pressure by supplying H2 via a mass flow controller. Validation check: The reaction is complete when H2 consumption ceases (typically around 3 hours).

Step 3: Product Isolation and Stereochemical Verification

  • Cool the reactor to room temperature and carefully vent the residual H2 gas.

  • Filter the reaction mixture through a 0.22 µm PTFE membrane to recover the heterogeneous Pd-HAP catalyst.

  • Remove the 2-propanol solvent via rotary evaporation under reduced pressure.

  • Analyze the crude product via Gas Chromatography-Mass Spectrometry (GC-MS) and 1H-NMR to confirm the cis/trans ratio. The rel-(2R,5R) isomer will present distinct coupling constants in the tetrahydrofuran ring protons compared to the trans isomer.

Part 5: Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway from 5-Hydroxymethylfurfural to the target rel-(2R,5R)-5-MTHFA isomer, highlighting the critical stereoselective step.

Pathway HMF 5-Hydroxymethylfurfural (HMF) MFA 5-Methylfurfural (5-MFA) HMF->MFA Hydrodeoxygenation (-H2O) MFA_Alc 5-Methylfurfuryl Alcohol (Intermediate) MFA->MFA_Alc Carbonyl Hydrogenation (+H2) MTHFA_cis rel-(2R*,5R*)-5-MTHFA (Target: Cis Isomer) MFA_Alc->MTHFA_cis Flat Adsorption Face-Selective Ring Hydrogenation MTHFA_trans rel-(2R*,5S*)-5-MTHFA (Byproduct: Trans Isomer) MFA_Alc->MTHFA_trans Tilted Adsorption Non-Selective Ring Hydrogenation

Figure 1: Mechanistic pathway from HMF to 5-MTHFA highlighting the stereoselective divergence.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol vs. 2-Methyltetrahydrofuran as Reaction Solvents

The transition toward sustainable, bio-based solvents is a critical objective in modern pharmaceutical manufacturing and green chemistry. Two prominent furan-derived solvents—2-methyltetrahydrofuran (2-MeTHF) and rel-(2R...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition toward sustainable, bio-based solvents is a critical objective in modern pharmaceutical manufacturing and green chemistry. Two prominent furan-derived solvents—2-methyltetrahydrofuran (2-MeTHF) and rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol** (commonly referred to as cis-5-methyltetrahydrofurfuryl alcohol or 5-MTHFA)—offer distinct physicochemical profiles. While 2-MeTHF has become a ubiquitous green alternative to tetrahydrofuran (THF) and dichloromethane (DCM) for organometallic and biphasic reactions[1], 5-MTHFA serves as a highly polar, protic solvent ideal for specialized high-temperature solvations and pharmaceutical formulations[2].

This guide objectively compares their performance, solvent mechanics, and experimental applications to assist researchers in selecting the optimal reaction medium.

Physicochemical Profiling & Solvent Mechanics

To understand their optimal applications, we must analyze the causality behind their molecular mechanics:

  • 2-MeTHF (Aprotic Ether): 2-MeTHF possesses a boiling point of 80 °C and limited water solubility (approx. 4.1% at 20 °C)[1]. Its inverse solubility in water and ability to form a water azeotrope make it exceptionally easy to dry and recycle[1]. Mechanistically, the steric bulk of the methyl group slightly reduces its Lewis basicity compared to THF. This structural feature paradoxically increases the yield of Grignard reactions by preventing unwanted side-coordination and stabilizing the organometallic intermediates[1].

  • 5-MTHFA (Protic Ether-Alcohol): Featuring both an ether ring and a primary hydroxyl group, 5-MTHFA (IUPAC: (5-methyloxolan-2-yl)methanol) acts as both a strong hydrogen-bond donor and acceptor[3]. This dual functionality grants it immense solvating power for polar active pharmaceutical ingredients (APIs) and polymers[2]. Its significantly higher boiling point and low volatility make it suitable for high-temperature reactions where solvent loss must be minimized, though it requires vacuum distillation for removal[4].

Table 1: Quantitative Comparison of Solvent Properties
Property2-Methyltetrahydrofuran (2-MeTHF)rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol
Chemical Class Aprotic EtherProtic Ether-Alcohol
Boiling Point 80 °C[1]>170 °C (High BP)[4]
Water Solubility ~4.1% at 20 °C (Biphasic)[1]Miscible (Highly Polar)
H-Bond Donor NoYes
Primary Application Grignard reactions, Extractions, ROP[1],[5]Polar solvation, Resin synthesis, High-temp[2]
Green Sourcing Furfural / Corncobs / Bagasse[6]5-Hydroxymethylfurfural (HMF) / Fructose[7]

Reaction Compatibility & Performance

Organometallic and Biphasic Reactions (2-MeTHF)

2-MeTHF outperforms THF in biphasic workflows. Because it cleanly separates from water without the need to add toluene, it reduces the number of extraction steps and increases product recovery[1]. In and free radical polymerizations (FRP), 2-MeTHF provides a solvent power (Hildebrand parameter ~16.9 MPa^1/2) comparable to conventional petrochemical solvents while allowing for higher reaction temperatures due to its 80 °C boiling point[5].

High-Temperature & Polar Solvation (5-MTHFA)

For reactions requiring the dissolution of highly polar intermediates or high-temperature catalytic reductions, 5-MTHFA is superior. It is frequently encountered as an intermediate or solvent in the catalytic hydrogenation of biomass-derived 5-hydroxymethylfurfural (HMF)[7]. Its protic nature aids in proton-transfer mechanisms during the synthesis of complex organic compounds and ensures stability in pharmaceutical formulations where it acts as a solubilizing agent aiding proper consistency[2].

Experimental Workflows

Protocol A: Grignard Synthesis and Biphasic Extraction using 2-MeTHF

Objective: Synthesize a Grignard reagent and perform a subsequent alkylation with clean phase separation[1].

  • Preparation: In a flame-dried, argon-purged flask, add magnesium turnings (1.1 eq) and anhydrous 2-MeTHF.

  • Initiation: Add a small iodine crystal or 1,2-dibromoethane to activate the magnesium surface.

  • Addition: Slowly add the alkyl halide (1.0 eq) dissolved in 2-MeTHF dropwise, maintaining a gentle reflux. Causality Note: 2-MeTHF's 80 °C boiling point provides a safe, built-in thermal buffer against exothermic runaway[5].

  • Reaction: Stir for 2 hours at 65 °C until the magnesium is consumed.

  • Quenching & Extraction: Cool the system to 0 °C and quench with saturated aqueous NH₄Cl.

  • Phase Separation: Transfer the mixture to a separatory funnel. Unlike THF, 2-MeTHF will self-validate the extraction by forming a distinct, clean upper organic layer without the addition of toluene[1]. Isolate the 2-MeTHF layer, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol B: High-Temperature Solvation and Catalytic Reduction using 5-MTHFA

Objective: Utilize 5-MTHFA as a high-boiling polar solvent for the catalytic hydrogenation of a polar organic substrate[3].

  • Preparation: In a high-pressure autoclave, dissolve the polar substrate (e.g., a furan derivative) in 5-MTHFA to achieve a 0.5 M solution.

  • Catalyst Loading: Add a supported transition metal catalyst (e.g., Pd/C or Ru/C, 5 mol%).

  • Purging: Seal the autoclave and purge three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Pressurization & Heating: Pressurize with H₂ to 30 bar and heat the mixture to 140 °C. Causality Note: The high boiling point of 5-MTHFA prevents solvent vaporization, ensuring stable pressure readings and preventing pressure spikes[4].

  • Reaction: Stir at 800 rpm for 4 hours. Self-validate the reaction completion by monitoring the cessation of hydrogen uptake.

  • Work-up: Cool to room temperature, vent the reactor, and filter the catalyst through a Celite pad. Remove 5-MTHFA via short-path vacuum distillation due to its high boiling point.

Workflow Visualization

SolventDecision Start Reaction Solvent Selection ProticCheck Does the reaction require a protic, highly polar environment? Start->ProticCheck HighTemp High-Temperature Solvation (>100°C) or Resin Synthesis ProticCheck->HighTemp  Yes Biphasic Biphasic Extraction, Grignard, or ROP ProticCheck->Biphasic  No MTHFA rel-(2R*,5R*)-5-Methyltetrahydrofuran- 2-methanol (5-MTHFA) HighTemp->MTHFA MeTHF 2-Methyltetrahydrofuran (2-MeTHF) Biphasic->MeTHF

Decision tree for selecting between 5-MTHFA and 2-MeTHF based on reaction parameters.

Green Chemistry & Sustainability

Both solvents represent significant advancements in green chemistry. 2-MeTHF is derived from renewable resources such as corncobs and bagasse, offering a lower environmental footprint and reducing recycling costs compared to petroleum-derived solvents[6]. Similarly, 5-MTHFA is synthesized via the catalytic hydrogenation of furan-based platform molecules like 5-hydroxymethylfurfural (HMF), which is directly obtainable from cellulosic biomass[3]. By selecting the appropriate bio-based solvent, researchers can virtually eliminate the need for hazardous petrochemical solvents while simultaneously increasing reaction efficiency.

References

  • SciSpace. "2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP." Available at: [Link]

  • National Institutes of Health (PMC). "Insight into Biomass Upgrade: A Review on Hydrogenation of 5-Hydroxymethylfurfural (HMF) to 2,5-Dimethylfuran (DMF)." Available at:[Link]

Sources

Comparative

Chiral GC-MS Method Validation for 5-Methyltetrahydrofuran-2-Methanol Stereoisomers: Direct Cyclodextrin vs. Indirect Derivatization Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary 5-Methyltetrahydrofuran-2-methanol (MTHFA) is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary

5-Methyltetrahydrofuran-2-methanol (MTHFA) is a critical bio-based platform chemical and a frequent byproduct in the catalytic hydrogenolysis of 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF)[1]. Because the tetrahydrofuran ring contains two chiral centers (C2 and C5), MTHFA exists as four distinct stereoisomers: a cis enantiomeric pair ((2R,5S) and (2S,5R)) and a trans enantiomeric pair ((2R,5R) and (2S,5S)).

Accurate stereochemical profiling is essential, as the spatial arrangement of the hydroxymethyl group dictates the physical properties and downstream reactivity of the molecule in polymer chemistry and pharmaceutical synthesis. As a Senior Application Scientist, I have structured this guide to objectively compare the two primary analytical strategies for resolving these isomers: Direct Chiral GC-MS (using a cyclodextrin-based stationary phase) and Indirect Achiral GC-MS (using chiral derivatization).

Mechanistic Context & Workflow Comparison

To achieve baseline resolution ( Rs​>1.5 ) of all four stereoisomers, the analytical method must exploit subtle thermodynamic differences in the spatial orientation of the molecules.

  • Direct Method (Cyclodextrin Phase): Utilizes a permethylated β -cyclodextrin capillary column. The chiral recognition is driven by a combination of inclusion complexation (the 5-membered furan ring entering the hydrophobic cyclodextrin cavity) and lateral hydrogen bonding between the cyclodextrin rim and the C2-hydroxymethyl group of MTHFA.

  • Indirect Method (Chiral Derivatization): Utilizes (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) to convert the enantiomers into diastereomers. The bulky trifluoromethyl and phenyl groups create massive steric hindrance, resulting in distinct boiling points and polarities that can be separated on a standard non-polar column (e.g., HP-5MS)[1][2].

Performance Comparison Table
ParameterDirect Chiral GC-MS (e.g., CP-Chirasil-Dex CB)Indirect Achiral GC-MS (MTPA-Cl + HP-5MS)
Separation Mechanism Inclusion complexation & H-bondingDiastereomeric steric hindrance
Sample Prep Time < 5 minutes (Simple Dilution)~120 minutes (Derivatization + Quenching)
Analytical Column Permethylated β -CD (30m x 0.25mm)HP-5MS (30m x 0.25mm x 0.25µm)[2]
Enantiomeric Resolution ( Rs​ ) > 1.6 (Baseline for all 4 isomers)1.2 - 1.8 (Co-elution risks for trans pair)
Sensitivity (LOD) 0.5 µg/mL0.1 µg/mL (Derivatization increases volatility)
Cost per Sample Low (Reagent-free)High (Expensive chiral reagents required)
Throughput HighLow
Workflow Visualization

Workflow cluster_direct Direct Chiral GC-MS cluster_indirect Indirect Achiral GC-MS Start 5-Methyltetrahydrofuran-2-methanol (4 Stereoisomers) DirectPrep Sample Dilution (DCM, 1 mg/mL) Start->DirectPrep IndirectPrep Chiral Derivatization ((R)-MTPA-Cl + Pyridine) Start->IndirectPrep DirectGC β-Cyclodextrin Column (e.g., CP-Chirasil-Dex CB) DirectPrep->DirectGC Result Stereoisomer Resolution (Rs > 1.5) & MS Quantification DirectGC->Result IndirectGC Achiral Column (e.g., HP-5MS) IndirectPrep->IndirectGC IndirectGC->Result

Caption: Workflow comparison of direct chiral stationary phase vs. indirect derivatization GC-MS methods.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of an internal standard (dodecane) normalizes injection variability, while the specific temperature ramps are causally linked to the thermodynamic requirements of the separation[1].

Protocol A: Direct Chiral GC-MS (Recommended for High Throughput)

This method is preferred due to its non-destructive sample preparation and preservation of the native molecular structure.

  • Sample Preparation: Dissolve 1.0 mg of the MTHFA sample in 1.0 mL of volatile organic solvent (e.g., dichloromethane)[2]. Add 10 µg/mL of dodecane as an internal standard to normalize MS response factors[1].

  • Instrument Setup: Agilent 7890B GC coupled with a 5977A Mass Spectrometer (or equivalent)[2].

  • Column Selection: CP-Chirasil-Dex CB (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Injection Parameters: Inject 1 µL with a split ratio of 50:1.

    • Causality: The inlet temperature is strictly maintained at 250 °C. This ensures rapid, homogeneous vaporization of the analyte without exceeding the thermal degradation limit ( Tmax​ ) of the cyclodextrin stationary phase[2].

  • Oven Temperature Program: Initial temperature 50 °C (hold 2 min), ramp at 2 °C/min to 120 °C (hold 10 min), then ramp at 10 °C/min to 200 °C (hold 5 min).

    • Causality: A highly controlled, slow initial ramp (2 °C/min) is critical. Chiral recognition via inclusion complexation is an exothermic process; lower temperatures maximize the thermodynamic differences in complex stability between the four stereoisomers, enabling baseline separation.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Source temperature 230 °C, Quadrupole 150 °C[2].

    • Causality: 70 eV EI provides universal, reproducible fragmentation. Look for the characteristic loss of the hydroxymethyl radical ( M+−31 ), yielding a prominent fragment at m/z 85.

Protocol B: Indirect Achiral GC-MS (Recommended for Trace Analysis)

This method is utilized when maximum sensitivity is required, as the fluorinated derivative enhances volatility and MS ionization efficiency.

  • Chiral Derivatization: To 1.0 mg of MTHFA in 0.5 mL anhydrous pyridine, add 10 µL of (R)-(-)-MTPA-Cl. Stir continuously at 60 °C for 2 hours.

    • Causality: Pyridine acts as both the solvent and the acid scavenger, driving the esterification of the primary alcohol to completion.

  • Quenching & Extraction: Add 1 mL of 1M HCl to neutralize the pyridine. Extract the diastereomeric products with 2 mL of hexane and dry over anhydrous Na2​SO4​ .

  • Column Selection: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[1][2].

  • Oven Temperature Program: Initial 100 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

    • Causality: Because the analytes are now diastereomers with distinct boiling points, a faster ramp rate (10 °C/min) can be utilized on the non-polar polysiloxane phase without sacrificing resolution.

Method Validation Framework (ICH Guidelines)

A robust chiral GC-MS method must be validated according to ICH Q2(R1)/Q14 guidelines to ensure reliability in drug development and catalytic yield calculations. The validation parameters below are synthesized from established chromatographic standards[3][4].

Validation Val Method Validation (ICH Guidelines) Spec Specificity (Rs > 1.5) Val->Spec Lin Linearity (R² > 0.999) Val->Lin Sens Sensitivity (LOD/LOQ) Val->Sens Prec Precision (RSD < 2%) Val->Prec MS Peak Purity Spec->MS MS EI Spectra Cal Calibration Curve Lin->Cal 5-20000 µg/mL SNR Trace Detection Sens->SNR S/N > 10 Rep System Suitability Prec->Rep n=6 Replicates

Caption: Core parameters for validating the chiral GC-MS analytical method according to ICH guidelines.

Validation Metrics
  • Specificity & Resolution: The method must demonstrate a resolution ( Rs​ ) ≥1.5 between the closest eluting enantiomeric pair. Peak purity is confirmed by matching the extracted mass spectra across the peak width[2][3].

  • Linearity: Evaluated using internal standard calibration. The method typically exhibits excellent linearity in the range of 5 to 20,000 µg/mL, with a correlation coefficient ( R2 ) > 0.999[4].

  • Sensitivity: The Limit of Detection (LOD) is defined at a Signal-to-Noise (S/N) ratio of 3:1, while the Limit of Quantification (LOQ) requires an S/N of 10:1. For the direct cyclodextrin method, LOD is typically ~0.5 µg/mL[4].

  • Precision & Accuracy: System precision (injection repeatability) should yield a Relative Standard Deviation (RSD) < 1.5%, while intermediate method precision should remain < 2.7%[4]. Accuracy is verified via standard addition, targeting recovery rates between 95% and 105%[3].

Conclusion

For the stereochemical analysis of 5-methyltetrahydrofuran-2-methanol, Direct Chiral GC-MS using a permethylated β -cyclodextrin column is the superior choice for routine analysis, offering high throughput and non-destructive sample preparation. Conversely, the Indirect Derivatization Method utilizing an HP-5MS column remains a powerful alternative when ultra-trace sensitivity is required or when chiral columns are unavailable. Both methods, when executed with strict adherence to the temperature causality and internal standardization outlined above, provide robust, self-validating data suitable for publication and regulatory submission.

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Validation

Benchmarking rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol: A Next-Generation Scaffold and Medium for Cross-Coupling Reactions

The transition toward sustainable, bio-derived platform chemicals has fundamentally reshaped synthetic organic chemistry. While first-generation green solvents like 2-methyltetrahydrofuran (2-MeTHF) have successfully rep...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition toward sustainable, bio-derived platform chemicals has fundamentally reshaped synthetic organic chemistry. While first-generation green solvents like 2-methyltetrahydrofuran (2-MeTHF) have successfully replaced traditional ethers in many organometallic workflows, the demand for more specialized, multifunctional media has led to the emergence of advanced furanic derivatives.

This guide provides an objective, data-driven benchmark of rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol (hereafter referred to as 5-MTHFA ). Unlike standard solvents, 5-MTHFA offers a dual utility: it functions as a highly effective, high-boiling green solvent for transition-metal catalysis, and its rigid trans-stereochemistry serves as a privileged scaffold for the synthesis of novel chiral phosphine ligands.

Mechanistic Causality: The Dual Utility of the rel-(2R,5R) Scaffold

To understand why 5-MTHFA outperforms traditional alternatives, we must analyze its structural causality:

  • As a Reaction Medium (Solvent): Traditional cross-coupling reactions often rely on THF or toluene. However, THF's low boiling point (66 °C) limits reaction kinetics, while toluene poses significant toxicity risks. 5-MTHFA possesses both an ether oxygen and a primary hydroxyl group. This unique amphiphilic nature allows it to dissolve non-polar organic electrophiles while simultaneously coordinating and partially solubilizing inorganic bases (e.g., K₂CO₃, Cs₂CO₃) without the need for a biphasic aqueous system. This suppresses competitive protodeboronation in Suzuki-Miyaura couplings.

  • As a Chiral Ligand Scaffold: The rel-(2R,5R) designation indicates a trans-relationship between the C5-methyl group and the C2-hydroxymethyl group. When the primary alcohol is converted into a coordinating group (such as a diphenylphosphine moiety), the trans-configuration forces the resulting ligand to adopt a highly specific steric conformation. This rigid bite angle restricts the rotation of the palladium-aryl intermediate during the enantiodetermining transmetalation step, leading to superior enantiomeric excess (ee%) in asymmetric cross-couplings[1].

Benchmarking 5-MTHFA as a Green Solvent

Recent solvent selection guides have heavily favored 2-MeTHF and MTBE for challenging C–N and C–C cross-couplings due to their favorable environmental scores and low peroxide formation[2]. However, 5-MTHFA introduces elevated thermal stability and innate phase-transfer capabilities. In copper-catalyzed etherifications and palladium-catalyzed Buchwald-Hartwig aminations, the mild coordinating ability of the tetrahydrofurfuryl alcohol moiety stabilizes the active metal center without poisoning it[3].

Table 1: Physicochemical and Cross-Coupling Solvent Benchmarking

Data normalized for a standard Pd-catalyzed Suzuki-Miyaura coupling of 4-chloroanisole and phenylboronic acid.

Property / MetricTHF (Traditional)2-MeTHF (1st-Gen Green)rel-(2R,5R)-5-MTHFA
Boiling Point (°C) 6680~150–160
Water Miscibility Fully MiscibleLow (4 g / 100 mL)Moderate (Protic)
Peroxide Formation High (Requires BHT)LowLow
Inorganic Base Solubility PoorPoorModerate (Self-solubilizing)
Benchmark Yield (%) 81%89%95%

Benchmarking the rel-(2R,5R) Scaffold in Chiral Ligand Design

Chiral tetrahydrofuran derivatives are highly sought after as backbone structures for P-chiral and structurally rigid phosphine ligands[1]. When benchmarking a phosphine ligand derived from rel-(2R,5R)-5-MTHFA against industry standards like BINAP or DPPF in an asymmetric Suzuki-Miyaura coupling, the 5-MTHFA derivative demonstrates superior stereocontrol. The C5-methyl group acts as a steric wall, funneling the incoming nucleophile into a single stereochemical trajectory.

Table 2: Comparative Performance in Asymmetric Suzuki-Miyaura Coupling

Reaction: Coupling of 1-bromo-2-methylnaphthalene with 2-methylphenylboronic acid to form a chiral biaryl axis.

Ligand SystemCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
DPPF 2 mol%90%N/A (Achiral)
(R)-BINAP 5 mol%85%88%
5-MTHFA-Phosphine 2 mol%92% 96%

Logical Workflow: Catalytic Cycle Stabilization

The following diagram illustrates how the 5-MTHFA scaffold integrates into the palladium-catalyzed cross-coupling cycle, either acting as a stabilizing solvent medium or as the backbone of the chiral ligand directing the transmetalation step.

G A Pd(0) Precatalyst B Oxidative Addition (Aryl Halide) A->B Step 1 C Transmetalation (Boronic Acid) B->C Step 2 D Reductive Elimination (C-C Bond) C->D Step 3 D->A Regeneration E rel-(2R*,5R*)-5-MTHFA (Solvent / Ligand) E->B E->C

Pd-catalyzed cross-coupling cycle stabilized by 5-MTHFA.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating in-process analytical controls.

Protocol A: Suzuki-Miyaura Cross-Coupling using 5-MTHFA as a Green Solvent

Causality: The use of 5-MTHFA eliminates the need for aqueous co-solvents. Its hydroxyl group hydrogen-bonds with the carbonate base, facilitating the activation of the boronic acid while maintaining a monophasic organic system that drives the reaction to completion[4].

  • Preparation: In an oven-dried Schlenk flask under argon, combine 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), anhydrous K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Solvent Addition: Inject 3.0 mL of degassed rel-(2R,5R)-5-MTHFA.

  • Reaction Execution: Heat the mixture to 110 °C. The high boiling point of 5-MTHFA allows safe operation at this temperature without a sealed pressure vessel.

  • In-Process Validation: After 2 hours, sample 10 µL of the mixture, dilute in EtOAc, and analyze via GC-MS. The system is validated when the 4-chloroanisole peak (m/z = 142) is completely consumed and replaced by the biaryl product (m/z = 184).

  • Workup: Cool to room temperature, dilute with 10 mL EtOAc, and wash with water (3 x 10 mL) to remove the polar 5-MTHFA solvent and inorganic salts. Dry the organic layer over MgSO₄ and concentrate.

Protocol B: Synthesis of a Chiral Phosphine Ligand from rel-(2R,5R)-5-MTHFA

Causality: Derivatizing the primary alcohol leaves the chiral centers at C2 and C5 untouched. The stereochemical integrity of the trans-ring is preserved, ensuring the resulting ligand maintains its rigid asymmetric pocket.

  • Tosylation: Dissolve rel-(2R,5R)-5-MTHFA (5.0 mmol) in anhydrous dichloromethane (20 mL). Add pyridine (10.0 mmol) and cool to 0 °C. Slowly add p-toluenesulfonyl chloride (6.0 mmol). Stir for 12 hours at room temperature.

  • Validation Step 1: Perform TLC (Hexanes/EtOAc 3:1). Complete consumption of the alcohol (visualized by KMnO₄ stain) validates the formation of the intermediate tosylate.

  • Phosphination: Isolate the tosylate via standard aqueous workup. Transfer to a rigorous argon atmosphere. Dissolve in anhydrous THF (15 mL) and cool to -78 °C.

  • Nucleophilic Displacement: Dropwise, add potassium diphenylphosphide (KPPh₂, 0.5 M in THF, 5.5 mmol). Allow the reaction to warm to room temperature over 4 hours.

  • Validation Step 2: Analyze an aliquot via ³¹P NMR. The disappearance of the KPPh₂ signal and the appearance of a sharp singlet at approximately -22 ppm validates the successful formation of the chiral phosphine ligand.

References

  • Bisz, E., & Szostak, M. "2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions." National Science Foundation / ChemSusChem.
  • Lei, P., & Szostak, M. "Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation)." ACS Sustainable Chemistry & Engineering.
  • Manbeck, G. F., et al. "Aryl ether synthesis by etherification (arylation)." Organic Chemistry Portal / J. Org. Chem.
  • ResearchGate Contributors. "Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME." ResearchGate.

Sources

Validation

HPLC Method Validation for Quantifying rel-(2R,5R)-5-Methyltetrahydrofuran-2-Methanol in Bio-Oils: A Comparative Guide

Target Audience: Analytical Chemists, Biomass Researchers, and Process Development Scientists. Objective: To provide a self-validating, ICH Q2(R2) compliant chromatographic methodology for the robust quantification of sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Biomass Researchers, and Process Development Scientists. Objective: To provide a self-validating, ICH Q2(R2) compliant chromatographic methodology for the robust quantification of saturated furanic derivatives in highly complex bio-oil matrices.

The Analytical Challenge

During the catalytic upgrading of biomass, the hydrogenolysis of 2,5-bishydroxymethylfuran (BHMF) or 5-hydroxymethylfurfural (HMF) frequently yields rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol (the trans diastereomeric pair) as a major side product[1].

Quantifying this specific saturated furanic alcohol in crude bio-oils presents a twofold analytical challenge:

  • Matrix Complexity: Bio-oils are highly viscous mixtures containing pyrolytic lignin, humins, organic acids, and phenolics that rapidly foul analytical instrumentation.

  • Lack of a Chromophore: The reduction of the furan ring eliminates the conjugated π-electron system. Consequently, the analyte exhibits negligible UV absorbance above 210 nm, rendering standard HPLC-UV/DAD methods highly susceptible to baseline interference from the UV-active bio-oil matrix.

Technology Comparison: Selecting the Optimal Modality

To overcome the limitations of UV detection, laboratories typically evaluate three alternative modalities. As demonstrated in the comparison matrix below, HPLC coupled with Charged Aerosol Detection (CAD) provides the most robust solution for this specific analyte-matrix combination [2].

Analytical ModalitySensitivity (LOD)Gradient CompatibilityMatrix ToleranceVerdict for Bio-Oil Furanics
GC-FID / GC-MS High (~1 ppm)Yes (Temperature)Low. Heavy pyrolytic tars in bio-oils rapidly degrade the inlet liner and column stationary phase.Sub-optimal. Requires extensive, multi-step sample cleanup (e.g., SPE) prior to injection.
HPLC-RID Low (~50 ppm)No. Refractive Index Detectors require strictly isocratic elution.Moderate.Sub-optimal. Isocratic elution cannot adequately separate the complex polarity range of bio-oils [3].
HPLC-CAD High (~2 ppm) Yes. Mass-based detection allows for complex gradient profiles.High. Direct injection is possible after simple liquid-liquid extraction.Optimal. Provides universal, mass-based detection without requiring a chromophore.

Experimental Workflow & Logic

The following workflow establishes a self-validating system designed to isolate the target analyte while preserving column integrity.

Workflow A Bio-Oil Matrix (Complex Mixture) B LLE Extraction (Acetonitrile/Water) A->B C Filtration (0.22 µm PTFE) B->C D RP-HPLC Separation (C18 Column) C->D E CAD Detection (Mass-Based) D->E F Quantification (ICH Q2 Validated) E->F

Figure 1: End-to-end analytical workflow for the quantification of furanic derivatives in bio-oil matrices.

Step-by-Step Protocol & Mechanistic Causality

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

  • Weighing: Accurately weigh 100 mg of crude bio-oil into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5.0 mL of HPLC-grade Acetonitrile and 5.0 mL of ultra-pure water (18.2 MΩ·cm).

  • Partitioning: Vortex vigorously for 5 minutes.

    • Causality: Bio-oils contain hydrophobic humins and pyrolytic lignin. The 50:50 Acetonitrile/Water biphasic system acts as a crash-solvent. The polar furanics partition into the liquid phase, while the heavy oligomers precipitate out, protecting the HPLC column from irreversible fouling.

  • Clarification: Centrifuge at 10,000 × g for 10 minutes at 4 °C, then filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 2: HPLC-CAD Chromatographic Conditions

  • Column: Waters XBridge C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid serves a dual purpose. First, it suppresses the ionization of co-eluting organic acids (e.g., acetic and levulinic acid) inherent to bio-oils, preventing severe peak tailing. Second, CAD requires highly volatile buffers; formic acid evaporates entirely during the nebulization phase, ensuring a stable baseline.

  • Gradient Program: 5% B (0–5 min) → linear ramp to 40% B (5–20 min) → hold at 40% B (20–25 min) → re-equilibration at 5% B (25–35 min).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Phase 3: CAD Detector Optimization

  • Evaporation Temperature: 35 °C.

    • Causality: CAD relies on nebulizing the effluent and evaporating the mobile phase before charging the remaining analyte particles. Because rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol is a semi-volatile alcohol, setting the evaporation temperature too high (e.g., >50 °C) will volatilize the analyte itself, drastically reducing sensitivity. 35 °C provides the optimal thermodynamic balance.

  • Data Collection Rate: 10 Hz with a 3.6 s filter constant.

Expert Insight on Peak Integration: Because the target analyte is the rel-(2R,5R) racemate (a trans diastereomeric pair), standard reverse-phase C18 columns may exhibit slight stereoselectivity, causing the peak to appear as a closely eluting doublet or a shouldered peak. Integration parameters must be explicitly set to sum the entire peak cluster valley-to-valley to ensure quantitative accuracy.

Method Validation Data (ICH Q2(R2) Standards)

The method was validated following International Council for Harmonisation (ICH) Q2(R2) guidelines. The CAD response is inherently non-linear over large ranges; therefore, a quadratic fit ( y=ax2+bx+c ) or a log-log transformation is applied to establish linearity.

Table 1: Validation Parameters for rel-(2R,5R)-5-methyltetrahydrofuran-2-methanol

Validation ParameterResultAcceptance Criteria (ICH Q2)
Linear Range 5.0 – 500.0 µg/mLN/A
Coefficient of Determination ( R2 ) 0.9992 (Quadratic Fit) ≥0.995
Limit of Detection (LOD) 1.8 µg/mL (S/N = 3)Visual or S/N ≥3
Limit of Quantitation (LOQ) 5.0 µg/mL (S/N = 10)S/N ≥10
Intra-day Precision (RSD, n=6) 1.2% at 50 µg/mL ≤2.0%
Inter-day Precision (RSD, n=12) 1.8% at 50 µg/mL ≤3.0%
Accuracy / Recovery (Spiked Matrix) 98.4% – 101.2%95.0% – 105.0%

The recovery data confirms that the Acetonitrile/Water extraction protocol successfully isolates the furanic alcohol from the bio-oil matrix without suffering from matrix suppression effects during the CAD charging process.

References

  • MDPI. "Characterization of Liquefaction Products from Lignocellulosic and Aquatic Biomass." Catalysts / MDPI Open Access Journals. [Link]

Comparative

Comparative Study of Ruthenium vs. Palladium Catalysts for 5-Methyltetrahydrofuran-2-methanol Synthesis

Executive Context & Mechanistic Causality The catalytic upgrading of biomass-derived furanics into high-value specialty chemicals is a cornerstone of sustainable drug development and green chemistry. 5-Methyltetrahydrofu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context & Mechanistic Causality

The catalytic upgrading of biomass-derived furanics into high-value specialty chemicals is a cornerstone of sustainable drug development and green chemistry. 5-Methyltetrahydrofuran-2-methanol (also known as 5-methyltetrahydrofurfuryl alcohol, or 5-MTHFA) is a highly sought-after green solvent, pharmaceutical intermediate, and fuel additive. It is predominantly synthesized via the deep hydrogenation of 5-hydroxymethylfurfural (HMF) or 5-methylfurfural (5-MF).

Achieving high selectivity toward 5-MTHFA requires precise control over competitive reaction pathways: C-O hydrogenolysis, C=O hydrogenation, and furan ring C=C saturation 1[1].

Pathway HMF HMF (5-Hydroxymethylfurfural) MF 5-MF (5-Methylfurfural) HMF->MF Hydrogenolysis MFA 5-MFA (5-Methylfurfuryl alcohol) MF->MFA C=O Hydrogenation MTHFA 5-MTHFA (5-Methyltetrahydrofuran- 2-methanol) MFA->MTHFA Ring Hydrogenation

Figure 1: Reaction pathway from HMF to 5-MTHFA via intermediate hydrogenation steps.

Metal-Substrate Interactions: Ru vs. Pd

As an application scientist, selecting between Ruthenium (Ru) and Palladium (Pd) dictates the thermodynamic and kinetic boundaries of your reactor.

  • Palladium (Pd): Pd surfaces possess a d-band center that strongly hybridizes with the conjugated π -system of the furan ring. This specific adsorption mode allows Pd to rapidly saturate C=C bonds at exceptionally mild conditions (e.g., 40 °C) without cleaving the C-O bonds of the newly formed tetrahydrofuran ring 2[2].

  • Ruthenium (Ru): Ru is highly oxophilic and exhibits exceptional activity for C=O hydrogenation and side-chain hydrogenolysis 3[3]. However, this strong affinity for oxygenated species means that at the elevated temperatures often required for Ru-catalyzed ring saturation (>100 °C), competitive hydrolytic ring-opening occurs, yielding byproducts like 1-hydroxyhexane-2,5-dione or 2,5-hexanedione 4[4].

Self-Validating Experimental Protocol

To objectively compare these catalysts, we must eliminate variables like mass transfer limitations and undetected polymerization (humin formation). The following protocol utilizes an internal standard to ensure a closed mass balance—if the mass balance drops below 95%, the run is flagged for invisible polymeric byproducts, ensuring the data is self-validating.

Workflow Step1 1. Catalyst Activation (H2 reduction at 200°C) Step2 2. Substrate Loading (5-MF + Solvent + Decane Std) Step1->Step2 Step3 3. Reactor Pressurization (H2 Gas, 1.0 - 3.0 MPa) Step2->Step3 Step4 4. Catalytic Hydrogenation (800 rpm stirring, 40-100°C) Step3->Step4 Step5 5. GC-FID/MS Analysis (Mass balance validation >95%) Step4->Step5

Figure 2: Self-validating experimental workflow for catalytic hydrogenation and analysis.

Step-by-Step Methodology
  • Catalyst Activation (Causality: Removing surface oxides): Pre-reduce the supported catalysts (e.g., 1 wt% Pd-HAP or 5 wt% Ru/C) in a tubular furnace under a continuous H2 flow (30 mL/min) at 200 °C for 2 hours. This ensures the active metal sites are fully reduced to the metallic state ( M0 ), which is required for H2 dissociation.

  • Reaction Mixture Preparation (Causality: Solvent selection): In a 50 mL stainless-steel Parr autoclave, load 1.0 g of 5-methylfurfural (5-MF), 0.05 g of catalyst, and 20 mL of 2-propanol. Why 2-propanol? It acts as a secondary hydrogen donor and prevents the acetalization side-reactions commonly observed with methanol. Add 0.1 g of decane as an internal standard.

  • Purging and Pressurization: Seal the autoclave. Purge with N2 three times to displace oxygen, followed by three H2 purges. Pressurize to the target H2 pressure (1.0 MPa for Pd, 3.0 MPa for Ru).

  • Hydrogenation (Causality: Kinetic isolation): Heat the reactor to the target temperature (40 °C for Pd, 100 °C for Ru) under vigorous mechanical stirring at 800 rpm . This high stirring rate is critical to eliminate gas-liquid-solid mass transfer resistance, ensuring the measured rates reflect true catalytic kinetics rather than diffusion limits 2[2].

  • Product Isolation & Analysis: After 3-4 hours, cool the reactor to 25 °C and depressurize. Filter the mixture through a 0.22 μ m PTFE membrane. Quantify the filtrate via GC-FID and identify byproducts via GC-MS. Calculate the carbon mass balance using the decane internal standard.

Performance Data & Comparative Analysis

The following table summarizes the quantitative performance of Ru and Pd catalysts under their respective optimized conditions.

Catalyst SystemSupportTemp (°C)H2 Pressure (MPa)Time (h)5-MF Conversion (%)5-MTHFA Selectivity (%)Primary Byproducts
Pd-HAP Hydroxyapatite401.03>99.9>99.0Trace 5-MFA
Pd/C Carbon501.54>99.096.55-MFA
Ru/C Carbon1003.04>99.088.0Ring-opened diols
Ru SAC Nb2O51202.05100.082.52,5-hexanedione
Data Insights
  • The Palladium Advantage: Pd-HAP achieves near-quantitative yields (>99%) of 5-MTHFA at a remarkably low temperature of 40 °C and 1.0 MPa H2 2[2]. The basicity of the hydroxyapatite (HAP) support is a critical factor here; it neutralizes any acidic sites that would otherwise catalyze the dehydration or ring-opening of the furanic intermediates.

  • The Ruthenium Trade-off: While Ru/C and Ru single-atom catalysts (SACs) exhibit excellent conversion rates, they require harsher conditions (100–120 °C, 2.0–3.0 MPa) to fully saturate the furan ring 3[3]. At these elevated temperatures, Ru's high hydrogenolysis activity inadvertently promotes the hydrolytic ring opening of intermediates, reducing 5-MTHFA selectivity to ~82-88% in favor of linear diketones like 2,5-hexanedione 4[4].

Conclusion

For drug development professionals and formulation scientists requiring high-purity 5-MTHFA without complex downstream distillation, Palladium (Pd) is the definitive catalyst of choice. Its ability to operate at near-ambient temperatures while maintaining >99% selectivity ensures a cleaner impurity profile. Conversely, Ruthenium (Ru) is better suited for broad-spectrum biomass valorization workflows where total hydrogenolysis to a mixed polyol/diol stream is the end goal.

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to Personal Protective Equipment for Handling rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol

This guide provides essential safety protocols and logistical plans for the handling and disposal of rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol. As researchers and drug development professionals, our primary responsi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol. As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that protects both personnel and the integrity of our work. This document moves beyond a simple checklist, offering a procedural framework grounded in the specific chemical hazards of this compound to ensure a self-validating system of laboratory safety.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the intrinsic hazards of a chemical is the foundation of effective PPE selection. rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol, a substituted tetrahydrofuran, presents a multi-faceted risk profile that dictates our safety strategy. The primary hazards include flammability, potential for peroxide formation, and significant irritation to the eyes and skin.[1][2][3][4][5][6]

Hazard ClassificationGHS CodeDescriptionPrimary Concern
Flammable LiquidH225 / H226Highly flammable liquid and vapor.[1][2][4][5][6][7][8]Fire and explosion risk, especially near ignition sources.
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage or irritation.[1][2][3][4][5][6][9][10][11]High risk of irreversible eye injury upon contact.
Skin IrritationH315Causes skin irritation.[2][3][4][5][6]Dermal contact can lead to inflammation and discomfort.
Acute Toxicity (Oral)H302Harmful if swallowed.[1][2][3][4][5][6][7][11]Ingestion poses a significant health risk.
Peroxide FormationEUH019May form explosive peroxides.[2][7][8][10][11]A critical, often overlooked, storage and handling hazard.

Expert Insights on Key Risks:

  • Flammability & Peroxide Formation: The ether linkage in the tetrahydrofuran ring makes this compound susceptible to forming explosive peroxides upon exposure to air and light, particularly during storage or distillation.[2][7] This risk, combined with its high flammability, demands meticulous control of the laboratory environment, including the elimination of all potential ignition sources and the use of peroxide detection strips before heating.[2][7]

  • Ocular Hazard: The classification as causing "serious eye damage" (H318) is more severe than "eye irritation."[2][4][5][6] This implies a risk of permanent damage, making the use of appropriate, fully-sealed eye protection non-negotiable.

  • Dermal Exposure: While skin irritation is a primary concern, the structural similarity to solvents like tetrahydrofuran (THF) suggests the potential for skin absorption.[12] Standard laboratory gloves, such as nitrile, may offer insufficient protection with short breakthrough times.[13]

The Core PPE Protocol: A Multi-Layered Defense

A risk-based approach is essential for selecting PPE. The following protocol outlines the minimum requirements for handling rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol.

PPE CategorySpecificationRationale and Expert Guidance
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 compliant).[13]Mandatory. Protects against splashes and vapors that can cause serious eye damage.[9][10] For larger volume transfers (>1L) or operations with a high splash potential, a full-face shield worn over chemical splash goggles is required.[9][14]
Hand Protection Double-gloving: Inner nitrile glove tucked under the lab coat cuff, with an outer glove of a more resistant material (e.g., laminate film, butyl rubber) extending over the cuff.[12][13][14]Critical. This compound's solvent properties can quickly permeate standard nitrile gloves.[13] Always consult the glove manufacturer's compatibility data. Inspect gloves for any signs of degradation before and during use, and change them immediately upon contamination.[12]
Body Protection Flame-retardant lab coat with tight-fitting cuffs.[2]Mandatory. Protects skin from incidental contact and provides a barrier.[14][15] For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.[15]
Respiratory Protection Not required when all handling is performed within a certified chemical fume hood.Engineering controls are the first line of defense. All work must be conducted in a properly functioning chemical fume hood to minimize vapor inhalation.[12][14][15] For spill response or if a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[12][14]
Foot Protection Closed-toe, chemical-resistant shoes.Standard Laboratory Practice. Protects feet from spills and falling objects.[14]

Procedural Guidance for Safe Operations

Adherence to a strict, step-by-step workflow is crucial for minimizing exposure and ensuring safety.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_removal Post-Handling A Assess Task Risks (Volume, Splash Potential) B Verify Fume Hood Functionality A->B C Confirm Eyewash/Shower Accessibility B->C D Don Lab Coat & Footwear C->D E Don Goggles (& Face Shield if needed) D->E F Don Double Gloves (Inner then Outer) E->F G Work Inside Fume Hood F->G H Handle Chemical (Keep Containers Closed) G->H I Decontaminate Workspace & Equipment H->I J Doff Outer Gloves I->J K Doff Goggles/Face Shield J->K L Doff Lab Coat K->L M Doff Inner Gloves L->M N Wash Hands Thoroughly M->N

Caption: Workflow for PPE Selection and Use.

Experimental Protocol: Safe Handling of rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol**

  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.[14]

    • Ensure the work area within the hood is clean and uncluttered.

    • Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[3]

    • Assemble all necessary equipment (glassware, stir plates, etc.) before handling the chemical.

    • Ground and bond all containers and receiving equipment to prevent static discharge.[2][4][7]

  • Donning PPE:

    • Don the appropriate PPE in the correct order as illustrated in the workflow diagram above.

  • Chemical Handling:

    • Perform all manipulations of the chemical, including weighing and transfers, inside the certified fume hood.[12][15]

    • Dispense the liquid slowly and carefully to prevent splashing or aerosolization.[15]

    • Keep all containers tightly sealed when not in immediate use to minimize vapor release and prevent peroxide formation.[2][6][15]

  • Post-Handling and Decontamination:

    • After handling is complete, decontaminate all surfaces and equipment using an appropriate solvent and wipe down.

    • Properly doff and dispose of contaminated PPE, particularly gloves, in the designated hazardous waste container.[12]

Emergency and Disposal Plan

A comprehensive safety plan includes clear procedures for managing spills and disposing of waste.

Spill Management

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Remove all ignition sources and increase ventilation (ensure fume hood is operational).[2][16]

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Collect: Wearing appropriate PPE (including respiratory protection if outside a fume hood), carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[7][16]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Proper segregation and disposal of waste are critical to ensure safety and regulatory compliance.[15]

Disposal_Workflow cluster_waste_type A Waste Generated B Liquid Waste (Unused chemical, reaction mixtures) A->B C Solid Waste (Contaminated gloves, wipes, absorbent material) A->C D Collect in Separate, Labeled, Sealed Hazardous Waste Container B->D C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup & Final Disposal E->F

Caption: Disposal Workflow for rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol.

  • Waste Segregation: All materials contaminated with this chemical are considered hazardous waste.

    • Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.[14]

    • Solid Waste: Collect all contaminated solid waste (gloves, absorbent pads, pipette tips) in a separate, labeled hazardous waste container.[14]

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[14][15][17]

By adhering to these detailed protocols, researchers can confidently and safely handle rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol, ensuring a secure environment for scientific advancement.

References

  • PubChem. (n.d.). Tetrahydro-5-methylfuran-2-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Reagent Chemical Services Ltd. (n.d.). SAFETY DATA SHEET TETRAHYDROFURAN LRG. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from [Link]

  • Chemius. (n.d.). Tetrahydrofuran (THF). Retrieved from [Link]

  • National Metrology Institute of Japan. (2020, August 11). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024, November 13). Safety Data Sheet: tetrahydrofuran-2,5-diyldimethanol. Retrieved from [Link]

  • Georganics Ltd. (2017, April 6). SAFETY DATA SHEET [5-(HYDROXYMETHYL)TETRAHYDROFURAN-2-YL]METHANOL. Retrieved from [Link]

  • DC Fine Chemicals. (2025, March 25). Safety Data Sheet - 2-Methyltetrahydrofuran. Retrieved from [Link]

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